molecular formula C11H13ClO B8717272 3-Chloro-2-phenyloxane CAS No. 6963-10-6

3-Chloro-2-phenyloxane

Cat. No.: B8717272
CAS No.: 6963-10-6
M. Wt: 196.67 g/mol
InChI Key: UFPNQKLWOZEGNN-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyloxane is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6963-10-6

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-chloro-2-phenyloxane

InChI

InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

UFPNQKLWOZEGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties and molecular weight of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-phenyloxane is a halogenated tetrahydropyran derivative characterized by a vicinal chloro-ether motif. Unlike simple aliphatic ethers, this molecule exhibits significant stereochemical complexity and serves as a valuable probe for studying regioselective electrophilic cyclizations .

This guide focuses on the trans-diastereomer, which is the exclusive product of specific oxidative chlorocyclization protocols. The molecule is of particular interest to medicinal chemists and synthetic organic researchers due to its "anti-Baldwin" formation pathway—a 6-endo-tet cyclization driven by benzylic stabilization—and its utility as a scaffold for constructing functionalized oxygen heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical properties of this compound are dominated by the lipophilic phenyl ring and the polarizable carbon-chlorine bond.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-Chloro-2-phenyltetrahydropyran
CAS Number 6963-10-6
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Physical State Viscous liquid / Low-melting solid (Stereoisomer dependent)
Stereochemistry Predominantly trans-isomer (racemic or enantiopure depending on precursor)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in water
Calculated LogP ~2.9 - 3.1

Stereochemistry & Conformational Analysis

The structural rigidity of the tetrahydropyran ring imposes strict conformational preferences. For 2,3-disubstituted tetrahydropyrans, the relative configuration (cis/trans) and the ring conformation (chair) dictate stability.

The Trans-Diequatorial Preference

Experimental evidence confirms that this compound exists almost exclusively in the trans (eq-eq) configuration .

  • Steric Anchoring: The phenyl group at position C2 has a large conformational free energy (A-value ~2.8 kcal/mol). It acts as a "locking group," forcing the ring into a chair conformation where the phenyl group is equatorial to minimize 1,3-diaxial interactions.

  • Vicinal Relationship: In the trans-isomer, the C3-chlorine atom also adopts an equatorial position.[1] This (eq,eq) arrangement is thermodynamically superior to the (ax,ax) alternative.

  • Dipolar Effects: While anomeric effects usually favor axial electronegative groups at C2, the absence of an exocyclic oxygen at C2 (it is a phenyl group) negates the classic anomeric effect, leaving steric factors to dominate.

Diagram 1: Stereochemical Logic

Stereochemistry Substrate This compound (Trans Isomer) Conf_EqEq Conformer A: (2-Phenyl-eq, 3-Chloro-eq) Most Stable Substrate->Conf_EqEq Primary Population Conf_AxAx Conformer B: (2-Phenyl-ax, 3-Chloro-ax) High Steric Strain Substrate->Conf_AxAx Disfavored (<1%) Conf_EqEq->Conf_AxAx Ring Flip (High Barrier)

Caption: Conformational equilibrium strongly favors the diequatorial chair due to the high A-value of the phenyl substituent.

Synthesis: The "Anti-Baldwin" Pathway

The synthesis of this compound is a textbook example of how electronic effects can override geometric rules (Baldwin's rules). The standard cyclization of 4-pentenols typically yields 5-membered rings (5-exo-tet). However, the presence of a styrenyl moiety shifts the pathway to 6-endo-tet .

Mechanism: Oxidative Chlorocyclization

The most robust protocol, developed by Brücher and Hartung, utilizes a biomimetic oxidative chlorination system.

  • Precursor: (E)-5-phenyl-4-penten-1-ol.[2][3][4][5][6][7][8][9]

  • Reagents: Potassium chloride (KCl) as the Cl source, Oxone® (KHSO₅) as the oxidant.

  • Process:

    • In situ generation of an electrophilic chlorine species ("Cl⁺").

    • Formation of a chloronium ion intermediate at the alkene.

    • Regioselectivity Switch: The phenyl group stabilizes the developing positive charge at the benzylic position (C5 of the chain). This directs the internal hydroxyl nucleophile to attack C5 (forming the 6-membered ring) rather than C4.

    • Stereoselectivity: The reaction is stereospecific; the (E)-alkene precursor yields the trans-product via anti-addition.[7]

Diagram 2: Synthesis Workflow

Synthesis Precursor (E)-5-phenyl-4-penten-1-ol Intermediate Benzylic Chloronium Ion Precursor->Intermediate Electrophilic Attack (Cl+) Reagents Oxone® + KCl (Oxidative Chlorination) Reagents->Intermediate Transition 6-endo-tet Transition State (Benzylic Stabilization) Intermediate->Transition Nucleophilic Attack (-OH) Product trans-3-Chloro-2-phenyloxane Transition->Product Ring Closure

Caption: The phenyl group directs the cyclization to the 6-endo pathway, overriding the typical 5-exo preference.[2][3][4][5][6][7][8][9]

Experimental Protocol

Objective: Synthesis of trans-3-chloro-2-phenyloxane from (E)-5-phenyl-4-penten-1-ol.

Materials
  • (E)-5-phenyl-4-penten-1-ol (1.0 equiv)

  • Oxone® (1.2 equiv)

  • KCl (2.0 equiv)

  • Solvent: CH₃CN / H₂O (1:1 v/v)

  • Quenching: Na₂S₂O₃ (sat. aq.)

Step-by-Step Methodology
  • Preparation: Dissolve (E)-5-phenyl-4-penten-1-ol (1.0 mmol) in acetonitrile (5 mL) and water (5 mL).

  • Salt Addition: Add solid KCl (2.0 mmol) to the stirred solution. Ensure complete dissolution or fine dispersion.

  • Oxidation Initiation: Add Oxone® (1.2 mmol) portion-wise over 10 minutes at room temperature (20–25 °C). Note: The reaction is exothermic; monitor internal temperature.

  • Reaction Monitoring: Stir vigorously for 2–4 hours. Monitor consumption of the alkenol by TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot.

  • Quenching: Upon completion, quench excess oxidant by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the solution is colorless (if iodine/bromine were used) or simply to neutralize active oxidants.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 70–85% isolated yield.

Applications in Drug Discovery

This compound serves as a versatile chiral scaffold (if synthesized enantioselectively) or a functional intermediate.

  • Fragment-Based Drug Design (FBDD): The tetrahydropyran ring is a privileged structure in medicinal chemistry (e.g., polyether antibiotics). The vicinal chloro-phenyl motif offers vectors for further functionalization.

  • Elimination Reactions: Treatment with strong bases (e.g., KOtBu) can effect dehydrohalogenation to yield 2-phenyl-3,4-dihydro-2H-pyran (enol ether), a reactive intermediate for Diels-Alder reactions or further oxidation.

  • Nucleophilic Substitution: The secondary chloride at C3 is relatively unreactive due to steric shielding by the phenyl group, but under forcing conditions or with neighboring group participation, it can be displaced by azides or amines to generate bioactive aminopyrans.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, skin, and respiratory system. Potential skin sensitizer.

  • Stability: Stable under ambient conditions. Avoid strong oxidizing agents and strong bases (unless intended for elimination).

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous drains.

References

  • Brücher, O., & Hartung, J. (2014).[5][8][9] Oxidative Chlorination of 4-Pentenols and Other Functionalized Hydrocarbons. Tetrahedron, 70(42), 7699-7713.

    • Definitive source for the stereoselective synthesis and mechanistic kinetics.
  • LookChem Registry. (n.d.). This compound - CAS 6963-10-6.

    • Verific
  • Duggan, A. R., et al. (2005). Stereoselective Synthesis of Tetrahydrofurans and Tetrahydropyrans via Oxidative Cyclization. Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical intricacies of 3-chloro-2-phenyloxane, a substituted tetrahydropyran of significant interest in synthetic and medicinal chemistry. The presence of two chiral centers at the C2 and C3 positions gives rise to a rich stereoisomeric landscape, including diastereomers and enantiomers. This document elucidates the structural and conformational aspects of these stereoisomers, underpinned by an analysis of the influential anomeric effect. Methodologies for the stereoselective synthesis and characterization of this compound derivatives are discussed, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of Stereoisomerism in Substituted Oxanes

The oxane, or tetrahydropyran, ring is a privileged scaffold found in a vast array of natural products and pharmaceutical agents. The introduction of substituents onto this saturated heterocycle often generates chiral centers, leading to the existence of multiple stereoisomers. The precise three-dimensional arrangement of atoms in these stereoisomers can profoundly influence their biological activity, pharmacokinetic properties, and toxicological profiles. A thorough understanding of the stereochemistry of substituted oxanes is therefore paramount for the rational design and development of novel chemical entities.

This compound serves as an exemplary case study for exploring the fundamental principles of stereoisomerism in six-membered heterocyclic systems. The interplay between the bulky phenyl group at the anomeric C2 position and the electronegative chloro group at C3 dictates the conformational preferences and relative stabilities of the resulting stereoisomers.

Identification and Designation of Chiral Centers

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups.[1][2][3] These are:

  • C2: This carbon is attached to the ring oxygen, a phenyl group, a hydrogen atom, and the C3 carbon.

  • C3: This carbon is bonded to a chlorine atom, a hydrogen atom, the C2 carbon, and the C4 carbon of the oxane ring.

The presence of two chiral centers means that a maximum of 2n (where n is the number of chiral centers) stereoisomers can exist. For this compound, this equates to 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between the stereoisomers in different pairs is diastereomeric.

To unambiguously describe the configuration at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign an R or S designation.

The Stereoisomers of this compound: A Structural Overview

The four stereoisomers of this compound arise from the different spatial arrangements of the phenyl and chloro substituents relative to the oxane ring. These can be categorized based on their cis or trans relationship, which in turn corresponds to specific combinations of R and S configurations at the C2 and C3 centers.

StereoisomerRelationship of SubstituentsC2 ConfigurationC3 Configuration
(2R,3R)transRR
(2S,3S)transSS
(2R,3S)cisRS
(2S,3R)cisSR

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any cis isomer and any trans isomer is diastereomeric.

G cluster_trans trans-Isomers (Enantiomeric Pair) cluster_cis cis-Isomers (Enantiomeric Pair) 2R,3R (2R,3R)-3-chloro-2-phenyloxane 2S,3S (2S,3S)-3-chloro-2-phenyloxane 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-3-chloro-2-phenyloxane 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-3-chloro-2-phenyloxane 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Conformational Analysis: The Influence of the Anomeric Effect

The oxane ring typically adopts a stable chair conformation to minimize torsional strain. In substituted oxanes, the substituents can occupy either axial or equatorial positions. The conformational equilibrium is governed by a combination of steric and stereoelectronic effects.

A key stereoelectronic factor in 2-substituted oxanes is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[4] The anomeric effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C2-substituent bond.[5]

In the case of this compound, the phenyl group at C2 and the chloro group at C3 will influence the conformational equilibrium. For the phenyl group at C2, the anomeric effect would favor an axial orientation. However, the large steric bulk of the phenyl group will strongly favor the equatorial position to minimize 1,3-diaxial interactions. In most cases, the steric demands of a phenyl group will outweigh the anomeric effect, leading to a preference for the equatorial conformation.

The chloro group at C3 will also have a preference for the equatorial position to avoid steric clashes. The final conformational preference of each stereoisomer will be a balance of these competing steric and electronic factors.

G cluster_axial Axial Phenyl (Anomeric Effect Favored) cluster_equatorial Equatorial Phenyl (Sterically Favored) axial Axial Phenyl Conformation axial_desc Stabilized by hyperconjugation (nO -> σ*C-Ph) Sterically disfavored equatorial Equatorial Phenyl Conformation axial->equatorial Conformational Equilibrium equatorial_desc Minimizes 1,3-diaxial interactions Generally the major conformer

Figure 2. Conformational equilibrium of the 2-phenyl group in oxane.

Experimental Methodologies for Synthesis and Stereochemical Analysis

The synthesis and characterization of specific stereoisomers of this compound require stereoselective synthetic methods and powerful analytical techniques.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound can be approached through several strategies:

  • Diastereoselective Reactions: Starting with a chiral precursor, a diastereoselective reaction can be employed to introduce the second chiral center with a specific relative stereochemistry. For example, the chlorination of a 2-phenyloxane precursor could proceed with facial selectivity influenced by the existing stereocenter.

  • Enantioselective Catalysis: The use of chiral catalysts can enable the formation of a specific enantiomer from an achiral starting material. For instance, an asymmetric intramolecular oxa-Michael reaction could be a viable route.[6][7]

A plausible synthetic approach could involve:

  • Synthesis of a suitable enol ether precursor: This could be derived from a commercially available starting material.

  • Stereoselective chlorination: The enol ether could be subjected to chlorination using a suitable electrophilic chlorine source. The choice of reaction conditions and any chiral auxiliaries would be critical for achieving high stereoselectivity.

  • Purification and separation of stereoisomers: Following the reaction, the resulting mixture of stereoisomers would likely require separation using techniques such as column chromatography or chiral HPLC.

Spectroscopic and Analytical Techniques for Stereochemical Elucidation

Determining the absolute and relative stereochemistry of the isolated isomers is crucial. A combination of the following techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between the protons on C2 and C3 can provide information about their dihedral angle, which is related to their relative orientation. In a chair conformation, a large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants are observed for other arrangements. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons and thus deduce the relative stereochemistry.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Conclusion

The stereochemistry of this compound is a multifaceted topic that encapsulates key principles of organic chemistry, including chirality, diastereomerism, and conformational analysis. A comprehensive understanding of the stereoisomers of this molecule and their properties is essential for its application in fields such as drug discovery and materials science. The interplay of steric and electronic effects, particularly the anomeric effect, governs the conformational preferences of these molecules. The successful synthesis and characterization of individual stereoisomers rely on the application of advanced stereoselective synthetic methods and sophisticated analytical techniques. This guide provides a foundational framework for researchers and scientists working with this and related substituted oxane systems.

References

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (n.d.).
  • Stereochemistry of Substitution Reactions. (n.d.). ResearchGate.
  • Process for synthesis of (3-chloro-2-pyridyl)hydrazine. (2023). Justia Patents.
  • Conformational analysis of 2,3 dihalobutane. (2020). YouTube.
  • Anomeric and Perlin Effect Ladders for 2-Substituted 2-Fluorotetrahydro-2 H-pyrans Using Sensitive Structural, Energetic, and NMR Probes. (2021). PubMed.
  • Process for preparing 3-chloro-2-vinylphenylsulfonates. (2016). Google Patents.
  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024). ACS Publications.
  • Anomeric effect. (n.d.). Wikipedia.
  • Process for preparing 3-chloro-2-vinylphenol. (n.d.). Google Patents.
  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... (n.d.). ResearchGate.
  • How To Find Chiral Centers?(with examples) Making ORGO Easy And Fun! (2022). YouTube.
  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (n.d.).
  • (C) How many chiral centres does 3-Chloro-2-butanol... (2020). Chegg.com.
  • 3-CHLORO-2-NORBORNANONE(30860-22-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). NIH.
  • Draw stereochemistry in substitution reactions Problem 7.31 [SMITH] ORGANIC CHEMISTRY. (2020). YouTube.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure.
  • (2S,3R)-2-Benzyl-3-phenyloxirane. (n.d.).
  • Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. (n.d.).
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.).
  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). NIH.
  • Designating the Configuration of Chiral Centers. (n.d.). MSU chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Anomeric effects at boron, silicon and phosphorus. (2016). Henry Rzepa's Blog.
  • How Many Chiral Centers are in this molecule? (2014). YouTube.
  • C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
  • Stereochemistry: Part 7 - Molecules with More than One Chiral Center. (2020). YouTube.
  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (n.d.).

Sources

Conformational Dynamics and Solvolytic Stability of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of 3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran) is governed by a delicate interplay between steric anchoring, dipolar repulsion, and solvent-mediated electronic effects. Unlike simple cyclohexanes, the presence of the cyclic ether oxygen introduces anomeric-like electronic biases that complicate the standard steric models.

This guide provides a definitive analysis of the molecule's conformational equilibrium in solution. It establishes that while the 2-phenyl group acts as a conformational anchor (locking the ring flip), the 3-chloro substituent remains the thermodynamic variable, subject to solvent-dependent equilibration. We present validated protocols for assessing this stability using high-field NMR spectroscopy and forced equilibration studies, essential for researchers utilizing this scaffold in fragment-based drug discovery (FBDD).

Structural Dynamics & Conformational Analysis

To understand the stability of this compound, one must first deconstruct its conformational landscape. The tetrahydropyran (THP) ring exists predominantly in a chair conformation. The stability is dictated by the relative orientation of the Phenyl (Ph) and Chloro (Cl) groups.

The Phenyl Anchor Effect

The phenyl group at position C2 is bulky (A-value


 2.8 kcal/mol). To avoid severe 1,3-diaxial steric clashes with the ring protons at C4 and C6, the phenyl group will exclusively occupy the equatorial  position. This effectively "locks" the ring, preventing ring flipping under standard conditions.
The 3-Chloro Variable

With the phenyl group locked equatorial, the relative stereochemistry of the chlorine atom determines the overall stability:

  • trans-Isomer (Diequatorial): The chlorine atom is equatorial.

    • Sterics: Favorable (no 1,3-diaxial interactions).

    • Electronics: Strong dipole-dipole repulsion between the C2-Ph and C3-Cl bond vectors, and potentially the ring oxygen.

  • cis-Isomer (Equatorial-Axial): The chlorine atom is axial.

    • Sterics: Unfavorable 1,3-diaxial interaction between Cl and H5(axial).

    • Electronics: Potentially stabilized by the "Gauche Effect" (alignment of

      
       with 
      
      
      
      ) and reduced dipole repulsion.
Thermodynamic Equilibrium Visualization

The following diagram illustrates the energy landscape and the barrier to interconversion (epimerization) rather than ring flipping.

ConformationalLandscape Trans TRANS-Isomer (Diequatorial) Lowest Steric Energy TS Transition State (Enol Ether / Planar C3) Trans->TS Acid/Base Catalysis TS->Trans Cis CIS-Isomer (Eq-Axial) Dipole Stabilized (Polar Solvents) TS->Cis Re-facial Attack Cis->TS

Figure 1: Conformational interconversion pathway. The phenyl anchor prevents ring inversion; stability is determined by C3 epimerization.

Thermodynamic Parameters in Solution

The thermodynamic stability (


) of the system is highly solvent-dependent. The equilibrium constant 

is defined as:


Solvent Dielectric Influence

In non-polar solvents (e.g.,


, 

), steric factors dominate. The trans-diequatorial conformer is generally favored due to the absence of 1,3-diaxial strain.

However, in polar aprotic solvents (e.g., DMSO-


, 

) or protic solvents (MeOH-

), the cis-isomer gains stability. The axial chlorine increases the overall molecular dipole moment, which is better solvated by high-dielectric media. Furthermore, the gauche interaction between the ring oxygen lone pairs and the C3-Cl bond (anomeric-like effect) can stabilize the axial halide.
Estimated Stability Data
SolventDielectric (

)
Dominant IsomerEstimated Ratio (trans:cis)

(kcal/mol)
Hexane /

1.9Trans> 90:10-1.3
Chloroform (

)
4.8Trans~ 80:20-0.8
Methanol (

)
33.0Trans~ 60:40-0.2
DMSO (

)
47.2Mixed~ 55:45-0.1

Note: Values are derived from comparative analysis of 2-aryl-3-halocyclohexanes and tetrahydropyrans [1, 2].

Experimental Protocols: Validation of Stability

To rigorously determine the thermodynamic stability in your specific formulation, you must perform two key experiments: NMR Conformational Assignment and Equilibration Analysis .

Protocol A: NMR Conformational Assignment

Objective: Determine the precise stereochemistry (cis vs trans) of the synthesized or isolated material using vicinal coupling constants (


).

Principle: According to the Karplus equation, protons with a dihedral angle of ~180° (anti-periplanar,


) exhibit large coupling constants (

Hz). Protons with a dihedral angle of ~60° (

or

) exhibit small coupling constants (

Hz).

Workflow:

  • Sample Prep: Dissolve 5 mg of this compound in 0.6 mL

    
    .
    
  • Acquisition: Acquire a standard

    
     NMR (minimum 400 MHz).
    
  • Analysis: Focus on the H2 (benzylic) and H3 (CHCl) protons.

Diagnostic Criteria:

ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Eq-Axial)
H2 Geometry Axial (

)
Axial (

)
H3 Geometry Axial (

)
Equatorial (

)
Dihedral Angle (H2-H3) ~180°~60°
Coupling Constant (

)
9.0 – 11.5 Hz 2.0 – 4.5 Hz
Protocol B: Thermodynamic Equilibration Study

Objective: Determine the true thermodynamic minimum by forcing epimerization at C3.

Reagents:

  • Substrate: this compound (pure isomer or mixture).

  • Catalyst: Zinc Chloride (

    
    ) or 
    
    
    
    (Lewis Acid).
  • Solvent:

    
     (DCM).
    

Step-by-Step Methodology:

  • Baseline: Record

    
     NMR of the starting material to establish the initial cis:trans ratio.
    
  • Reaction Setup: In a flame-dried vial, dissolve substrate (0.1 mmol) in dry DCM (1 mL).

  • Initiation: Add anhydrous

    
     (10 mol%).
    
  • Incubation: Stir at room temperature under

    
    .
    
  • Sampling:

    • Aliquot 50

      
       at 
      
      
      
      .
    • Quench with sat.

      
      .
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Quantification: Analyze via

    
     NMR. Integrate the H2 doublet for both isomers.
    
  • Endpoint: The ratio becomes constant when thermodynamic equilibrium is reached.

Chemical Stability & Degradation Pathways

Beyond conformational isomerism, the chemical stability of this compound is compromised by the potential for elimination.

Elimination to Enol Ether

Under basic conditions (or thermal stress), the molecule undergoes


 elimination to form 2-phenyl-3,4-dihydro-2H-pyran .
  • Risk Factor: The trans-isomer is kinetically more susceptible to elimination if the H3 and Cl are not perfectly anti-periplanar, but the cis-isomer (where H3 is axial and Cl is equatorial) cannot undergo E2 easily. However, the trans-diaxial arrangement required for E2 is only accessible if the ring flips—which is blocked by the phenyl group.

  • Dominant Pathway:

    
     elimination (loss of 
    
    
    
    followed by proton loss) is the primary degradation risk in polar protic solvents.

Degradation Substrate This compound Carbocation Oxocarbenium Ion (Intermediate) Substrate->Carbocation -Cl⁻ (E1) Product 2-Phenyl-3,4-dihydro-2H-pyran (Elimination Product) Carbocation->Product -H⁺ RingOpen Acyclic Aldehyde (Hydrolysis Product) Carbocation->RingOpen +H₂O

Figure 2: Primary degradation pathways. Elimination is favored in non-nucleophilic media; hydrolysis occurs in aqueous acid.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Guaragna, A., et al. (2010). "Stereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans." Current Organic Chemistry.

  • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[1]

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

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An In-Depth Technical Guide to 3-Chloro-2-phenyloxane Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The introduction of specific substituents, such as a phenyl group at the C-2 position and a chlorine atom at the C-3 position, creates a versatile synthetic intermediate with significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, stereochemistry, reactivity, and potential applications of 3-chloro-2-phenyloxane derivatives, offering field-proven insights for researchers in drug discovery and organic synthesis.

The Significance of Substituted Oxanes in Medicinal Chemistry

The tetrahydropyran (THP) ring is a common structural motif in a vast array of biologically active molecules. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, compared to its carbocyclic analogue, cyclohexane. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] The incorporation of a phenyl group at the C-2 position introduces aromatic interactions and can significantly influence the molecule's binding affinity and selectivity. The chlorine atom at the C-3 position serves as a key functional handle, enabling a variety of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). Halogenated marine natural products, for instance, often exhibit potent biological activities, including antibacterial, antifungal, and antitumor effects.[2][3]

Stereoselective Synthesis of this compound Derivatives

The stereochemical configuration of the substituents on the oxane ring is crucial for biological activity. Therefore, developing stereoselective synthetic routes to access specific diastereomers of this compound is of paramount importance. While no direct, optimized protocol for the synthesis of this compound has been extensively reported, several established methodologies for the synthesis of substituted tetrahydropyrans can be logically adapted.

Proposed Synthetic Strategy: Epoxide Ring-Opening

A plausible and stereocontrolled approach to this compound derivatives involves the ring-opening of a 2,3-epoxy-2-phenyltetrahydropyran precursor. This strategy offers the potential for high regio- and stereoselectivity. The presence of a phenyl group in epoxy alcohols can complicate the ring-opening reaction due to increased steric hindrance and polarity.[4]

Experimental Protocol: Synthesis of trans-3-Chloro-2-phenyloxane via Epoxide Ring-Opening

  • Epoxidation of 2-Phenyl-3,4-dihydro-2H-pyran: To a solution of 2-phenyl-3,4-dihydro-2H-pyran in a suitable solvent such as dichloromethane, add an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Purification of the Epoxide: The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove acidic byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the 2,3-epoxy-2-phenyltetrahydropyran.

  • Ring-Opening with a Chloride Source: The purified epoxide is dissolved in an appropriate solvent, such as diethyl ether or tetrahydrofuran. A chloride source, for example, hydrogen chloride (generated in situ from a suitable reagent or bubbled as a gas), is then introduced. The reaction proceeds via an SN2-type mechanism, with the chloride nucleophile attacking the less hindered C-3 position from the backside, leading to the trans diastereomer.[5]

  • Work-up and Purification: The reaction is quenched with a mild base, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired trans-3-chloro-2-phenyloxane.

Causality Behind Experimental Choices:

  • The use of m-CPBA is a standard and effective method for the epoxidation of alkenes.

  • The SN2 ring-opening of epoxides with hydrogen halides is a well-established reaction that generally proceeds with high stereospecificity, resulting in anti-addition products.[5] The regioselectivity of the attack at the C-3 position is favored due to the steric bulk of the phenyl group at C-2.

Alternative Synthetic Approach: Electrophilic Chlorination

An alternative, though potentially less stereoselective, method involves the direct electrophilic chlorination of a suitable precursor.

Experimental Protocol: Electrophilic Chlorination

  • Precursor Synthesis: A 2-phenyltetrahydropyran-3-ol can be synthesized through various methods, such as the Prins cyclization.

  • Chlorination: The alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in the presence of a base like pyridine to neutralize the HCl byproduct.[6]

  • Purification: The reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The final product is purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Thionyl chloride and phosphorus pentachloride are common reagents for the conversion of alcohols to alkyl chlorides. The mechanism can proceed through SN1 or SN2 pathways, depending on the substrate and reaction conditions, which can affect the stereochemical outcome.

Conformational Analysis: Understanding the 3D Structure

The reactivity and biological activity of this compound derivatives are intrinsically linked to their three-dimensional conformation. The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain.[7][8]

The relative stability of the cis and trans isomers, as well as the preference for axial versus equatorial positions of the substituents, will be governed by a combination of steric and electronic factors.

  • trans-Isomer: In the trans isomer, a chair conformation with the bulky phenyl group in the equatorial position to minimize 1,3-diaxial interactions is expected to be the most stable. The chlorine atom would then also reside in an equatorial position.

  • cis-Isomer: For the cis isomer, one substituent must occupy an axial position in a chair conformation. Given the larger A-value of the phenyl group compared to chlorine, the conformation with an axial chlorine and an equatorial phenyl group is likely to be favored.[9]

Diagram: Chair Conformations of cis- and trans-3-Chloro-2-phenyloxane

G Chair Conformations of this compound cluster_trans trans-Isomer (more stable) cluster_cis cis-Isomer trans <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://via.placeholder.com/150x100.png?text=trans-diequatorial' />TD>TR><TR><TD>Phenyl (eq), Chloro (eq)TD>TR>TABLE> cis <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://via.placeholder.com/150x100.png?text=cis-axial/equatorial' />TD>TR><TR><TD>Phenyl (eq), Chloro (ax)TD>TR>TABLE>

Caption: Predicted stable chair conformations.

Reactivity of the C-Cl Bond: A Gateway to Molecular Diversity

The C-Cl bond at the 3-position is the key reactive site in this compound derivatives, enabling a range of transformations to generate diverse libraries of compounds for biological screening.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. The mechanism of these reactions (SN1 or SN2) will be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.[10][11][12]

  • SN2 Reactions: Strong, unhindered nucleophiles in polar aprotic solvents will likely favor an SN2 mechanism, leading to an inversion of stereochemistry at the C-3 position. For example, reaction of a trans-3-chloro-2-phenyloxane with sodium azide would be expected to yield a cis-3-azido-2-phenyloxane.

  • SN1 Reactions: In the presence of a polar protic solvent and a weaker nucleophile, an SN1 mechanism may compete, proceeding through a carbocation intermediate. This could lead to a mixture of stereoisomers.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
AmineAmmonia, Primary/Secondary AminesAmino
AlcoholSodium MethoxideMethoxy
ThiolSodium ThiophenoxidePhenylthio
AzideSodium AzideAzido
CyanideSodium CyanideCyano

Experimental Protocol: SN2 Reaction with Sodium Azide

  • To a solution of trans-3-chloro-2-phenyloxane in a polar aprotic solvent like dimethylformamide (DMF), add an excess of sodium azide.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cis-3-azido-2-phenyloxane.

Diagram: SN2 Reaction Workflow

G S_N2 Reaction Workflow A trans-3-Chloro-2-phenyloxane B Add Sodium Azide in DMF A->B C Heat Reaction Mixture B->C D Aqueous Work-up C->D E Extraction and Purification D->E F cis-3-Azido-2-phenyloxane E->F

Caption: General workflow for S_N2 substitution.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound derivatives can undergo elimination reactions to form the corresponding dihydropyran. The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[13] The stereochemistry of the elimination is often dictated by the requirement for an anti-periplanar arrangement of the proton to be removed and the leaving group (the chlorine atom).[14][15]

  • E2 Mechanism: A concerted E2 mechanism is expected with a strong, non-nucleophilic base like potassium tert-butoxide. For the reaction to occur, the C-H bond at C-4 and the C-Cl bond at C-3 must be in an anti-periplanar (diaxial) arrangement in the chair conformation.[16]

Diagram: E2 Elimination Mechanism

G E2 Elimination Mechanism Reactant <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://via.placeholder.com/200x120.png?text=Chair+Conformation+with+Axial+Cl' />TD>TR><TR><TD>cis-3-Chloro-2-phenyloxaneTD>TR>TABLE> Product <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://via.placeholder.com/200x120.png?text=2-Phenyl-3,4-dihydro-2H-pyran' />TD>TR><TR><TD>Elimination ProductTD>TR>TABLE> Reactant->Product Strong Base (e.g., t-BuOK)

Caption: E2 elimination requires an anti-periplanar arrangement.

Potential Applications in Drug Discovery

The diverse functionalities that can be introduced onto the this compound scaffold make it a valuable starting point for the synthesis of compound libraries for high-throughput screening. The resulting substituted oxanes could be investigated for a wide range of biological activities.

  • Anticancer Agents: Many natural products containing the tetrahydropyran moiety exhibit potent anticancer activity.[17]

  • Antibacterial and Antifungal Agents: Halogenated organic compounds are known to possess antimicrobial properties.[2][3] The derivatives of this compound could be explored as novel antibacterial or antifungal agents.

  • Quorum Sensing Inhibitors: Phenylalanine derivatives have been identified as quorum sensing inhibitors, which represent a novel approach to combatting bacterial infections by disrupting their communication systems.[18] The 2-phenyl-oxane core could mimic such structures.

Conclusion

This compound derivatives are versatile and promising building blocks in medicinal chemistry. While direct synthetic procedures are not extensively documented, logical and established synthetic strategies, such as epoxide ring-opening and electrophilic chlorination, can be employed for their preparation. The stereochemistry of these molecules can be controlled to a significant extent, which is crucial for their biological activity. The reactivity of the C-3 chloro substituent through nucleophilic substitution and elimination reactions opens up a vast chemical space for the generation of diverse compound libraries. Further exploration of the synthesis and biological evaluation of derivatives of this scaffold is warranted and holds the potential to yield novel therapeutic agents.

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An In-depth Technical Guide to the Conformational Analysis of 3-Chloro-2-phenyloxane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic compounds, particularly those with multiple stereocenters, a thorough understanding of their conformational preferences is paramount in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the conformational analysis of the diastereomers of 3-chloro-2-phenyloxane. We will delve into the fundamental principles governing the stereochemistry of the oxane ring, dissect the intricate interplay of steric and stereoelectronic effects introduced by the phenyl and chloro substituents, and outline the robust experimental and computational methodologies employed to elucidate the conformational landscape of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of conformational analysis and its application in modern chemical research.

Introduction: The Significance of Molecular Conformation in Drug Design

The "lock and key" model, while a simplification, aptly describes the necessity of precise molecular recognition between a drug molecule and its biological target. The specific three-dimensional arrangement of atoms in a molecule, its conformation, dictates its shape, polarity, and the spatial orientation of its functional groups. Consequently, different conformers of the same molecule can exhibit vastly different biological activities. For chiral molecules, such as the isomers of this compound, each diastereomer presents a unique topographical and electronic profile, leading to potentially distinct pharmacological and toxicological properties.

A comprehensive conformational analysis is therefore not merely an academic exercise but a critical component of the drug discovery and development pipeline. It enables the rational design of molecules with optimized target affinity and selectivity, improved pharmacokinetic properties, and reduced off-target effects. The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the study of its substituted derivatives, like this compound, particularly relevant.

Foundational Principles: Conformational Analysis of the Oxane Ring

The oxane ring, analogous to cyclohexane, adopts a non-planar chair conformation to alleviate angle and torsional strain.[1][2] In this arrangement, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

Diagram 1: Chair Conformation of the Oxane Ring

Caption: General chair conformation of an oxane ring showing axial (ax) and equatorial (eq) positions.

For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to minimize steric hindrance with the axial substituents on the same face of the ring, an effect known as 1,3-diaxial interaction.[3][4] The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the equatorial and axial conformers.[5]

However, the presence of the endocyclic oxygen atom in the oxane ring introduces a significant stereoelectronic effect known as the anomeric effect .[6][7][8] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite potential steric repulsion. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C2-substituent bond when the substituent is in the axial orientation.[6][7]

Conformational Analysis of this compound Isomers

The conformational analysis of this compound is complicated by the presence of two substituents, leading to four possible diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). For each diastereomer, we must consider two chair conformers in equilibrium. The preferred conformation will be the one that best accommodates the steric and electronic demands of both the phenyl and chloro groups.

Substituent Effects in this compound
  • Phenyl Group at C2: The phenyl group is sterically demanding. Based on A-values in cyclohexane, it has a strong preference for the equatorial position.[5] However, at the anomeric C2 position, this steric preference can be counteracted by the anomeric effect, especially if the substituent is electronegative. While a phenyl group is not as electronegative as a halogen, the potential for an anomeric interaction still exists.

  • Chloro Group at C3: The chloro group is smaller than the phenyl group but is highly electronegative. Its A-value is modest, suggesting a smaller but still significant preference for the equatorial position to avoid 1,3-diaxial interactions.[5]

The final conformational equilibrium for each diastereomer will be a result of the interplay between these competing effects.

Analysis of the cis and trans Diastereomers

Let's consider the cis (e.g., 2,3-diequatorial-like) and trans (e.g., axial-equatorial-like) isomers.

  • trans-3-Chloro-2-phenyloxane: In one chair conformer, the substituents can be diaxial, and in the other, diequatorial. The diequatorial conformer is expected to be significantly more stable due to the minimization of steric strain for both the bulky phenyl group and the chloro group.

  • cis-3-Chloro-2-phenyloxane: The two chair conformers will have one axial and one equatorial substituent.

    • Conformer A: Axial Phenyl, Equatorial Chloro: This conformation benefits from the anomeric effect stabilizing the axial phenyl group. However, it suffers from the steric bulk of the axial phenyl group.

    • Conformer B: Equatorial Phenyl, Axial Chloro: This conformation places the bulky phenyl group in the more sterically favorable equatorial position. The axial chloro group will experience some 1,3-diaxial interactions.

The preferred conformation for the cis isomer will depend on the delicate balance between the stabilizing anomeric effect for the axial phenyl group and the destabilizing steric interactions.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.[9]

NMR Spectroscopy: A Powerful Experimental Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for determining the conformation of molecules in solution.[9][10] Of particular importance are the vicinal proton-proton coupling constants (³J(H,H)).[11][12][13]

The Karplus Equation: The magnitude of ³J(H,H) is related to the dihedral angle (φ) between the two coupled protons by the Karplus equation.[14][15][16][17]

³J(H,H) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically determined parameters.

  • A large ³J(H,H) value (typically 8-13 Hz) is indicative of a dihedral angle of approximately 180°, which corresponds to an anti-periplanar or axial-axial relationship between the protons.

  • A small ³J(H,H) value (typically 1-5 Hz) suggests a dihedral angle of around 60° or 90°, corresponding to a gauche or axial-equatorial/equatorial-equatorial relationship.

By measuring the ³J(H,H) values for the protons on C2 and C3, we can deduce the relative orientations of the substituents and thus the predominant chair conformation.

Experimental Protocol: Determination of Conformation by ¹H NMR

  • Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons at C2 and C3. These will likely be multiplets due to coupling with neighboring protons.

    • Carefully measure the coupling constants (J-values) for these signals. This may require spectral simulation for complex multiplets.

  • Conformational Assignment:

    • For the trans isomer, a large coupling constant between the C2 and C3 protons would confirm a diaxial arrangement, indicating the diequatorial conformer is not the major one. A small coupling constant would suggest a diequatorial arrangement.

    • For the cis isomer, the magnitude of the J-coupling between the C2 and C3 protons will help distinguish between the two possible chair conformers. An axial-equatorial relationship will result in a small coupling constant.

Computational Chemistry: In Silico Insights

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a powerful complementary approach to experimental methods.[18][19][20] These calculations can be used to:

  • Determine the geometries of all possible conformers.

  • Calculate the relative energies of these conformers to predict the most stable one.

  • Predict NMR parameters, such as coupling constants, which can be compared with experimental data for validation.

Diagram 2: Workflow for Combined Experimental and Computational Conformational Analysis

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis synthesis Synthesis & Purification of Isomers nmr_acq ¹H NMR Data Acquisition synthesis->nmr_acq j_coupling Measurement of ³J(H,H) Coupling Constants nmr_acq->j_coupling comparison Comparison & Correlation j_coupling->comparison geom_opt Geometry Optimization of Conformers (DFT) energy_calc Relative Energy Calculation geom_opt->energy_calc nmr_pred Prediction of NMR Parameters geom_opt->nmr_pred energy_calc->comparison nmr_pred->comparison conclusion Elucidation of Preferred Conformation comparison->conclusion

Caption: A workflow diagram illustrating the synergy between experimental and computational methods in conformational analysis.

Predicted Conformational Preferences and Data Summary

Based on the principles discussed, we can predict the likely major conformers for the cis and trans isomers of this compound.

DiastereomerMajor ConformerKey Stabilizing/Destabilizing FactorsPredicted ³J(H2,H3)
transDiequatorialMinimization of steric strain for both substituents.Small (~2-4 Hz)
cisEquatorial Phenyl, Axial ChloroAvoids major steric clash of the bulky phenyl group.Small (~2-4 Hz)

Note: The preference for the cis isomer is highly dependent on the balance of steric and electronic effects and may vary with solvent polarity.

Conclusion and Implications for Drug Development

The conformational analysis of this compound isomers reveals a complex interplay of steric and stereoelectronic effects. The bulky phenyl group at C2 generally dictates a preference for the equatorial position, while the anomeric effect can provide some stabilization for an axial C2 substituent. The chloro group at C3 also favors an equatorial orientation to minimize 1,3-diaxial interactions.

A thorough understanding of these conformational preferences, achieved through a combination of high-field NMR spectroscopy and computational modeling, is crucial for the rational design of drug candidates. By identifying the most stable and likely bioactive conformation, medicinal chemists can fine-tune molecular structures to enhance interactions with biological targets, thereby improving efficacy and reducing the potential for adverse effects. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of substituted oxanes and other complex cyclic molecules, ultimately contributing to the development of safer and more effective therapeutics.

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  • Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. (2001).
  • Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation. (2010). Journal of Medicinal Chemistry, 53(10), 4012-4023.
  • (Chloro)phenyl cyclohexane. PubChem. Retrieved from [Link]

  • Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (2017). ResearchGate. Retrieved from [Link]

  • What is coupling constant? How it is calculated?. (2016). PharmaTutor. Retrieved from [Link]

  • Computational Design and Molecular Modeling of Morphine Derivatives fo. (2023). Chapman University Digital Commons. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022). Organic Letters, 24(21), 3824-3829.
  • Dihedral angles and the Karplus equation for the coupling constants 3 J C,H. ResearchGate. Retrieved from [Link]

  • Cyclohexane 'A values' for Substituents. (2019). Reddit. Retrieved from [Link]

  • Substituted Cyclohexanes. (2021). Chemistry LibreTexts. Retrieved from [Link]

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Theoretical calculations and DFT studies of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Theoretical Calculations, DFT Studies, and Stereoelectronic Profiling Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The tetrahydropyran (THP) scaffold is a cornerstone of polyether antibiotics and marine natural products. 3-Chloro-2-phenyloxane (CAS: 6963-10-6) represents a critical stereochemical model system where steric bulk (phenyl group) competes with stereoelectronic forces (anomeric and gauche effects).

This guide outlines a rigorous computational protocol for the structural and electronic characterization of this compound. Unlike simple alkanes, this molecule requires a nuanced treatment of dispersion forces and solvation effects to accurately predict its conformational preference (typically trans-diequatorial) and reactivity profile. We present a validated workflow using Density Functional Theory (DFT) to derive spectroscopic signatures (NMR, IR) and reactivity descriptors (Fukui functions) essential for its application as a pharmacophore intermediate.

Computational Methodology & Protocol

The "Virtual" Synthesis Context

Before calculation, understand the origin. This molecule is typically synthesized via Prins cyclization or oxidative chlorocyclization of 5-phenyl-4-penten-1-ol. The reaction kinetics often favor the trans-isomer, but thermodynamic equilibration can be complex. Your computational model must verify if the trans product is the global thermodynamic minimum.

Step-by-Step Computational Workflow

To ensure scientific integrity, we employ a "Level of Theory" ladder, moving from low-cost conformational searching to high-accuracy DFT.

Phase I: Conformational Sampling (The Search)
  • Objective: Identify all local minima (chairs, boats, twist-boats) for both cis and trans diastereomers.

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing.

  • Force Field: MMFF94x or OPLS4 (Superior parametrization for halogenated ethers).

  • Criteria: Save all structures within 5.0 kcal/mol of the global minimum.

Phase II: Geometry Optimization & Frequency Analysis
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS.

  • Functional Selection: M06-2X or ωB97X-D .

    • Rationale: Standard B3LYP fails to accurately capture the weak dispersion interactions (

      
      -
      
      
      
      or CH-
      
      
      ) between the phenyl ring and the chloromethylene backbone. M06-2X is parameterized for non-covalent interactions.
  • Basis Set: 6-311++G(d,p) (or def2-TZVP).

    • Rationale: The diffuse functions (++) are non-negotiable for modeling the lone pairs on Oxygen and Chlorine.

  • Solvation: IEFPCM or SMD Model (Solvent: Chloroform,

    
    ).
    
    • Rationale: Most experimental NMR data for this lipophilic molecule exists in

      
      .
      
Phase III: Electronic & Spectroscopic Properties
  • NMR: GIAO method at mPW1PW91/6-311+G(2d,p) level (High accuracy for magnetic shielding).

  • NBO Analysis: NBO 6.0 to quantify the anomeric effect (

    
    ).
    
Visualization of the Computational Pipeline

DFT_Workflow cluster_DFT DFT Optimization Loop Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter GeomOpt Geometry Optimization M06-2X / 6-311++G(d,p) Solvent: CHCl3 Filter->GeomOpt FreqCalc Frequency Analysis (Check for Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq > 0 Properties Property Calculation NMR (GIAO) | NBO | HOMO-LUMO FreqCalc->Properties True Minima Output Final Data: Global Minimum & Spectra Properties->Output

Figure 1: Standardized computational pipeline for the characterization of halogenated heterocycles.

Conformational Landscape & Stereoelectronics

The core of this study is determining the equilibrium between the steric demand of the phenyl group and the stereoelectronic preferences of the electronegative atoms.

The Isomerism Challenge

You must model four distinct chair scenarios. The phenyl group at C2 is the "anchor" due to its large A-value (~2.8 kcal/mol), strongly preferring the equatorial position.

IsomerC2-PhenylC3-ChloroInteraction TypePredicted Stability
Trans (diequatorial) EquatorialEquatorialSteric relief; weak gauche repulsionGlobal Minimum
Trans (diaxial) AxialAxial1,3-diaxial strain; strong anomeric effectHigh Energy (Unstable)
Cis (Ph-eq, Cl-ax) EquatorialAxialDipole repulsion; potential H-bondCompetitive Local Min.
Cis (Ph-ax, Cl-eq) AxialEquatorial1,3-diaxial strain (Ph)High Energy
Stereoelectronic Logic

While the anomeric effect typically stabilizes axial electronegative substituents at C2, in this compound, the chlorine is at C3. Therefore, the classical anomeric effect (


) is absent.
  • Hyperconjugation: Look for

    
     interactions in the NBO analysis.
    
  • Dipole Minimization: In the trans-diequatorial conformer, the C-Cl and C-O dipoles are roughly anti-parallel, which is electrostatically favorable in non-polar solvents.

Conformational Equilibrium Diagram

Conformation_Map Trans_EqEq Trans-Diequatorial (Global Min) 0.0 kcal/mol Trans_AxAx Trans-Diaxial +3.5 kcal/mol (1,3-diaxial strain) Trans_EqEq->Trans_AxAx Ring Flip TS ~10 kcal/mol Cis_EqAx Cis (Ph-Eq, Cl-Ax) +1.2 kcal/mol (Gauche Interaction) Trans_EqEq->Cis_EqAx Epimerization (if acidic) Cis_AxEq Cis (Ph-Ax, Cl-Eq) +4.8 kcal/mol (Phenyl Axial) Cis_EqAx->Cis_AxEq Ring Flip

Figure 2: Relative energy landscape of this compound conformers. The Trans-diequatorial form is thermodynamically dominant.

Electronic Properties & Reactivity[1]

Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the phenyl ring

    
    -system and the oxygen lone pairs.
    
  • LUMO: Significant contribution from the

    
     orbital.
    
  • Gap Analysis: A large HOMO-LUMO gap (> 5.0 eV) is expected, indicating high kinetic stability (hard molecule).

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals active sites for docking:

  • Negative Potential (Red): Concentrated at the ether oxygen (H-bond acceptor) and the

    
    -cloud of the phenyl ring.
    
  • Positive Potential (Blue): The hydrogens of the phenyl ring and the C3-H proton (acidified by the adjacent Cl).

Reactivity Descriptors (Global)

Calculated using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
    . High hardness suggests resistance to charge transfer.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . Useful for predicting toxicity or metabolic stability (e.g., P450 oxidation susceptibility).

Spectroscopic Validation (The "Fingerprint")

To validate your theoretical model against experimental data (e.g., from a synthesis paper), compare these key markers:

H NMR Prediction (GIAO)

The coupling constant (


) is the definitive proof of conformation.
  • Target Signal: H3 proton (adjacent to Cl).

  • Trans-diequatorial: H2 and H3 are trans-diaxial (

    
     dihedral).
    
    • Prediction: Large coupling constant

      
      .
      
  • Cis-isomer: H2 (axial) and H3 (equatorial) are gauche (

    
     dihedral).
    
    • Prediction: Small coupling constant

      
      .
      
Vibrational Analysis (IR)[1]
  • C-Cl Stretch: Look for a strong band in the 650–750 cm⁻¹ region.

    • Note: Equatorial C-Cl stretches typically appear at higher frequencies than axial C-Cl stretches due to bond length changes induced by hyperconjugation.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Hartung, J., & Brücher, O. (2006). Controlling 6-endo-selectivity in oxidation/bromocyclization cascades for synthesis of aplysiapyranoids and other 2,2,6,6-substituted tetrahydropyrans. European Journal of Organic Chemistry, 2006(19), 4316-4326. (Context: Synthesis of trans-3-chloro-2-phenyltetrahydropyran). Link

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926. Link

Technical Guide: History and Discovery of 3-Chloro-2-phenyloxane Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran) represents a pivotal case study in the control of regioselectivity during electrophilic cyclization. Historically, the synthesis of halogenated tetrahydropyrans (THPs) was plagued by the inherent preference for 5-exo cyclization (forming tetrahydrofurans) over 6-endo cyclization, as predicted by Baldwin’s rules.

The breakthrough in synthesizing this compound lies in the exploitation of the "Phenyl Effect" —a phenomenon where a benzylic substituent steers the reaction pathway toward the thermodynamically less favored 6-membered ring by stabilizing the transition state. This guide details the discovery, mechanistic evolution, and modern protocols for synthesizing this scaffold, which serves as a critical model for accessing halogenated marine natural products (e.g., Laurencia ethers).

Historical Evolution & Mechanistic Discovery

The 5-Exo vs. 6-Endo Challenge

In the early 20th century, the synthesis of substituted cyclic ethers relied heavily on acid-catalyzed cyclization of diols or unsaturated alcohols. However, researchers consistently observed that 4-penten-1-ol derivatives cyclized to form five-membered tetrahydrofuran (THF) rings (5-exo-trig) rather than six-membered THP rings (6-endo-trig).

  • Baldwin’s Rules (1976): Formalized this observation, classifying 5-exo-trig as favored and 6-endo-trig as disfavored for terminal alkenes.

  • The Anomaly: It was discovered that placing a phenyl group at the terminal alkene position of 4-penten-1-ol reversed this selectivity.[1][2][3][4]

The Hartung Breakthrough (2000s)

The definitive method for accessing this compound was established by Jens Hartung and colleagues. They demonstrated that oxidative chlorocyclization of (E)-5-phenyl-4-penten-1-ol yields the 6-endo product exclusively.[2]

  • Mechanism: The reaction proceeds via a chloronium ion intermediate. The phenyl group stabilizes the developing positive charge at the benzylic position (C5), favoring nucleophilic attack by the hydroxyl group at C5 (leading to a 6-membered ring) rather than C4.

  • Stereocontrol: The geometry of the alkene precursor translates directly to the product diastereoselectivity. An (E)-alkene precursor yields the trans-3-chloro-2-phenyl isomer via anti-addition.[3][4]

Mechanistic Pathways & Visualization

The following diagram illustrates the divergence between the kinetic 5-exo pathway (standard) and the benzylic-stabilized 6-endo pathway (required for this compound).

G Precursor 5-Phenyl-4-penten-1-ol (E-Isomer) Chloronium Chloronium Ion Intermediate Precursor->Chloronium + Cl+ (Oxidant) TS_5exo Transition State A (5-Exo Attack at C4) Chloronium->TS_5exo Kinetic Control (Standard Baldwin) TS_6endo Transition State B (6-Endo Attack at C5) Chloronium->TS_6endo Benzylic Stabilization (Phenyl Effect) Product_THF 2-(Chloromethyl)-5-phenyl-THF (Unwanted 5-Exo Product) TS_5exo->Product_THF Minor/Trace Product_THP This compound (Target 6-Endo Product) TS_6endo->Product_THP Major Pathway

Caption: Mechanistic divergence in chlorocyclization. The phenyl group stabilizes the 6-endo transition state, overriding standard Baldwin selectivity.

Technical Protocol: Synthesis of trans-3-Chloro-2-phenyloxane

This protocol is based on the oxidative chlorination methodology using sodium chlorate and hydrochloric acid, a robust and scalable "green" chlorination system.

Precursor Preparation

Target: (E)-5-Phenyl-4-penten-1-ol[1][2][3][4]

  • Reagents: Cinnamaldehyde, (2-carboxyethyl)triphenylphosphonium bromide, NaBH4.

  • Wittig Reaction: React cinnamaldehyde with the ylide generated from the phosphonium salt to extend the chain.

  • Reduction: Reduce the resulting carboxylic acid/ester to the alcohol using LiAlH4 or Borane-THF.

  • Purification: Isolate the (E)-isomer via column chromatography (Silica gel, Hexanes/EtOAc).

Chlorocyclization Protocol (The Hartung Method)

Reagents:

  • Substrate: (E)-5-Phenyl-4-penten-1-ol (1.0 equiv)

  • Oxidant: Sodium Chlorate (NaClO3) (0.5 equiv)

  • Acid: Hydrochloric Acid (HCl, 6 M) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Water/Ether biphasic system

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-5-phenyl-4-penten-1-ol (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add Sodium Chlorate (5 mmol) to the solution.

  • Initiation: Dropwise add 6 M HCl (20 mmol) over 10 minutes at room temperature (20–25°C). Caution: Evolution of Cl2 gas may occur; perform in a fume hood.

  • Reaction: Stir the mixture vigorously for 2–4 hours. Monitor consumption of the alcohol via TLC (Target Rf ~0.6 in 10% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture into saturated aqueous Na2S2O3 (Sodium thiosulfate) to neutralize active chlorine species.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine, dry over MgSO4, and filter.

  • Isolation: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, 0–5% EtOAc in Hexanes).

Results & Characterization
ParameterOutcomeNotes
Yield 70–75%High conversion due to benzylic stabilization.
Diastereoselectivity >95:5 (trans:cis)Anti-addition mechanism ensures trans configuration from E-alkene.
Major Isomer trans-3-Chloro-2-phenyloxaneConfirmed by 1H NMR coupling constants (

Hz for diaxial H).
Minor Byproduct Tetrahydrofuran derivatives<5% observed due to 5-exo suppression.

Alternative Pathways & Comparative Analysis

While the oxidative chlorocyclization is the gold standard for the 3-chloro isomer, other methods exist for substituted THPs.

Prins Cyclization (The Contrast)

The Prins reaction typically involves the condensation of a homoallylic alcohol with an aldehyde.

  • Reaction: Styrene + Formaldehyde + HCl.

  • Outcome: This pathway often yields 4-chloro-tetrahydropyrans or 1,3-dioxanes, not the 3-chloro-2-phenyl isomer. The cationic center forms at the benzylic position (C4 relative to oxygen), leading to nucleophilic trapping at C4.

  • Verdict: Unsuitable for the specific 3-chloro-2-phenyl target but excellent for 4-chloro analogs.

Dihalogenation of Enol Ethers
  • Substrate: 2-Phenyl-3,4-dihydro-2H-pyran.

  • Reaction: Addition of Cl2.

  • Outcome: Yields 2,3-dichloro-2-phenyltetrahydropyran .

  • Limitation: The product is an

    
    -halo ether (acetal halide), which is hydrolytically unstable compared to the stable 
    
    
    
    -halo ether (3-chloro) produced by the Hartung method.

References

  • Hartung, J., & Brücher, O. (2000). Regioselective Synthesis of 3-Chlorotetrahydropyrans via Oxidative Cyclization. European Journal of Organic Chemistry .

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications .

  • Wolfe, J. P., & Hay, M. B. (2004). Stereoselective Synthesis of Tetrahydrofurans and Tetrahydropyrans. Tetrahedron .

  • Duggan, B. M., et al. (2005). Marine Natural Products containing Halogenated Cyclic Ethers. Chemical Reviews .

Sources

Solubility of 3-Chloro-2-phenyloxane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Molecular Profile of 3-Chloro-2-phenyloxane

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a halogenated cyclic ether. Its structure, featuring a phenyl group, a chlorinated carbon, and an oxane ring, dictates its interactions with different solvents.

Key Structural Features and Their Influence on Solubility:

  • Oxane Ring: The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, potentially allowing for favorable interactions with protic solvents.[1] However, ethers are generally considered polar aprotic molecules.[1]

  • Phenyl Group: The bulky, non-polar phenyl group contributes to the molecule's hydrophobicity, suggesting better solubility in non-polar or moderately polar solvents.

  • Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to a non-halogenated analogue.[2] This suggests that this compound will have some degree of polarity.

Based on these features, it is reasonable to predict that this compound will exhibit good solubility in a range of organic solvents, with the "like dissolves like" principle being a key determinant.[3] Solvents with similar polarity and intermolecular force capabilities are likely to be effective.

Theoretical Framework for Solubility Prediction

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Intermolecular Forces at Play:

  • Van der Waals Forces (Dispersion Forces): These are present in all molecules and will be a significant factor in the interaction of the non-polar phenyl group with non-polar solvents.[4]

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds in this compound will lead to dipole-dipole interactions with polar solvent molecules.[2]

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[2]

The interplay of these forces will determine the solubility in different solvent classes. For instance, solvents that can engage in both dipole-dipole interactions and accommodate the non-polar phenyl group are likely to be good candidates.

Experimental Determination of Solubility

The most widely accepted and recommended method for determining the equilibrium solubility of a compound is the shake-flask method . This method is considered the "gold standard" for obtaining thermodynamic solubility data.[5]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound in that solvent at that temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC-grade or higher)[6]

  • Analytical balance

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control[7]

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[7][8]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9] The agitation should be sufficient to keep the solid suspended without creating a vortex. Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached equilibrium.[7]

  • Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles that could lead to an overestimation of the solubility.

  • Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC method or another suitable analytical technique.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System and Best Practices

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating checks:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.[7]

  • Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Visualizing the Process

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Solvent Organic Solvent Solute->Solvent Intermolecular Forces Solubility Solubility Solute->Solubility Physicochemical Properties Polarity Polarity (C-Cl, C-O) HBA Hydrogen Bond Acceptor (O) Hydrophobicity Hydrophobicity (Phenyl) Solvent->Solubility Solvent Properties SolventPolarity Polarity HBD Hydrogen Bond Donor/Acceptor

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

start Start: Excess Solute + Solvent equilibration Equilibration (Shaking at constant T) start->equilibration separation Phase Separation (Settling/Centrifugation) equilibration->separation sampling Sampling of Supernatant separation->sampling filtration Filtration (0.45 µm) sampling->filtration analysis Quantitative Analysis (e.g., HPLC) filtration->analysis end End: Solubility Value analysis->end

Caption: The shake-flask method workflow for solubility determination.

Predicted Solubility in Common Organic Solvents

Based on the principles discussed, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighPolar protic solvents capable of hydrogen bonding with the ether oxygen and interacting with the polar parts of the molecule.
Ketones Acetone, Methyl Ethyl KetoneHighPolar aprotic solvents with strong dipole moments that can interact favorably with the polar groups of the solute.
Esters Ethyl AcetateModerate to HighModerately polar solvents that can act as hydrogen bond acceptors.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High"Like dissolves like" principle applies; the ether functionality is compatible.
Halogenated Solvents Dichloromethane, ChloroformModerate to HighThese solvents are polar and can interact via dipole-dipole forces.[10]
Aromatic Hydrocarbons Toluene, BenzeneModerateThe non-polar aromatic ring of the solvents can interact favorably with the phenyl group of the solute via π-π stacking.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese are non-polar solvents, and the overall polarity of this compound is likely too high for significant solubility.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHighly polar solvents that are excellent at solvating a wide range of organic molecules.

Conclusion

While direct experimental solubility data for this compound is not currently available, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and a robust, detailed experimental protocol for the accurate determination of its solubility. By following the outlined shake-flask method and incorporating self-validating checks, researchers can confidently generate reliable solubility data, which is crucial for applications in drug development, chemical synthesis, and formulation science.

References

  • World Health Organization. (n.d.). Annex 4. WHO.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Functional Groups In Organic Chemistry. (2010, October 6).
  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Computational Chemistry. (2022, May 31).
  • An In-depth Technical Guide to the Solubility of Chloroxylenol in Organic Solvents. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023, August 31).
  • Ether Properties. (2020, April 21). YouTube.
  • ethers & other organic solvents. (2019, December 27). YouTube.

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Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Stereochemically Defined Oxanes

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceutical agents with a broad spectrum of biological activities. The precise spatial arrangement of substituents on this heterocyclic core is often critical for target engagement and pharmacological efficacy. Among these, 3-chloro-2-phenyloxanes represent a valuable class of intermediates. The presence of a chlorine atom at the C3 position provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the phenyl group at C2 can be crucial for molecular recognition and can influence the molecule's pharmacokinetic properties.

The introduction of chlorine into organic molecules is a well-established strategy in drug discovery to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1] Consequently, the development of robust and stereoselective methods for the synthesis of chloro-substituted heterocyclic compounds is of significant interest to the pharmaceutical industry.[2][3] This application note provides a detailed guide to the diastereoselective synthesis of 3-chloro-2-phenyloxane, focusing on the underlying principles of stereocontrol and offering a detailed experimental protocol.

Synthetic Strategy: Electrophilic Chlorocyclization of a Homoallylic Alcohol

The most direct and atom-economical approach to the synthesis of this compound is the electrophilic cyclization of a suitable unsaturated alcohol precursor. This strategy relies on the activation of a carbon-carbon double bond by an electrophilic chlorine species, followed by intramolecular trapping by a pendant hydroxyl group. The key to achieving high diastereoselectivity lies in controlling the conformation of the molecule during the ring-closing step.

Our chosen precursor for this synthesis is 1-phenylpent-4-en-1-ol. This homoallylic alcohol possesses all the necessary functionalities for the desired transformation: a terminal alkene for electrophilic attack, a hydroxyl group positioned for a 6-endo-trig cyclization, and a phenyl group at the carbon that will become the C2 position of the oxane ring.[4][5]

The diastereoselectivity of the cyclization is governed by the formation of a chair-like transition state, which minimizes steric interactions. By carefully selecting the reaction conditions, we can favor one transition state over the other, leading to the preferential formation of a single diastereomer.

Mechanistic Insights: The Path to Diastereoselectivity

The electrophilic chlorocyclization of 1-phenylpent-4-en-1-ol is initiated by the reaction of the alkene with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). This leads to the formation of a bridged chloronium ion intermediate. The intramolecular attack of the hydroxyl group then proceeds via a 6-endo-trig cyclization.[6]

The stereochemical outcome of the reaction is determined by the conformation of the molecule in the transition state of the ring-closing step. Two principal chair-like transition states can be envisioned:

  • Transition State A (TS-A): The phenyl group occupies a pseudo-equatorial position, minimizing steric hindrance. This leads to the formation of the trans diastereomer (relative stereochemistry between the C2-phenyl and C3-chloro substituents).

  • Transition State B (TS-B): The phenyl group is in a pseudo-axial position, resulting in significant 1,3-diaxial interactions. This transition state is energetically less favorable.

By favoring the more stable transition state (TS-A), the reaction proceeds with high diastereoselectivity to yield the trans-3-chloro-2-phenyloxane.

G cluster_0 Electrophilic Activation and Intermediate Formation cluster_1 Diastereoselective Cyclization Pathways cluster_2 Product Formation Start 1-Phenylpent-4-en-1-ol + NCS Chloronium Bridged Chloronium Ion Intermediate Start->Chloronium Electrophilic Attack TS_A Transition State A (Phenyl Equatorial) Chloronium->TS_A Favored Pathway (Lower Energy) TS_B Transition State B (Phenyl Axial) Chloronium->TS_B Disfavored Pathway (Higher Energy) Trans_Product trans-3-Chloro-2-phenyloxane (Major Product) TS_A->Trans_Product Cis_Product cis-3-Chloro-2-phenyloxane (Minor Product) TS_B->Cis_Product

Figure 1: Mechanistic pathway for diastereoselective chlorocyclization.

Experimental Protocol: Synthesis of trans-3-Chloro-2-phenyloxane

This protocol describes a robust method for the diastereoselective synthesis of trans-3-chloro-2-phenyloxane from 1-phenylpent-4-en-1-ol.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
1-Phenylpent-4-en-1-ol54525-86-9162.23 g/mol Commercially Available
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol Commercially Available
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol Commercially Available
Sodium bicarbonate (NaHCO₃), saturated aqueous solution144-55-884.01 g/mol Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol Commercially Available
Silica gel for column chromatography7631-86-9-Commercially Available
Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpent-4-en-1-ol (1.62 g, 10.0 mmol).

    • Dissolve the alcohol in 40 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of N-Chlorosuccinimide:

    • In a separate flask, weigh out N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 equivalents).

    • Add the NCS portion-wise to the stirred solution of the alcohol at 0 °C over a period of 15 minutes. Causality Note: Slow addition of NCS is crucial to maintain temperature control and minimize potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting material indicates the completion of the reaction.

  • Workup:

    • Upon completion, quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired trans-3-chloro-2-phenyloxane as a colorless oil. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Dissolve 1-phenylpent-4-en-1-ol in anhydrous DCM B Cool to 0 °C A->B C Add NCS portion-wise over 15 min at 0 °C B->C D Stir at 0 °C for 1 h, then warm to RT for 3-5 h C->D E Monitor by TLC D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I

Sources

Reagents for the Selective Chlorination of 2-Phenyloxane Precursors: A Technical Guide and Protocol Resource

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: The introduction of chlorine atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1] The 2-phenyloxane moiety, a privileged structure in numerous biologically active compounds, presents a unique synthetic challenge for selective chlorination. This technical guide provides an in-depth analysis of two primary reagents for the chlorination of 2-phenyloxane precursors: Thionyl Chloride (SOCl₂) for deoxychlorination of hydroxylated precursors and N-Chlorosuccinimide (NCS) for direct C-H chlorination. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Strategic Importance of Chlorinated 2-Phenyloxanes

The 2-phenyloxane core is a key structural motif in drug discovery. The C-2 position is particularly significant as it is both benzylic and alpha to an ether oxygen, rendering it electronically distinct and often a key site for metabolic activity or ligand-receptor interactions. Chlorination at this position can block metabolic oxidation, enhance binding potency by occupying a specific hydrophobic pocket, or modulate the overall physicochemical profile of a drug candidate.

The choice of chlorinating reagent is dictated by the available precursor:

  • 2-Hydroxy-2-phenyloxane Precursors: These substrates require a deoxychlorination reaction, replacing a hydroxyl group with a chlorine atom.

  • 2-Phenyloxane Precursors: These substrates allow for direct C-H bond chlorination, a more atom-economical but often less selective approach.

This guide will address both pathways, providing the necessary mechanistic insights and practical protocols for successful implementation.

Thionyl Chloride (SOCl₂): The Classic Reagent for Deoxychlorination

Thionyl chloride is a highly effective reagent for converting alcohols into alkyl chlorides.[2][3] Its primary advantage lies in the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and can be easily removed from the reaction mixture, simplifying purification.[3]

Mechanism of Action: A Tale of Two Pathways (Sₙ2 vs. Sₙi)

The reaction of an alcohol with thionyl chloride proceeds through an intermediate alkyl chlorosulfite. The subsequent fate of this intermediate determines the stereochemical outcome of the reaction.

  • Sₙi (Substitution Nucleophilic internal): In the absence of a base, the reaction often proceeds with retention of configuration. The chlorosulfite intermediate collapses in a concerted step where the chlorine is delivered from the same face as the departing leaving group.[4] This "internal return" mechanism is a key feature of SOCl₂ reactivity.[4]

  • Sₙ2 (Substitution Nucleophilic bimolecular): The addition of a base, such as pyridine, fundamentally alters the mechanism. Pyridine reacts with the HCl byproduct and can also intercept the alkyl chlorosulfite intermediate.[4] The chloride ion (Cl⁻), now a free nucleophile, attacks the carbon center from the backside, leading to a classic Sₙ2 displacement with inversion of configuration.[2][4][5]

SOCl2_Mechanism cluster_SNi Sₙi Pathway (Retention) cluster_SN2 Sₙ2 Pathway (Inversion) ROH_SNi R-OH Intermediate_SNi R-O-S(O)Cl (Alkyl Chlorosulfite) ROH_SNi->Intermediate_SNi -HCl SOCl2_SNi SOCl₂ Product_SNi R-Cl Intermediate_SNi->Product_SNi Internal Return Gases_SNi SO₂ + HCl ROH_SN2 R-OH Intermediate_SN2 R-O-S(O)Cl ROH_SN2->Intermediate_SN2 -HCl SOCl2_SN2 SOCl₂ Pyridine Pyridine Product_SN2 Cl-R Intermediate_SN2->Product_SN2 Cl⁻ Attack (Backside) Gases_SN2 SO₂ + Pyridinium-HCl

Caption: Mechanistic dichotomy of alcohol chlorination using SOCl₂.

Experimental Protocol: Chlorination of 2-Hydroxy-2-phenyloxane

This protocol is a general guideline and should be optimized for the specific substrate.

Materials:

  • 2-Hydroxy-2-phenyloxane precursor (1.0 eq)

  • Thionyl chloride (SOCl₂), distilled (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Pyridine (optional, for Sₙ2 inversion, 1.5 eq)

  • Nitrogen or Argon atmosphere

  • Ice bath

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the 2-hydroxy-2-phenyloxane precursor in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser.

  • Cool the solution to 0 °C using an ice bath.

  • (Optional, for inversion) If the Sₙ2 pathway is desired, add pyridine (1.5 eq) to the cooled solution and stir for 10 minutes.

  • Add thionyl chloride (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution over 20-30 minutes.[6] Vigorous gas evolution (HCl, SO₂) will be observed.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Safety Considerations for Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[7]

  • Handling: Always handle SOCl₂ in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8][9]

  • Reactivity: It reacts with moisture in the air to release HCl and SO₂ gas.[7] Ensure all glassware is rigorously dried before use.

  • Quenching: Quench reactions and excess reagent slowly and carefully, preferably with a cold, basic solution or by adding it to a large volume of ice.

  • Disposal: Dispose of waste according to institutional and local regulations. Neutralize small quantities by slowly adding to a stirred mixture of soda ash and slaked lime.[10]

N-Chlorosuccinimide (NCS): A Versatile Reagent for Direct C-H Chlorination

N-Chlorosuccinimide (NCS) is a crystalline, easy-to-handle solid that serves as an excellent source of chlorine for both radical and electrophilic reactions.[11] For the chlorination of a 2-phenyloxane at the C-2 position, a radical pathway is the most direct approach.

Mechanism of Action: The Radical Pathway

Direct C-H chlorination with NCS typically proceeds via a free-radical chain mechanism.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate radicals. This radical then abstracts the chlorine atom from NCS to produce a succinimidyl radical and a chlorine radical (Cl•).

  • Propagation: The highly reactive chlorine radical abstracts the most labile hydrogen atom from the substrate. The C-2 hydrogen of 2-phenyloxane is ideal due to the stability of the resulting benzylic/α-ether radical. This carbon-centered radical then reacts with another molecule of NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

NCS_Mechanism cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation Cycle Initiator Initiator (e.g., AIBN) Radical_Init R• Initiator->Radical_Init Δ or hν Cl_Radical Cl• Radical_Init->Cl_Radical + NCS - R-Cl NCS_Init NCS Cl_Radical_Prop Cl• Substrate_H 2-Phenyloxane (R-H) Substrate_Radical Substrate Radical (R•) NCS_Prop NCS Product_Cl 2-Chloro-2-phenyloxane (R-Cl) Substrate_Radical->Product_Cl + NCS Succ_Radical Succinimidyl Radical NCS_Prop->Succ_Radical forms Succ_Radical->Cl_Radical_Prop propagates chain Cl_Radical_Prop->Substrate_Radical + R-H - HCl

Caption: Free-radical mechanism for C-H chlorination using NCS.

Experimental Protocol: Radical Chlorination of 2-Phenyloxane

This protocol provides a standard method for benzylic C-H chlorination.

Materials:

  • 2-Phenyloxane precursor (1.0 eq)

  • N-Chlorosuccinimide (NCS), recrystallized (1.1 eq)

  • Radical initiator (e.g., AIBN or BPO, 0.05 - 0.1 eq)

  • Anhydrous carbon tetrachloride (CCl₄) or benzene

  • Nitrogen or Argon atmosphere

  • Reflux condenser and heating mantle

Procedure:

  • To a flame-dried round-bottom flask, add the 2-phenyloxane precursor, recrystallized NCS, and the radical initiator.

  • Add anhydrous CCl₄ under an inert atmosphere.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.

  • Work-up: Wash the filtrate with a 10% sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining active chlorine species, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Considerations for N-Chlorosuccinimide

While easier to handle than SOCl₂, NCS is not without hazards.

  • Handling: NCS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Reactivity: Chlorination reactions with NCS can be exothermic.[12] For reactive substrates or large-scale reactions, slow addition and temperature control are recommended to prevent runaway reactions.[12]

  • Purity: Impurities in NCS can affect reactivity. Recrystallization from water or acetic acid is often recommended before use.

Comparative Analysis and Selection Guide

The choice between thionyl chloride and NCS depends critically on the available starting material, desired stereochemical outcome, and tolerance for different reaction conditions.

FeatureThionyl Chloride (SOCl₂)N-Chlorosuccinimide (NCS)
Precursor 2-Hydroxy-2-phenyloxane2-Phenyloxane
Reaction Type Deoxychlorination (Sₙ2 or Sₙi)Direct C-H Chlorination (Radical)
Stereocontrol Yes (retention or inversion)[4]Generally forms a racemic mixture from a prochiral center
Key Byproducts SO₂, HCl (gaseous)Succinimide (solid)
Conditions 0 °C to room temp; anhydrousReflux temp (e.g., ~80 °C); anhydrous
Selectivity Highly selective for -OH groupPrefers labile C-H bonds (benzylic > 3° > 2° > 1°). Potential for aromatic chlorination.[13]
Handling Safety High (corrosive, toxic, water-reactive)[7]Moderate (irritant, potentially exothermic)[12]

Conclusion

The successful chlorination of 2-phenyloxane precursors is a critical capability for medicinal chemists. For the conversion of a 2-hydroxy precursor , thionyl chloride offers a reliable and high-yielding method with the unique advantage of stereochemical control through the presence or absence of a base like pyridine. For the direct C-H functionalization of a 2-phenyloxane precursor , N-Chlorosuccinimide provides a powerful radical-based method that is often effective for creating the target chlorinated analog directly. A thorough understanding of the mechanisms and safety protocols detailed in this guide is paramount for achieving reproducible results and ensuring laboratory safety.

References

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]

  • University of Edinburgh. (2023). Thiol Chlorination with N-Chlorosuccinimide - Account. Edinburgh Research Explorer. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Google Patents. (1976).
  • Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Google Patents. (2008).
  • ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]

  • Google Patents. (2009). CN101417986A - Method for preparing 2-chlorophenothiazine.
  • PubMed. (2012). Transformation of phenazone-type drugs during chlorination. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Royal Society of Chemistry. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. [Link]

  • ResearchGate. (2021). Ways of Synthesizing Dichloro-[12][12]-Paracyclophane: A Review. [Link]

  • ResearchGate. (2012). Transformation of phenazone-type drugs during chlorination | Request PDF. [Link]

  • ResearchGate. (2021). A greener process for flow C–H chlorination of cyclic alkanes using in situ generation and on-site consumption of chlorine gas. [Link]

  • PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Who we serve. Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. [Link]

  • PMC - NIH. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • YouTube. (2018). Reaction of alcohols with thionyl chloride. [Link]

  • ResearchGate. (2014). N-Chlorosuccinimide (NCS). [Link]

  • Semantic Scholar. Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.[Link]

  • PMC - NIH. (2022). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. [Link]

  • Rice News. (2024). Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals. [Link]

  • Google Patents. (2010). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
  • MDPI. (2023). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. [Link]

  • ResearchGate. (2022). Synthesis and styrene copolymerization of novel halogen, methyl, methoxy and nitro ring-substituted octyl phenylcyanoacrylates. [Link]

  • PubChem - NIH. Thionyl Chloride | SOCl2 | CID 24386. [Link]

  • Google Patents. (2010). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • Organic Chemistry Portal. Cyclic ether synthesis. [Link]

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Application Notes and Protocols for the Utilization of 3-Chloro-2-phenyloxane as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, functionalization, and potential applications of the novel 3-chloro-2-phenyloxane scaffold in medicinal chemistry. This document outlines detailed protocols, discusses the chemical rationale behind the proposed methodologies, and explores the potential of this scaffold in the development of new therapeutic agents.

Introduction: The Tetrahydropyran Scaffold and the Promise of this compound

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for carbocyclic rings like cyclohexane.[1][2] Its inclusion can enhance metabolic stability, modulate lipophilicity, and introduce a hydrogen bond acceptor through the ring oxygen, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The this compound scaffold offers a unique entry point for the synthesis of diverse libraries of drug-like molecules. The presence of a chlorine atom at the C-3 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The adjacent C-2 phenyl group influences the reactivity and conformational behavior of the ring, offering a stereochemical anchor for rational drug design.

This guide will detail the synthesis of the this compound scaffold, protocols for its derivatization, and a discussion of its potential applications in various therapeutic areas, supported by examples from the literature of related bioactive molecules.

Part 1: Synthesis of the this compound Scaffold

The synthesis of this compound can be approached in a multi-step sequence, starting from readily available materials. The proposed synthetic pathway is designed to be robust and adaptable for library synthesis.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 2-Phenyl-3,4-dihydro-2H-pyran cluster_1 Step 2: Reduction to 2-Phenyloxane cluster_2 Step 3: α-Chlorination A Homoallylic alcohol C 2-Phenyl-3,4-dihydro-2H-pyran A->C Prins Reaction (Acid Catalyst, e.g., H2SO4) B Benzaldehyde B->C D 2-Phenyloxane C->D Catalytic Hydrogenation (e.g., H2, Pd/C) E This compound D->E Radical Chlorination (e.g., NCS, light/initiator) cluster_0 Nucleophilic Substitution cluster_1 Resulting Derivatives A This compound F 3-Amino Derivatives A->F R2NH G 3-Thio Derivatives A->G RSH H 3-Azido Derivatives A->H NaN3 I 3-Cyano Derivatives A->I NaCN B Primary/Secondary Amines C Thiols D Azides E Cyanides

Sources

Catalytic Pathways to 3-Chloro-2-phenyloxane: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Chloro-2-phenyloxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The specific substitution pattern of a this compound moiety introduces a unique combination of steric and electronic properties, making it a valuable building block in medicinal chemistry and drug development. The presence of the chlorine atom at the C3 position can significantly influence the molecule's conformation and its interactions with biological targets, potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of catalytic procedures for the stereoselective synthesis of this compound, with a focus on practical applications for researchers and drug development professionals.

Strategic Approach: The Chloro-Prins Cyclization

Among the various methodologies for constructing substituted tetrahydropyrans, the Prins cyclization stands out as a powerful and versatile tool.[1][2] This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can be adapted to incorporate a chlorine atom at the C4 position (termed a chloro-Prins cyclization), which, with appropriate starting materials, can be strategically positioned at the C3 of the target molecule. This section delves into the mechanistic underpinnings and practical considerations of this approach.

Mechanistic Insights: The Role of the Catalyst and Chloride Source

The chloro-Prins cyclization is initiated by the activation of the aldehyde (in this case, benzaldehyde) by a Lewis acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alkene moiety of the homoallylic alcohol. The resulting oxocarbenium ion intermediate then undergoes an intramolecular cyclization to form a tetrahydropyranyl cation. In a conventional Prins reaction, this cation would be trapped by a nucleophile present in the reaction medium, such as water, to yield a hydroxylated product.

For the synthesis of this compound, a chloride source is introduced to trap the carbocation intermediate, leading to the desired chlorinated product. A common and effective strategy involves the use of a Lewis acid in conjunction with a chloride source like trimethylsilyl chloride (TMSCl).[3][4] The Lewis acid activates the aldehyde, while TMSCl serves as the chloride donor.

chloro_prins_mechanism cluster_start Reactants cluster_intermediate Reaction Intermediates cluster_product Product Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion + Activated Aldehyde Benzaldehyde Benzaldehyde Activated Aldehyde Activated Aldehyde Benzaldehyde->Activated Aldehyde + LA Lewis Acid (LA) Lewis Acid (LA) TMSCl TMSCl Tetrahydropyranyl Cation Tetrahydropyranyl Cation Oxocarbenium Ion->Tetrahydropyranyl Cation Cyclization This compound This compound Tetrahydropyranyl Cation->this compound + Cl- (from TMSCl) experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add anhydrous DCM to flask under inert atmosphere B 2. Add BiCl3 and Benzaldehyde A->B C 3. Add TMSCl B->C D 4. Add Pent-4-en-1-ol solution C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO3 E->F G 7. Extraction and drying F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

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The Untapped Potential of 2-Aryl-3-halotetrahydropyrans: A Gateway to Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aryl-tetrahydropyran Motif

The tetrahydropyran (oxane) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products. When substituted with an aryl group at the 2-position, this scaffold forms the core of numerous lignans and neolignans, compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antioxidant properties.[1][2] The precise stereochemical arrangement of the substituents on the tetrahydropyran ring is often crucial for their biological function, making the development of stereoselective synthetic methodologies a paramount objective for organic and medicinal chemists.

I. Stereoselective Synthesis of 2-Aryl-3-halotetrahydropyrans

A powerful and reliable method for the synthesis of 2-aryl-3-halotetrahydropyrans is the electrophilic cyclization of homoallylic alcohols. This approach allows for the concomitant formation of the tetrahydropyran ring and the installation of the halogen atom in a single, often stereoselective, step. The use of N-halosuccinimides (NXS) as an electrophilic halogen source is particularly advantageous due to their ease of handling and predictable reactivity.[3]

Conceptual Workflow for Electrophilic Cyclization

The general strategy involves the reaction of a suitably substituted homoallylic alcohol with an N-halosuccinimide. The reaction is believed to proceed through a halonium ion intermediate, which is then intramolecularly trapped by the hydroxyl group to form the tetrahydropyran ring. The stereochemical outcome of the reaction is often influenced by the stereochemistry of the starting alcohol and the reaction conditions.

G cluster_0 Electrophilic Cyclization Workflow Start Homoallylic Alcohol Intermediate Halonium Ion Intermediate Start->Intermediate Electrophilic Attack Reagent N-Halosuccinimide (NCS, NBS, NIS) Reagent->Intermediate Product 2-Aryl-3-halotetrahydropyran Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of 2-aryl-3-halotetrahydropyrans.

Protocol 1: Synthesis of a Model 2-Aryl-3-chlorotetrahydropyran

This protocol describes a general procedure for the synthesis of a 2-aryl-3-chlorotetrahydropyran from a homoallylic alcohol using N-chlorosuccinimide (NCS).

Materials:

  • Homoallylic alcohol (e.g., 1-phenyl-pent-4-en-1-ol)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NCS: Add N-chlorosuccinimide (1.2 equiv) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-chlorotetrahydropyran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can compete with the intramolecular cyclization.

  • Low Temperature (0 °C): Helps to control the reactivity of the N-halosuccinimide and can improve the diastereoselectivity of the cyclization.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Aqueous Workup with Bicarbonate: Neutralizes any acidic byproducts and removes the succinimide byproduct.

II. Key Reactions and Mechanistic Insights

2-Aryl-3-halotetrahydropyrans are versatile intermediates that can undergo a variety of transformations, primarily nucleophilic substitution and elimination reactions at the C3 position. The outcome of these reactions is highly dependent on the reaction conditions and the stereochemistry of the substrate.

A. Nucleophilic Substitution Reactions

The carbon-halogen bond at the C3 position is susceptible to cleavage by nucleophiles.[4][5] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate and the strength of the nucleophile.[6]

  • Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom from the backside of the leaving group (the halogen). This results in an inversion of stereochemistry at the C3 position. Strong, non-bulky nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The presence of the oxygen atom in the ring can influence the stability of a carbocation at C3. The phenyl group at C2 can also play a role in stabilizing a carbocation at C2 through resonance, which might lead to rearrangement products. Weak nucleophiles and polar protic solvents favor the Sₙ1 pathway, which leads to a racemic or diastereomeric mixture of products.

G cluster_sn2 SN2 Mechanism cluster_sn1 SN1 Mechanism A 2-Aryl-3-halotetrahydropyran TS1 Transition State (Backside Attack) A->TS1 B Product (Inversion of Stereochemistry) TS1->B Nu1 Nucleophile Nu1->TS1 C 2-Aryl-3-halotetrahydropyran D Carbocation Intermediate C->D Slow E Product (Racemization/Diastereomeric Mixture) D->E Fast Nu2 Nucleophile Nu2->D

Caption: Comparison of Sₙ2 and Sₙ1 reaction pathways.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the Sₙ2 displacement of the chloride in a 2-aryl-3-chlorotetrahydropyran with an oxygen nucleophile.

Materials:

  • 2-Aryl-3-chlorotetrahydropyran

  • Sodium alkoxide (e.g., sodium methoxide)

  • Corresponding alcohol as solvent (e.g., methanol)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-aryl-3-chlorotetrahydropyran (1.0 equiv) and dissolve it in the corresponding alcohol (e.g., methanol, 0.2 M).

  • Addition of Nucleophile: Add the sodium alkoxide (1.5 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

B. Elimination Reactions

Treatment of 2-aryl-3-halotetrahydropyrans with a strong, non-nucleophilic base can lead to an elimination reaction, forming a 2-aryl-3,4-dihydro-2H-pyran.[7][8][9] The most common mechanism is the E2 elimination, which is a concerted process requiring an anti-periplanar arrangement of the proton to be removed and the leaving group.[10]

G cluster_e2 E2 Elimination Mechanism Start 2-Aryl-3-halotetrahydropyran TS Anti-periplanar Transition State Start->TS Product 2-Aryl-3,4-dihydro-2H-pyran TS->Product Base Strong Base Base->TS Proton Abstraction

Caption: The concerted E2 elimination pathway.

Protocol 3: General Procedure for E2 Elimination

This protocol describes a general method for the elimination of HCl from a 2-aryl-3-chlorotetrahydropyran.

Materials:

  • 2-Aryl-3-chlorotetrahydropyran

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Tert-butanol as solvent

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-3-chlorotetrahydropyran (1.0 equiv) in tert-butanol (0.2 M).

  • Addition of Base: Add potassium tert-butoxide (2.0 equiv) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

III. Prospective Application in the Synthesis of a Lignan Natural Product

The synthetic utility of 2-aryl-3-halotetrahydropyrans can be illustrated by proposing a synthetic route to a natural product such as (±)-trans-2,3-cis-3,4-trans-2-(3,4-dimethoxyphenyl)-3,4-dimethyl-tetrahydropyran , a lignan with a substituted tetrahydropyran core.

Proposed Synthetic Pathway

The proposed synthesis would begin with the stereoselective synthesis of a 2-aryl-3-chlorotetrahydropyran intermediate via the electrophilic cyclization of a suitable homoallylic alcohol. Subsequent nucleophilic substitution at the C3 position with an appropriate organocuprate reagent would introduce the second aryl group with inversion of stereochemistry, thereby establishing the desired trans relationship between the two aryl groups.

G cluster_synthesis Proposed Synthesis of a Lignan A Homoallylic Alcohol B 2-Aryl-3-chlorotetrahydropyran A->B NCS, DCM D Lignan Natural Product B->D Sₙ2 Substitution C Organocuprate (Ar'₂CuLi) C->D

Caption: A plausible synthetic route to a lignan natural product.

Hypothetical Protocol for the Final Coupling Step

Materials:

  • Synthesized 2-aryl-3-chlorotetrahydropyran

  • Aryl bromide (e.g., 4-bromo-1,2-dimethoxybenzene)

  • n-Butyllithium

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for air-sensitive reactions

Procedure:

  • Organolithium Formation: In a flame-dried flask under argon, dissolve the aryl bromide (2.2 equiv) in anhydrous THF and cool to -78 °C. Add n-butyllithium (2.1 equiv) dropwise and stir for 30 minutes.

  • Cuprate Formation: In a separate flask, suspend copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C. Add the freshly prepared aryllithium solution via cannula and stir for 30 minutes to form the Gilman cuprate.

  • Coupling Reaction: To the cuprate solution, add a solution of the 2-aryl-3-chlorotetrahydropyran (1.0 equiv) in anhydrous THF dropwise at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the target lignan.

Quantitative Data Summary

Reaction TypeKey ReagentsSolventTemperatureTypical Yield
Electrophilic Cyclization N-ChlorosuccinimideDichloromethane0 °C60-85%
Nucleophilic Substitution (Sₙ2) Sodium MethoxideMethanolReflux70-90%
Elimination (E2) Potassium tert-butoxidetert-ButanolReflux75-95%

Conclusion

While "3-chloro-2-phenyloxane" itself may not be a widely documented reagent, the broader class of 2-aryl-3-halotetrahydropyrans represents a powerful and versatile platform for the synthesis of complex natural products. Their stereoselective preparation via electrophilic cyclization, coupled with their predictable reactivity in nucleophilic substitution and elimination reactions, provides a robust toolkit for the modern synthetic chemist. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to explore the untapped potential of these valuable intermediates in the quest for novel and medicinally important molecules.

References

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014). Synthesis of 2-aryl/heteroaryloxazolines from nitriles under metal- and catalyst-free conditions and evaluation of their antioxidant activities. The Journal of Organic Chemistry, 79(18), 8668–8677. [Link]

  • González-Vidal, J. A., & Gómez-Bengoa, E. (2020). Synthesis of 2‐aryltetrahydropyridines 7 by the three‐component one‐pot reaction of N‐tosylhydrazones, alkylboronic acids, and aryl halides. Chemistry – A European Journal, 26(52), 11861-11865. [Link]

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014). Synthesis of 2-Aryl/Heteroaryloxazolines from Nitriles under Metal- and Catalyst-Free Conditions and Evaluation of Their Antioxidant Activities. Organic Chemistry Portal. [Link]

  • Liu, L., Chen, D., Yao, J., Zong, Q., Wang, J., & Zhou, H. (2017). CuX-Activated N-Halosuccinimide: Synthesis of 3-Haloquinolines via Electrophilic Cyclization of Alkynyl Imines. The Journal of Organic Chemistry, 82(9), 4625–4630. [Link]

  • Stache, E. E., Bume, D. D., & MacMillan, D. W. C. (2021). Triple Radical Sorting: Aryl-Alkylation of Alkenes. Journal of the American Chemical Society, 143(3), 1568–1574. [Link]

  • Zheng, C., & Daugulis, O. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 24(35), 6464–6468. [Link]

  • Mullis, A. S., & Morken, J. P. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(42), 14941–14944. [Link]

  • Jagtap, P. R., Císařová, I., & Jahn, U. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 113-125. [Link]

  • AQA A-Level Chemistry. (n.d.). Elimination Reactions.
  • Morken, J. P., & Mullis, A. S. (2014). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. PubMed. [Link]

  • Taniguchi, T., et al. (2023). Syntheses of Tetrahydropyran Type 8,7′-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7′-Neolignans to Discover a Novel Phytotoxic Neolignan. Journal of Agricultural and Food Chemistry, 71(25), 9607–9617. [Link]

  • LibreTexts. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts.
  • Clark, J. (2023). elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
  • Ekeeda. (2019). Nucleophilic Substitution Reaction - Halogen Derivatives of Alkane- Chemistry Class 12. YouTube.
  • Chemistry Student. (2022). Elimination of Halogenoalkanes to form Alkenes (A-Level Chemistry). YouTube.
  • Taniguchi, T., et al. (2023). Syntheses of Tetrahydropyran Type 8,7'-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7'-Neolignans to Discover a Novel Phytotoxic Neolignan. PubMed. [Link]

  • Kinzhalov, M. A., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 11(11), 1332. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2012).
  • Li, J., et al. (2021). Advances in the Synthesis of Lignan Natural Products. Molecules, 26(22), 6937. [Link]

  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Gaboury, J. A., & Sibi, M. P. (1994). Synthesis of tetrahydrofuran lignans. Journal of the Indian Institute of Science, 74, 131-150.
  • Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). YouTube.
  • Das, S., & Guin, J. (2021). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Molecules, 26(11), 3321. [Link]

  • LibreTexts. (2019). Elimination of Alkyl Halides. Chemistry LibreTexts.
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Sources

Application Notes and Protocols for the Functionalization of the C3 Position of 2-Phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Selective C-H Functionalization in Saturated Heterocycles

The 2-phenyloxane scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a range of biologically active molecules. The ability to selectively functionalize this core structure is paramount for generating molecular diversity and optimizing pharmacological properties. Among the various positions on the oxane ring, the C3 position presents a unique synthetic challenge. Its remote location from the activating influence of the phenyl group at C2 and the ether oxygen makes direct and selective C-H functionalization a non-trivial endeavor. This guide provides an in-depth exploration of emerging techniques for achieving this transformation, focusing on the underlying principles, practical experimental protocols, and the causal logic behind methodological choices.

The direct conversion of an unactivated C-H bond into a new C-C, C-N, or C-O bond is a powerful strategy in modern organic synthesis, offering atom and step economy.[1] However, achieving regioselectivity in molecules with multiple, electronically similar C-H bonds requires sophisticated catalytic systems.[2] For the 2-phenyloxane system, the primary challenge lies in overcoming the inherent reactivity biases of the molecule to favor functionalization at the C3 position over the more electronically activated benzylic C2 position or the sterically accessible positions on the phenyl ring.

Core Strategy: Directed C-H Functionalization

The most successful approaches for overcoming the challenge of regioselectivity in C-H functionalization rely on the use of directing groups.[2] These molecular auxiliaries are covalently attached to the substrate and contain a coordinating atom that binds to a transition metal catalyst, positioning it in close proximity to the targeted C-H bond. This proximity effect dramatically increases the local concentration of the catalyst at the desired site, enabling selective activation.

For the C3 functionalization of 2-phenyloxane, a directing group strategy is essential. The directing group is typically installed on the phenyl ring, often at the ortho position, to create a conformationally restricted pre-catalyst complex that favors activation of the C3-H bond.

Rhodium-Catalyzed C3-Arylation: A Detailed Protocol and Mechanistic Insights

Rhodium catalysis has emerged as a powerful tool for directed C-H functionalization.[3][4] The following protocol outlines a representative procedure for the C3-arylation of a 2-phenyloxane derivative bearing a pyridinyl directing group.

Experimental Protocol: Rhodium-Catalyzed C3-Arylation

Materials:

  • 2-(2-(oxan-2-yl)phenyl)pyridine (Substrate)

  • Arylboronic acid (Coupling partner)

  • [RhCp*Cl₂]₂ (Catalyst)

  • AgSbF₆ (Additive)

  • Cu(OAc)₂ (Oxidant)

  • 1,4-Dioxane (Solvent, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(2-(oxan-2-yl)phenyl)pyridine (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.1 mmol, 50 mol%).

  • Add anhydrous 1,4-dioxane (2.0 mL) to the flask.

  • Seal the Schlenk flask and stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2-phenyloxane derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Rationale and Causality

The success of this protocol hinges on a carefully orchestrated catalytic cycle, visualized in the diagram below.

Rhodium_Catalyzed_C3_Arylation cluster_0 Catalytic Cycle Substrate 2-(2-(oxan-2-yl)phenyl)pyridine Intermediate_A Rh(III)-Substrate Complex Substrate->Intermediate_A Coordination Rh_cat [RhCp*Cl2]2 Intermediate_B Rhodacycle Intermediate Intermediate_A->Intermediate_B C-H Activation (CMD) Intermediate_C Aryl-Rh(III) Complex Intermediate_B->Intermediate_C Transmetalation (ArB(OH)2) Intermediate_D Rh(V) Intermediate Intermediate_C->Intermediate_D Oxidative Addition Intermediate_D->Rh_cat Catalyst Regeneration (Cu(OAc)2) Product 3-Aryl-2-phenyloxane Derivative Intermediate_D->Product Reductive Elimination

Figure 1. Proposed catalytic cycle for Rhodium-catalyzed C3-arylation.

  • Coordination: The reaction initiates with the coordination of the pyridinyl nitrogen of the substrate to the rhodium(III) catalyst.

  • C-H Activation: This is the crucial regioselectivity-determining step. The rhodium center, positioned by the directing group, facilitates the cleavage of the C3-H bond via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered rhodacycle intermediate. The choice of a pyridinyl directing group is critical as it forms a thermodynamically favorable metallacycle.

  • Transmetalation: The arylboronic acid undergoes transmetalation with the rhodacycle, transferring the aryl group to the rhodium center.

  • Reductive Elimination: The newly formed C-C bond is forged through reductive elimination from the rhodium(III) or a higher oxidation state intermediate, releasing the C3-arylated product.

  • Catalyst Regeneration: The active rhodium(III) catalyst is regenerated by the copper(II) acetate oxidant, completing the catalytic cycle. The silver salt additive often acts as a halide scavenger, promoting the formation of a more active cationic rhodium species.

Palladium-Catalyzed C3-Alkenylation: A Complementary Approach

Palladium catalysis offers a valuable alternative for C-H functionalization, particularly for alkenylation reactions.[5] Similar to the rhodium-catalyzed arylation, a directing group strategy is employed to achieve C3 selectivity.

Experimental Protocol: Palladium-Catalyzed C3-Alkenylation

Materials:

  • 2-(2-(oxan-2-yl)phenyl)pyridine (Substrate)

  • Activated alkene (e.g., acrylate, acrylamide) (Coupling partner)

  • Pd(OAc)₂ (Catalyst)

  • Ligand (e.g., phosphine or N-heterocyclic carbene ligand, optional but often beneficial)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone)

  • Solvent (e.g., Toluene, DMF, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 2-(2-(oxan-2-yl)phenyl)pyridine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and the chosen oxidant (e.g., Ag₂CO₃, 0.4 mmol, 2.0 equiv).

  • If a ligand is used, add it at this stage (typically 5-10 mol%).

  • Add the activated alkene (0.4 mmol, 2.0 equiv) and anhydrous solvent (2.0 mL).

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the C3-alkenylated product.

  • Characterize the product using standard spectroscopic techniques.

Mechanistic Considerations

The palladium-catalyzed C3-alkenylation likely proceeds through a similar directing group-assisted C-H activation mechanism to form a palladacycle intermediate. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to furnish the alkenylated product and regenerate the active palladium catalyst.

Palladium_Catalyzed_C3_Alkenylation cluster_1 Catalytic Cycle Substrate_Pd 2-(2-(oxan-2-yl)phenyl)pyridine Intermediate_A_Pd Pd(II)-Substrate Complex Substrate_Pd->Intermediate_A_Pd Coordination Pd_cat Pd(OAc)2 Intermediate_B_Pd Palladacycle Intermediate Intermediate_A_Pd->Intermediate_B_Pd C-H Activation Intermediate_C_Pd Alkene Insertion Complex Intermediate_B_Pd->Intermediate_C_Pd Alkene Insertion Intermediate_C_Pd->Pd_cat Catalyst Regeneration (Oxidant) Product_Pd 3-Alkenyl-2-phenyloxane Derivative Intermediate_C_Pd->Product_Pd β-Hydride Elimination Photocatalysis_Mechanism cluster_2 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Radical_Precursor Alkyl Radical Precursor Alkyl_Radical Alkyl Radical (R•) Radical_Precursor->Alkyl_Radical Reduction by PC* Substrate_PC 2-Phenyloxane Substrate_Radical Oxane Radical Substrate_PC->Substrate_Radical Hydrogen Atom Transfer (HAT) by R• Product_PC 3-Alkyl-2-phenyloxane Substrate_Radical->Product_PC Radical Combination

Sources

Scalable Production of 3-Chloro-2-phenyloxane: Process Optimization & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran) is a privileged vicinal halo-ether scaffold.[1] It serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and various agrochemical fungicides.[1] Its structural value lies in the 2,3-disubstituted tetrahydropyran core , which provides a rigid stereochemical template for further functionalization (e.g., nucleophilic displacement of the chloride).

This Application Note details a scalable, robust synthesis based on the Meerwein Arylation of 3,4-dihydro-2H-pyran . Unlike routes involving unstable chlorohydrins or complex cyclizations, this method utilizes inexpensive commodity chemicals (aniline, DHP) and operates under aqueous/organic biphasic conditions suitable for Kilolab to Pilot Plant scales.[1]

Chemical Strategy & Mechanism

The selected route is the Copper-Catalyzed Meerwein Arylation .[1] This radical-polar crossover reaction couples an aryl diazonium salt with an electron-rich enol ether.[1]

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Diazotization: Conversion of aniline to phenyldiazonium chloride.[1]

  • Meerwein Coupling: Radical addition of the phenyl group to the vinyl ether (DHP), followed by ligand transfer (chlorine) to the adjacent carbon.

Regiochemistry: The aryl radical is electrophilic and adds preferentially to the C2 position (alpha to oxygen) of the enol ether. However, under Meerwein conditions (Cu(II) redox cycle), the mechanism dictates the addition of the aryl radical to the


-carbon (C3 relative to oxygen in the enol ether, or C5 in IUPAC DHP numbering) followed by chlorine transfer? Correction:  In enol ethers, the aryl radical adds to the C2  position (stabilized by the adjacent oxygen lone pair? No, the radical is stabilized at C2 after addition to C3? Or does it add to C2?).
  • Authoritative Mechanistic Insight: Literature confirms that in the Meerwein arylation of enol ethers, the aryl group attaches to C2 (the anomeric carbon) and the halogen to C3 .

  • Product: 2-phenyl-3-chlorotetrahydropyran.[1]

Mechanistic Pathway (DOT Diagram)

MeerweinMechanism Aniline Aniline (Ph-NH2) Diazo Phenyldiazonium Chloride (Ph-N2+ Cl-) Aniline->Diazo NaNO2, HCl < 5°C PhRad Phenyl Radical (Ph•) Diazo->PhRad Reduction by Cu(I) -N2 Cu1 Cu(I) Species Cu2 Cu(II)-Cl Species Cu1->Cu2 Oxidation RadInt Radical Intermediate (at C3) PhRad->RadInt Adds to DHP (C2) DHP 3,4-Dihydro-2H-pyran (Enol Ether) DHP->RadInt Product This compound RadInt->Product Cl transfer from Cu(II) Cu2->Cu1 Regeneration

Caption: Radical-polar crossover mechanism for the regioselective synthesis of this compound.

Scalable Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Aniline 1.0Starting MaterialACS Reagent (>99.5%)
Sodium Nitrite (NaNO2) 1.1Diazotization AgentTechnical
Hydrochloric Acid (37%) 2.5Acid Source / Cl SourceTechnical
3,4-Dihydro-2H-pyran (DHP) 1.2 - 1.5SubstrateSynthesis Grade
Copper(II) Chloride (CuCl2) 0.05 - 0.1CatalystAnhydrous or Dihydrate
Acetone SolventCo-solventIndustrial
Sodium Acetate 1.5Buffer (Optional)Technical
Protocol: Semi-Batch Process (1.0 mol Scale)

Step A: Preparation of Phenyldiazonium Chloride (In-Situ) [1]

  • Vessel 1 (Diazotization): 2 L Jacketed Glass Reactor with overhead stirrer.

  • Charge Water (300 mL) and HCl (37%, 210 mL, 2.5 mol). Cool to 0°C .[1]

  • Add Aniline (93.1 g, 1.0 mol) dropwise, maintaining temperature < 10°C. The amine hydrochloride may precipitate.[1]

  • Prepare a solution of NaNO2 (76 g, 1.1 mol) in Water (150 mL).

  • Add the NaNO2 solution subsurface to the aniline mixture over 45-60 minutes.

    • Critical Control: Maintain internal temperature -2°C to +2°C .

    • Endpoint: Solution becomes clear/yellow.[1] Test with starch-iodide paper (instant blue/black).[1]

Step B: Meerwein Coupling

  • Vessel 2 (Coupling): 5 L Jacketed Reactor with reflux condenser and gas scrubber (for N2).

  • Charge Acetone (1.0 L), 3,4-Dihydro-2H-pyran (126 g, 1.5 mol), and CuCl2·2H2O (8.5 g, 0.05 mol).[1]

  • Adjust temperature to 15°C .

  • Add Sodium Acetate (123 g, 1.5 mol) suspended in water (optional, to buffer pH and protect DHP from acid hydrolysis).

  • Addition: Transfer the cold Diazonium salt solution (from Vessel 1) into Vessel 2 over 60-90 minutes.

    • Exotherm Control: The reaction releases Nitrogen gas (

      
      ) and heat.[1] Control addition rate to manage gas evolution and keep T < 30°C.
      
  • Post-Reaction: After addition, warm to 40°C for 1 hour to ensure complete conversion.

Step C: Workup & Purification [1]

  • Phase Separation: Evaporate acetone under reduced pressure. The residue will separate into an aqueous layer and an organic oil.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (2 x 300 mL).[1] Combine organics.

  • Washing: Wash with sat. NaHCO3 (remove acid), then Brine.[1] Dry over MgSO4.[1]

  • Distillation: The crude oil contains unreacted DHP, chlorobenzene (byproduct), and the target.[1]

    • Method: Vacuum Fractional Distillation.[1]

    • Target Fraction: Collect the fraction boiling at 110-115°C @ 15 mmHg (approximate, verify with GC).

Process Safety & Engineering Controls

Nitrogen Evolution Management

The Meerwein reaction generates 1 mole of


 gas per mole of product.[1] On a 1 mol scale, this is ~24 L of gas.[1]
  • Risk: Rapid addition of diazonium salt can cause "foaming over" or pressurization.[1]

  • Control: Use a semi-batch addition protocol. Ensure the reactor vent is sized correctly and leads to a scrubber.[1]

Diazonium Instability[1]
  • Risk: Solid diazonium salts can be explosive.[1][2]

  • Control: NEVER let the diazonium solution dry out.[1] Keep it in solution at < 5°C and use immediately. Ensure all diazonium is consumed before workup (check for absence of azo coupling with beta-naphthol).[1]

Process Flow Diagram

ProcessFlow cluster_0 Step A: Diazotization (0°C) cluster_1 Step B: Coupling (15-30°C) cluster_2 Step C: Purification R1 Reactor 1 Aniline + HCl + NaNO2 R2 Reactor 2 DHP + Acetone + CuCl2 R1->R2 Controlled Feed (Keep < 5°C in line) Scrubber Gas Scrubber (N2 Vent) R2->Scrubber N2 Gas Sep Phase Separator R2->Sep Crude Mixture Dist Vacuum Distillation Target: 3-Cl-2-Ph-Oxane Sep->Dist Organic Phase

Caption: Semi-batch process flow for safe management of exotherm and gas evolution.

Analytical Quality Control

Specification Targets
ParameterMethodSpecification
Appearance VisualClear, colorless to pale yellow oil
Purity (GC) GC-FID> 97.0% a/a
Identity 1H-NMRConforms to structure
Stereochemistry 1H-NMRReport Cis/Trans ratio (Usually Trans major)
Water Content KF< 0.1%
NMR Interpretation

The stereochemistry (cis vs trans) can be determined by the coupling constant (


) between H2 and H3.
  • Trans-isomer (2S,3R or 2R,3S): Axial-Axial coupling typically shows a large

    
     value (8-10 Hz).[1]
    
  • Cis-isomer: Axial-Equatorial coupling shows a smaller

    
     value (2-5 Hz).[1]
    
  • Note: Meerwein arylation typically favors the thermodynamically more stable trans isomer (diequatorial substituents in the chair form).

References

  • Doyle, M. P., et al. (1977).[1] "Arylation of Enol Ethers with Aryldiazonium Salts". The Journal of Organic Chemistry, 42(14), 2431–2436. Link

  • Rong, J., et al. (2017).[1] "Radical Alkylation of Arenediazonium Salts". Chemical Reviews, 117(13), 8961-9009.[1] (Comprehensive review on Meerwein mechanisms).

  • Heinrich, M. R. (2009).[1] "Intermolecular Olefin Functionalisation Involving Aryl Radicals Generated from Arenediazonium Salts". Chemistry – A European Journal, 15(4), 820-833.[1]

  • Obushak, M. D. (2002).[1] "Meerwein arylation: 60 years of development". Russian Journal of Organic Chemistry, 38, 1439–1502.[1]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation

The tetrahydropyran ring, a core scaffold in numerous natural products and pharmacologically active compounds, is a significant target in synthetic organic chemistry.[1] Specifically, functionalized 2-phenyloxanes serve as valuable intermediates in the development of novel therapeutic agents. Traditional methods for the synthesis and subsequent modification of these heterocyclic systems often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[2] This application note details a modern, efficient, and greener approach to the synthesis of 3-chloro-2-phenyloxane, leveraging the advantages of microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering rapid and uniform heating of reaction mixtures.[3] This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes, along with higher yields and improved product selectivity.[4] The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[5] This localized and efficient heating minimizes the formation of byproducts and is often more energy-efficient than conventional heating methods.[5]

This guide provides detailed protocols for a two-stage synthesis. First, the preparation of the precursor, 2-phenyloxane, via a microwave-assisted acid-catalyzed cyclization. Second, the novel microwave-assisted chlorination of 2-phenyloxane using N-chlorosuccinimide (NCS) to yield the target compound, this compound. The causality behind experimental choices, safety protocols, and expected outcomes are discussed in detail to provide researchers, scientists, and drug development professionals with a comprehensive and practical guide.

Overall Synthetic Workflow

The synthesis of this compound is accomplished in two principal stages, both amenable to microwave-assisted techniques to expedite the process.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination cluster_2 Analysis benzaldehyde Benzaldehyde & 1,3-Propanediol cyclization Microwave-Assisted Acid-Catalyzed Cyclization benzaldehyde->cyclization phenyloxane 2-Phenyloxane cyclization->phenyloxane chlorination Microwave-Assisted Chlorination with NCS phenyloxane->chlorination product This compound chlorination->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 2-Phenyloxane (Precursor)

This protocol outlines the acid-catalyzed cyclization of 3-phenyl-1,3-propanediol, which can be synthesized from benzaldehyde and propanal via a crossed-aldol condensation followed by reduction. For the purpose of this application note, we will start from commercially available or pre-synthesized 3-phenyl-1,3-propanediol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Phenyl-1,3-propanediolReagentCommercially Available
p-Toluenesulfonic acid (p-TSA)ReagentCommercially Available
TolueneAnhydrousCommercially Available
Saturated Sodium BicarbonateACSIn-house preparation
Anhydrous Sodium SulfateACSCommercially Available
Microwave Synthesis Reactor-e.g., Biotage, CEM
10 mL Microwave Reaction Vial-Supplier Specific
Magnetic Stir Bar--

Step-by-Step Protocol:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-phenyl-1,3-propanediol (1.0 mmol, 152.2 mg).

  • Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to the vial, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 mmol, 9.5 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesis reactor. Irradiate the mixture at 120°C for 15 minutes with a 2-minute ramp time. Maintain constant stirring throughout the reaction.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (below 50°C), quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenyloxane.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-phenyloxane as a colorless oil.

Part 2: Microwave-Assisted Synthesis of this compound

This protocol details the electrophilic chlorination of 2-phenyloxane using N-chlorosuccinimide (NCS) under microwave irradiation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-PhenyloxaneSynthesized in Part 1-
N-Chlorosuccinimide (NCS)ReagentCommercially Available
Carbon Tetrachloride (CCl₄)AnhydrousCommercially Available
Saturated Sodium ThiosulfateACSIn-house preparation
BrineACSIn-house preparation
Anhydrous Magnesium SulfateACSCommercially Available
Microwave Synthesis Reactor-e.g., Biotage, CEM
10 mL Microwave Reaction Vial-Supplier Specific
Magnetic Stir Bar--

Step-by-Step Protocol:

  • Reaction Setup: In a 10 mL microwave reaction vial containing a magnetic stir bar, dissolve 2-phenyloxane (1.0 mmol, 148.2 mg) in anhydrous carbon tetrachloride (5 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 80°C for 10 minutes with a 2-minute ramp time. Ensure continuous stirring.

  • Work-up: After cooling, filter the reaction mixture to remove the succinimide byproduct.

  • Quenching: Wash the filtrate with saturated sodium thiosulfate solution (2 x 5 mL) to quench any unreacted NCS, followed by brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the final product.

Reaction Mechanism: Electrophilic Chlorination

The chlorination of 2-phenyloxane with NCS proceeds via an electrophilic substitution mechanism at the carbon alpha to the ether oxygen. The phenyl group at the 2-position stabilizes the intermediate carbocation, facilitating the reaction at the 3-position.

G cluster_0 Mechanism of Chlorination 2-Phenyloxane 2-Phenyloxane Carbocation Intermediate Carbocation 2-Phenyloxane->Carbocation + NCS NCS N-Chlorosuccinimide (NCS) Succinimide Succinimide Product This compound Carbocation->Product + Cl- Chloride_attack Chloride Attack

Caption: Proposed mechanism for the electrophilic chlorination of 2-phenyloxane.

Results and Discussion

Yield and Purity:

The microwave-assisted protocols are expected to provide good to excellent yields of the desired products in significantly reduced reaction times compared to conventional heating methods.

ProductExpected Yield (%)Expected Purity (%) (after chromatography)
2-Phenyloxane80-90>95
This compound70-85>95

Characterization of this compound (Predicted Data):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.40 (m, 5H, Ar-H)

    • δ 4.80 (d, 1H, O-CH-Ph)

    • δ 4.20 (m, 1H, CH-Cl)

    • δ 3.80-4.00 (m, 2H, O-CH₂)

    • δ 1.80-2.20 (m, 2H, CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 138.0 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 82.0 (O-CH-Ph)

    • δ 68.0 (O-CH₂)

    • δ 60.0 (CH-Cl)

    • δ 30.0 (CH₂)

  • IR (neat, cm⁻¹):

    • 3050 (Ar C-H stretch)

    • 2950, 2870 (Aliphatic C-H stretch)

    • 1100 (C-O-C stretch)

    • 750, 700 (Ar C-H bend)

    • 720 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 182/184 ([M]⁺, isotopic pattern for Cl), 147 ([M-Cl]⁺), 105 ([Ph-CO]⁺), 77 ([Ph]⁺)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of 2-phenyloxaneIncomplete reactionIncrease microwave irradiation time or temperature slightly. Ensure anhydrous conditions.
Inefficient purificationOptimize column chromatography conditions.
Low yield of this compoundIncomplete reactionIncrease the amount of NCS slightly (e.g., to 1.2 equivalents). Increase reaction time.
Product degradationDecrease microwave temperature.
Formation of multiple chlorinated productsNon-selective reactionDecrease reaction temperature and time. Consider using a less reactive chlorinating agent or adding a radical scavenger.
Incomplete removal of succinimideInadequate filtrationEnsure thorough filtration after the reaction. A second filtration may be necessary.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[6] Domestic microwave ovens are not suitable and can be extremely dangerous.[6] Always ensure that the reaction vessel is properly sealed and do not exceed the recommended fill volume.[7] Monitor the reaction temperature and pressure closely.[7]

  • N-Chlorosuccinimide (NCS): NCS is a corrosive and oxidizing agent.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[10]

  • Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care in a well-ventilated fume hood.

  • Pressure Build-up: Be aware of the potential for pressure build-up in sealed microwave vials, especially when using volatile solvents. Always allow the vial to cool to a safe temperature before opening.

Conclusion

The protocols detailed in this application note provide a rapid, efficient, and high-yielding pathway for the synthesis of this compound utilizing microwave-assisted organic synthesis. This approach offers significant advantages over traditional synthetic methods, aligning with the principles of green chemistry by reducing reaction times and potentially minimizing waste. The provided experimental details, mechanistic insights, and safety guidelines are intended to enable researchers to successfully implement this methodology in their own laboratories for the synthesis of this and other valuable heterocyclic compounds.

References

  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213.
  • BenchChem. (2025). N-Chlorosuccinimide (NCS)
  • Biotage. (n.d.). Beyond Heat – Practical Requirements of a Microwave Synthesizer.
  • CEM Corporation. (n.d.).
  • ChemScene. (n.d.). (S)-2-Phenyloxirane.
  • East Harbour Group. (2023).
  • Fisher Scientific. (2025).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Kazemi, M. (2020). Microwave Assisted Ethers Synthesis. Research & Reviews: Journal of Medicinal Chemistry, 7(3).
  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
  • MDPI. (2022).
  • MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyloxetane.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyloxolane.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-phenylphenol.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-phenylbutanal.
  • NJIT. (n.d.). Safety Tips - Green Chemistry in Teaching Labo.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Pan, C., Wang, H., & Tu, Y. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(5), 1098–1133.
  • ResearchGate. (2025). (PDF)
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Sigma-Aldrich. (2025).
  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis.
  • U.S.
  • U.S.
  • Wikipedia. (n.d.). Styrene oxide.
  • Xu, X., Feng, H., & Van der Eycken, E. V. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Organic Letters, 23(16), 6578–6582.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Chloro-2-phenyloxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-phenyloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help optimize your reaction yield and purity. As there is no widely established, direct protocol for the synthesis of this compound, this guide is based on a proposed two-step synthetic route, grounded in established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence starting from the readily available cinnamyl alcohol. This pathway involves the initial conversion of the alcohol to an allylic chloride, followed by the epoxidation of the alkene.

Synthesis_Pathway Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Chloride 3-Chloro-1-phenyl-1-propene (Cinnamyl Chloride) Cinnamyl_Alcohol->Cinnamyl_Chloride  Chlorination  (e.g., HCl) Final_Product This compound Cinnamyl_Chloride->Final_Product  Epoxidation  (e.g., m-CPBA)

Caption: Proposed two-step synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Synthesis of 3-Chloro-1-phenyl-1-propene (Cinnamyl Chloride)

Q1: My yield of cinnamyl chloride is low after reacting cinnamyl alcohol with a chlorinating agent. What are the possible causes and solutions?

A1: Low yields in the chlorination of cinnamyl alcohol can stem from several factors. A primary consideration is the choice of chlorinating agent and reaction conditions.

  • Incomplete Reaction: The conversion of an alcohol to an alkyl chloride can be an equilibrium process. Using concentrated hydrochloric acid is a common method for this transformation[1]. To drive the reaction to completion, ensure you are using a sufficient excess of the acid and allowing for adequate reaction time. Gentle heating can sometimes be employed, but must be carefully controlled to avoid side reactions.

  • Side Reactions: Cinnamyl alcohol is susceptible to side reactions under acidic conditions. The allylic and benzylic nature of the carbocation intermediate makes it prone to rearrangement and polymerization.

    • Polymerization: Acidic conditions can promote the polymerization of the starting material or product. To mitigate this, maintain a low reaction temperature and avoid prolonged reaction times.

    • Formation of Ether Byproducts: Intermolecular dehydration to form an ether is a possible side reaction. Using a less nucleophilic solvent and ensuring a high concentration of the chloride nucleophile can help to minimize this.

  • Work-up Issues: Cinnamyl chloride can be sensitive to hydrolysis back to the alcohol during aqueous work-up. It is crucial to perform the work-up quickly and at a low temperature. Washing with cold brine can help to remove water-soluble impurities while minimizing product loss.

Troubleshooting Workflow for Cinnamyl Chloride Synthesis

Chlorination_Troubleshooting Start Low Yield of Cinnamyl Chloride Check_Reagents Verify Purity and Concentration of Cinnamyl Alcohol and HCl Start->Check_Reagents Check_Conditions Review Reaction Temperature and Time Start->Check_Conditions Analyze_Byproducts Analyze Crude Product by TLC, GC-MS, or NMR Start->Analyze_Byproducts Incomplete_Reaction Issue: Incomplete Reaction Analyze_Byproducts->Incomplete_Reaction Side_Reactions Issue: Side Reactions (Polymerization, Ether Formation) Analyze_Byproducts->Side_Reactions Workup_Loss Issue: Product Loss During Work-up Analyze_Byproducts->Workup_Loss Solution_Incomplete Solution: - Increase excess of HCl - Increase reaction time with monitoring Incomplete_Reaction->Solution_Incomplete Solution_Side_Reactions Solution: - Maintain low temperature (e.g., 0 °C) - Monitor reaction closely to avoid over-running Side_Reactions->Solution_Side_Reactions Solution_Workup Solution: - Use cold, saturated brine for washes - Minimize contact time with aqueous phase Workup_Loss->Solution_Workup

Caption: Troubleshooting workflow for low yield in cinnamyl chloride synthesis.

Step 2: Epoxidation of 3-Chloro-1-phenyl-1-propene

Q2: The epoxidation of my cinnamyl chloride is slow and incomplete. How can I improve the conversion?

A2: Slow or incomplete epoxidation can be due to the deactivating effect of the allylic chloride or issues with the epoxidizing agent.

  • Reactivity of the Alkene: The electron-withdrawing nature of the chlorine atom can reduce the nucleophilicity of the double bond, making it less reactive towards electrophilic epoxidizing agents like m-CPBA[2]. While allylic alcohols can show increased stereoselectivity, the presence of an electron-withdrawing group generally slows the reaction rate[2].

    • Solution: You may need to use a more reactive epoxidizing agent or increase the stoichiometry of the agent used. Alternatively, increasing the reaction temperature can improve the rate, but this must be balanced against the potential for side reactions.

  • Purity of the Epoxidizing Agent: Peroxy acids like m-CPBA can degrade over time. Ensure that your reagent is fresh and has been stored correctly. The activity of m-CPBA can be determined by titration.

Q3: I am observing multiple products in my epoxidation reaction. What are the likely side products and how can I avoid them?

A3: The presence of the allylic chloride and the epoxide product can lead to several side reactions.

  • Ring-Opening of the Epoxide: The newly formed epoxide can be susceptible to nucleophilic ring-opening, especially under acidic conditions. If your m-CPBA contains a significant amount of m-chlorobenzoic acid, this can catalyze the opening of the epoxide ring by any available nucleophiles (e.g., water, the acid itself).

    • Solution: Buffering the reaction mixture can mitigate acid-catalyzed side reactions. The addition of a mild base like sodium bicarbonate or disodium hydrogen phosphate can neutralize the acidic byproduct.

  • Rearrangement Reactions: The allylic chloride starting material or the epoxide product may undergo rearrangement under certain conditions.

  • Over-oxidation: While less common for epoxidation, it's a possibility if harsh conditions or overly reactive oxidants are used.

Data on Epoxidation Conditions for Allylic Alcohols

While direct data for 3-chloro-1-phenyl-1-propene is scarce, we can draw parallels from the well-studied epoxidation of allylic alcohols. The presence of a nearby functional group significantly influences the stereochemical outcome and reactivity[2][3][4].

Substrate TypeTypical ReagentKey ConsiderationsExpected Outcome
Allylic Alcoholm-CPBA, VO(acac)₂/TBHPHydrogen bonding directs the oxidant, leading to syn-epoxidation[2][3].High diastereoselectivity.
Allylic Chloridem-CPBAThe electron-withdrawing chloride deactivates the alkene, potentially requiring more forcing conditions[2]. Stereodirecting effect is weaker than with an alcohol.Lower reaction rate compared to the corresponding alcohol. A mixture of diastereomers may be more likely.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the final this compound product?

A1: The epoxidation of an alkene is generally a stereospecific reaction, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. If you start with (E)-3-chloro-1-phenyl-1-propene, you will obtain the trans-epoxide. Conversely, the (Z)-alkene will yield the cis-epoxide. The facial selectivity (i.e., whether the oxygen is delivered to the top or bottom face of the alkene) can be influenced by steric factors and any directing groups present[2][3]. For an allylic chloride, the directing effect is not as strong as for an allylic alcohol, so a mixture of enantiomers is likely unless a chiral epoxidizing agent or catalyst is used.

Q2: What purification methods are recommended for this compound?

A2: Epoxides can be sensitive to acidic conditions, which can be present on silica gel.

  • Flash Chromatography: If chromatography is necessary, it is advisable to use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, mixed into the eluent. This will help to prevent ring-opening of the epoxide on the column.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale[5].

Q3: Are there alternative synthetic routes to this compound?

A3: An alternative approach would be to start with a molecule that already contains the oxirane ring and then introduce the chlorine atom. However, the regioselective chlorination of 2-phenyloxirane at the 3-position is challenging and not well-documented.

Another possibility is the formation of a chlorohydrin from an appropriate alkene, followed by intramolecular cyclization with a base to form the epoxide[6][7]. For example, the reaction of 1-phenyl-1,2-propene with a source of electrophilic chlorine and water would form a chlorohydrin, which could then be cyclized. However, controlling the regioselectivity of the initial chlorohydrin formation could be problematic.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure, including the relative stereochemistry of the substituents on the oxirane ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of characteristic C-O-C stretching frequencies for the epoxide ring can be observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing the purity of the final product and identifying any volatile impurities.

References

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  • Antiñolo, M., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(10), 5897-5908. [Link]

  • Havlík, J., et al. (2016). Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. The Journal of Organic Chemistry, 81(17), 7539–7548. [Link]

  • Hydrochloric acids inability to chlorinate cinnamyl alcohol on 2 sites. (2017, November 1). Chemical Forums. [Link]

  • 3-Chloro-1-phenyl-2-propen-1-one. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Kumar, S., & Liu, R.-S. (2017). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [Link]

  • Development of a new method for the conversion of alcohols into chlorides. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved February 5, 2026, from [Link]

  • US5486627A. (1996). Method for producing epoxides.
  • Chlorination Byproducts of Epoxy Resin Hardener and Mutagenic Assay of Their Products. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Kumar, A., & Chopra, J. (2013). The Kinetics and Mechanism of Oxidation of Cinnamyl Alcohol by N-Chloro p-toluene Sulphonamide (Chloramine-T) in Acid Perchlorate Medium. Indian Journal of Chemistry, 52A, 1141-1146. [Link]

  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J.-E. (2008). Highly efficient route for enantioselective preparation of chlorohydrins via dynamic kinetic resolution. PubMed. [Link]

  • Epoxide with low total chlorine content and no heavy metal residues and preparation method thereof. (n.d.). TREA. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Separation of Cis and Trans 3-Chloro-2-phenyloxane Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the resolution of cis and trans 3-Chloro-2-phenyloxane diastereomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, medicinal chemists, and process development scientists in achieving high diastereomeric purity. The separation of these isomers is often non-trivial due to their similar physical properties, but with methodical optimization, it is a readily achievable goal.

Method Selection Guide

Choosing the correct separation strategy is paramount and depends on the scale of your experiment and the required purity. This decision tree outlines a logical workflow for selecting the most appropriate technique.

MethodSelection start Start: Diastereomeric Mixture of this compound scale_q What is the scale of your separation? start->scale_q analytical Analytical Scale (<1 mg) scale_q->analytical Analytical small_prep Small Preparative Scale (1-100 mg) scale_q->small_prep Small-Scale large_prep Large Preparative Scale (>100 mg) scale_q->large_prep Large-Scale hplc Analytical HPLC or GC analytical->hplc flash Flash Column Chromatography small_prep->flash large_prep->flash crystallization Fractional Crystallization large_prep->crystallization If crystalline end_hplc End: Baseline Separation Data hplc->end_hplc purity_q Is >99% purity required? flash->purity_q prep_hplc Preparative HPLC end_prep_hplc End: Separated Isomers (High Purity >99%) prep_hplc->end_prep_hplc end_cryst End: Enriched Isomer (Purity Varies) crystallization->end_cryst purity_q->prep_hplc Yes end_flash End: Separated Isomers (Moderate to High Purity) purity_q->end_flash No

Caption: Decision tree for selecting a separation method.

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound diastereomers in a practical question-and-answer format.

Question 1: My TLC plate shows only one spot, but the ¹H NMR spectrum clearly indicates a mixture of diastereomers. What is happening?

Answer: This is a frequent challenge. Diastereomers can have very similar polarities, leading to identical or nearly identical Rf values on a standard TLC plate, making them appear as a single spot.[1]

  • Causality: The subtle difference in the three-dimensional arrangement of the chloro and phenyl groups may not be sufficient to cause differential partitioning between the stationary phase (silica gel) and the mobile phase under standard conditions.[2]

  • Troubleshooting Steps:

    • Optimize TLC Mobile Phase: Test a wide range of solvent systems. Instead of just varying the ratio of a standard hexane/ethyl acetate mixture, try changing the nature of the solvents to exploit different intermolecular interactions.[3] For example, adding dichloromethane can help separate compounds with dipole differences, while toluene can introduce aromatic pi-pi stacking interactions.

    • Use a Longer Plate: A longer TLC plate allows for a greater separation distance, which might resolve two very close spots.[4]

    • Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This can effectively increase the "column length" and improve resolution.

    • Staining: Sometimes, isomers that are not well-resolved under UV light can be distinguished more clearly with a chemical stain like potassium permanganate (KMnO₄) or p-anisaldehyde, which may react at slightly different rates.[4]

Question 2: I am attempting flash column chromatography, but the diastereomers are co-eluting. How can I improve the separation?

Answer: Co-elution during column chromatography is a direct consequence of poor separation observed on TLC. If you cannot see a difference in Rf on the TLC plate, you will not achieve separation on a silica column using the same eluent.

  • Causality: The separation factor (α), which is a measure of the relative retention of the two isomers, is too close to 1. To improve separation, you must increase this factor.

  • Troubleshooting Flowchart:

ColumnTroubleshooting start Problem: Co-elution in Flash Chromatography check_tlc 1. Can you see separation on TLC? start->check_tlc optimize_solvent 2. Optimize TLC Solvent System (Try Hex/DCM, Hex/Toluene, or add 1% MeOH) check_tlc->optimize_solvent No column_params 3. Adjust Column Parameters check_tlc->column_params Yes (barely) optimize_solvent->check_tlc longer_column Use a longer, narrower column (Increases theoretical plates) column_params->longer_column Adjust Geometry reduce_load Reduce sample load (e.g., <1% of silica mass) column_params->reduce_load Adjust Loading check_fractions 4. Collect smaller fractions and analyze carefully by TLC/NMR longer_column->check_fractions reduce_load->check_fractions success Success: Separated Isomers check_fractions->success

Caption: Troubleshooting workflow for poor column separation.

  • Expert Insight: A general rule of thumb is to use a silica gel mass that is at least 100 times the mass of your crude sample for difficult separations.[5] Using a longer and narrower column increases the number of theoretical plates, which enhances resolving power.[5]

Question 3: I need very high diastereomeric purity (>99%) for my drug development studies. Is flash chromatography sufficient?

Answer: While optimized flash chromatography can provide significant enrichment, achieving >99% diastereomeric excess (d.e.) for closely eluting isomers is often challenging. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the preferred method for this level of purity.[6]

  • Causality: HPLC columns have much smaller particle sizes and higher packing efficiency than flash chromatography columns, leading to vastly superior resolution.

  • Recommendations:

    • Column Selection: Start with a standard silica or cyano (CN) column for normal-phase HPLC.[7] Sometimes, a phenyl-hexyl column can offer unique selectivity for aromatic compounds.[8]

    • Method Development: Use an analytical HPLC to screen different mobile phases and gradients to find the optimal conditions before scaling up to a preparative column.[3] This saves significant time and solvent.

    • Loading: Do not overload the preparative column. Overloading leads to peak broadening and loss of resolution, defeating the purpose of using HPLC.

Question 4: Can I use fractional crystallization to separate the isomers?

Answer: Fractional crystallization can be a highly effective and scalable method, but its success is entirely dependent on the properties of your specific diastereomers.[9][10]

  • Prerequisites:

    • The compound must be a solid at room temperature.

    • There must be a significant difference in the solubility of the two diastereomers in a particular solvent.

  • Troubleshooting:

    • Problem: Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is too supersaturated or the cooling rate is too fast. Try using a more dilute solution or allowing it to cool more slowly (e.g., in an insulated container).[6]

    • Problem: No Crystals Form: The solution may not be saturated enough. Try slowly evaporating the solvent. If that fails, gently scratching the inside of the flask with a glass rod can induce nucleation.[6]

    • Problem: Purity is not improving: The separation may be under kinetic rather than thermodynamic control, leading to co-crystallization.[11] Try a different solvent or a slower cooling process to favor the formation of the most stable (and hopefully purest) crystal lattice.

Frequently Asked Questions (FAQs)

Q1: How can I definitively assign the cis and trans stereochemistry to the separated isomers?

A1: The most powerful technique for this is ¹H NMR spectroscopy, specifically by analyzing the vicinal coupling constant (³J) between the protons at the C2 and C3 positions (H2 and H3).

  • The Karplus Relationship: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the two protons.[12]

  • In a Six-Membered Oxane Ring:

    • A large coupling constant (typically 7-12 Hz) indicates a trans-diaxial relationship between H2 and H3, which is characteristic of the trans isomer in its most stable chair conformation (with the bulky phenyl group equatorial).[13][14]

    • A small coupling constant (typically 2-5 Hz) indicates a cis (axial-equatorial or equatorial-equatorial) relationship, which is characteristic of the cis isomer .[13]

Q2: What are some typical starting conditions for chromatographic separation?

A2: A good starting point is always to screen conditions using Thin Layer Chromatography (TLC). Based on common practice for moderately polar compounds, the following table provides some initial conditions to test.

Technique Stationary Phase Mobile Phase System (v/v) Expected Outcome
TLC/Flash Silica Gel (SiO₂)Hexane / Ethyl Acetate (95:5 to 80:20)A common starting point, may require optimization.[4]
TLC/Flash Silica Gel (SiO₂)Hexane / Dichloromethane (80:20 to 50:50)Good for separating isomers with different dipole moments.
Normal-Phase HPLC Silica or Cyano ColumnHexane / Isopropanol (99:1 to 95:5)Often provides better resolution than TLC/Flash systems.
Reverse-Phase HPLC C18 ColumnAcetonitrile / Water or Methanol / WaterLess common for preparative separation of these isomers but can be effective analytically.[15]

Q3: Is it possible to use Gas Chromatography (GC) for this separation?

A3: Yes, Gas Chromatography can be an excellent analytical technique for separating these diastereomers, provided they are thermally stable and volatile enough. Chiral GC columns, in particular, can be very effective at resolving stereoisomers, including diastereomers.[16] However, for preparative scale work (>1 mg), GC is generally not practical.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes that an optimal solvent system (e.g., 90:10 Hexane:Dichloromethane) has been identified by TLC, showing a ΔRf of ~0.1.

  • Column Preparation:

    • Select a glass column with a length-to-diameter ratio of at least 10:1.

    • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase. For 100 mg of crude mixture, use approximately 10-15 g of silica gel.

    • Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the 100 mg crude mixture in a minimal amount of dichloromethane.

    • In a separate flask, add ~1 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle pressure.

    • Collect small fractions (e.g., 5-10 mL). The smaller the fractions, the better the chance of isolating pure compounds from the overlapping region.

    • Monitor the fraction collection by TLC. Spot every second or third fraction on a TLC plate.

  • Analysis and Pooling:

    • Once the separation is complete, identify the fractions containing each pure isomer by TLC.

    • Combine the pure fractions of the first eluting isomer and the pure fractions of the second eluting isomer into separate flasks.

    • Fractions containing a mixture of both can be combined and re-chromatographed if necessary.

    • Remove the solvent under reduced pressure and confirm the purity of each isolated isomer by ¹H NMR.

Protocol 2: Fractional Crystallization

This protocol is a starting point and requires significant optimization for your specific diastereomeric mixture.

  • Solvent Screening:

    • In small vials, test the solubility of your ~50:50 diastereomeric mixture in various solvents (e.g., hexane, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Crystallization:

    • Dissolve the diastereomeric mixture (e.g., 500 mg) in the minimum amount of the chosen hot solvent to create a saturated solution.[6]

    • Allow the solution to cool slowly to room temperature. Covering the flask with glass wool or placing it in a warm water bath that cools slowly can facilitate this.[6]

    • If crystals do not form, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.[6]

  • Isolation and Analysis:

    • Collect the first crop of crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their diastereomeric purity by ¹H NMR.

    • Concentrate the mother liquor (the filtrate) to obtain a second crop of crystals, which should be enriched in the more soluble diastereomer. Analyze its purity as well.

  • Recrystallization:

    • To improve purity, the first crop of crystals can be recrystallized again using the same procedure. The process can be repeated until the diastereomeric ratio no longer improves.[17]

References

  • Resolving power of TLC for R/S diastereomers? (2022). Sciencemadness Discussion Board. Available at: [Link]

  • How to separate the diastereomer peak from main peak? (2019). ResearchGate. Available at: [Link]

  • Arlt, D., et al. (1989). Separation of diastereomers by extractive distillation. U.S. Patent 4,874,473.
  • Stinson, S. C. (1975). Separation and purification of cis and trans isomers. U.S. Patent 3,880,925.
  • Separating diastereoisomers is „fun“ (2020). Reddit. Available at: [Link]

  • Separation Theory. (2022). Chemistry LibreTexts. Available at: [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • HPLC Separation of Diastereomers. (n.d.). PMC. Available at: [Link]

  • Help with separation of diastereomers. (2024). Reddit. Available at: [Link]

  • HPLC chromatograms showing pattern of separation in different trials... (n.d.). ResearchGate. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health. Available at: [Link]

  • Separation of diastereomers. (2005). Google Patents.
  • Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts. Available at: [Link]

  • Oxirane, 2-methyl-3-phenyl-, cis-. (n.d.). PubChem. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. Available at: [Link]

  • Vicinal Couplings and Karplus Relationships. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Separation of cis/trans isomers. (2014). Chromatography Forum. Available at: [Link]

  • Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole, Chloroacetanilide and Organochlorine. (n.d.). Journal of Chemical Society of Nigeria. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv Technology Corporation. Available at: [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. (2014). RSC Publishing. Available at: [Link]

  • Organic Structures from Spectra. (n.d.). Oxford Learning Link. Available at: [Link]

  • Targeted Separation of COX-2 Inhibitor from Pterocephalus hookeri Using Preparative High-Performance Liquid Chromatography. (2021). National Institutes of Health. Available at: [Link]

  • J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. (n.d.). ResearchGate. Available at: [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone? (2024). ResearchGate. Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Available at: [Link]

  • Vicinal Proton-Proton Coupling 3JHH. (n.d.). University of Wisconsin-Madison. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3-Chloro-2-phenyloxane Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Diagnostic Triage

User Scenario: You have synthesized 3-chloro-2-phenyloxane (typically via Prins cyclization, haloetherification, or chlorohydrin ring closure) but are facing persistent low purity (<95%) despite standard workup.

Immediate Action: Compare your analytical data against the "Impurity Fingerprint" table below to identify the root cause.[1]

Table 1: Impurity Fingerprint & Root Cause Analysis
Symptom (Analytical Observation)Probable Impurity/IssueRoot Cause
NMR: Double sets of peaks (approx. 60:40 or 70:30 ratio).[1] TLC: Single elongated spot or "figure-8" spot.Diastereomers (Cis/Trans mixture) Lack of stereocontrol during cyclization; insufficient separation power on silica.[1]
NMR: New olefinic protons (5.0–6.5 ppm).[1] Yield: Mass recovery is low after column.Enol Ether (Elimination Product) Acid-catalyzed dehydrohalogenation occurring on the silica gel column.[1]
NMR: Aldehyde peak (~9.8 ppm) or broad OH stretch in IR.[1]Ring Opening (Hydrolysis) Acetal instability due to residual acid or aqueous workup at low pH.[1]
NMR: Complex aromatic region; aliphatic multiplets.Oligomers/Polymers Styrene polymerization (if using Prins route) or intermolecular etherification.[1]

Phase 2: The "Hidden Killer" – On-Column Degradation

The Problem: this compound contains a halogen


 to the oxygen atom. This motif is susceptible to E1cB-like elimination  or acid-catalyzed elimination of HCl to form the corresponding dihydropyran (enol ether).

The Trap: Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity is sufficient to catalyze the elimination of HCl during flash chromatography, especially if the separation takes longer than 30 minutes.[1] You load pure crude, but elute degraded product.

Workflow: Buffered Silica Chromatography

Objective: Neutralize silica acidity to prevent dehydrohalogenation.

  • Prepare Mobile Phase: Hexanes/Ethyl Acetate (desired ratio) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the TEA-doped mobile phase before loading your sample.[1]

  • Sample Loading: Load the crude material using a liquid injection (dissolved in mobile phase + TEA) rather than solid loading on pure silica.

  • Elution: Run the gradient. The TEA ensures the silica surface remains basic, suppressing HCl elimination.[1]

Phase 3: Solving the Diastereomer Dilemma

The Problem: The cis (2-phenyl and 3-chloro typically syn) and trans (anti) isomers have very similar Retardation Factors (


).[1] Standard chromatography often results in "mixed fractions" which lowers calculated purity.[1]
Strategic Separation Protocol

1. Kinetic vs. Thermodynamic Control Check

  • Trans-isomer (Diequatorial): Usually more polar (lower

    
    ) due to dipole cancellation issues in specific conformations? Correction: In 2,3-disubstituted pyrans, the trans (diequatorial) is often the thermodynamic product, while the cis (axial-equatorial) might be kinetic.[1] Their dipoles differ significantly.[1]
    
  • Action: Run a TLC in 100% Toluene or DCM (Dichloromethane).[1] These non-polar, polarizable solvents often separate diastereomers better than Hexane/EtOAc for halogenated ethers.[1]

2. Crystallization (The "Crash" Method) If your product is a solid (or an oil that solidifies), chromatography may be unnecessary for the major isomer.[1]

  • Solvent System: Hot Heptane (minimal amount) -> Cool slowly to -20°C.[1]

  • Seeding: If you have a clean NMR fraction of one isomer, use it to seed the oil.[1]

Visualizing the Separation Logic

PurificationLogic Start Crude this compound TLC_Check TLC Analysis (Solvent: 100% Toluene) Start->TLC_Check Separation Are spots distinct? (ΔRf > 0.1) TLC_Check->Separation Flash Buffered Flash Chromatography (Hex/EtOAc + 1% TEA) Separation->Flash Yes State_Check Physical State at 0°C Separation->State_Check No Solid Recrystallization (Hot Heptane or MeOH) State_Check->Solid Solid Oil Derivatization or Slow Gradient HPLC State_Check->Oil Oil

Figure 1: Decision tree for purifying diastereomeric mixtures of halo-oxanes.

Phase 4: Frequently Asked Questions (Technical)

Q1: How do I distinguish the cis and trans isomers by NMR?

A: You must look at the coupling constant (


) of the proton at C3 (the one attached to the Cl).[1]
  • Trans-isomer (Diaxial conformation): The proton at C2 and C3 are anti-periplanar (180° dihedral angle).[1] The Karplus equation predicts a large coupling constant, typically

    
     Hz .[1]
    
  • Cis-isomer (Axial-Equatorial): The dihedral angle is closer to 60°.[1] The coupling constant will be smaller, typically

    
     Hz .[1]
    
  • Note: Ensure you run the NMR in a non-polar solvent (

    
     or 
    
    
    
    ) to lock the chair conformation.[1]
Q2: My product decomposes during rotary evaporation. Why?

A: Trace HCl.[1] Even if you buffered the column, trace HCl can regenerate during concentration if the water bath is too hot (>40°C).[1]

  • Fix: Add 2-3 drops of Triethylamine or Pyridine to the receiving flask before you start distilling off the solvent. This acts as a "scavenger" for any acid generated during heating.[1]

Q3: Can I use Alumina instead of Silica?

A: Yes, and it is often recommended.[1] Neutral Alumina (Grade III) is far less acidic than silica and prevents the elimination of HCl.[1] However, the resolution (separation power) of alumina is generally lower than silica.[1] Use Alumina if stability is the priority; use buffered Silica if purity (separation) is the priority.[1]

Phase 5: Mechanism of Impurity Formation[1]

Understanding how you lose purity allows you to prevent it.[1] The diagram below illustrates the acid-catalyzed pathways active on unbuffered silica.

DegradationMechanism Product This compound (Target) Silica Acidic Silica Surface (Si-OH) Product->Silica Adsorption Carbocation Oxocarbenium Ion (Intermediate) Silica->Carbocation Protonation of O or Cl abstraction Elimination Enol Ether (Dehydrohalogenation) Carbocation->Elimination - H+ (Fast) Hydrolysis Open Chain Aldehyde (Ring Opening) Carbocation->Hydrolysis + H2O (Slow)

Figure 2: Degradation pathways of halo-ethers on acidic stationary phases.[1]

References

  • Prins Reaction & Stereoselectivity

    • Bach, T., & Löbel, J. (2002).[1][2] Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane.[1][2] Synthesis, 2002(17), 2521-2526.[1]

    • Relevance: Establishes the formation of 4-aryl-1,3-dioxanes and tetrahydropyrans, discussing the cis/trans selectivity ratios (often 75:25) inherent to these cyclizations.[1]

    • [1]

  • Stability of Halogenated Ethers on Silica

    • Okuma, K., et al. (2018).[1] Silica gel-induced aryne generation... and stability of halogenated intermediates. Heterocycles, 96(9), 1537.[1]

    • Relevance: Documents the catalytic activity of silica gel in dehydrohalogenation and elimination reactions, supporting the requirement for buffered chrom
  • Diastereomer Separation Principles

    • Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience.

    • Relevance: Foundational text for assigning cis/trans stereochemistry in six-membered heterocycles using NMR coupling constants (Karplus rel

Sources

Technical Support Center: Optimization of 2-Phenyloxane Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Minimizing Side Products in 2-Phenyloxane (2-Phenyltetrahydropyran) Chlorination

Introduction: The Selectivity Paradox

Chlorinating 2-phenyloxane presents a unique "double-activation" challenge. The C2 position (the carbon connecting the phenyl ring and the oxygen atom) is both benzylic and


-oxy .[1] This makes it the thermodynamic hotspot for radical attack.[1] However, this high reactivity creates three distinct classes of side products that must be managed:[1]
  • Ring-Opened Hydrolysis Products: Caused by acid-catalyzed cleavage of the resultant

    
    -chloroether.
    
  • Aromatic Chlorides: Caused by competing Electrophilic Aromatic Substitution (EAS) on the phenyl ring.[1]

  • Poly-chlorinated Species: Caused by lack of stoichiometric control.[1]

This guide provides troubleshooting workflows to isolate the desired 2-chloro-2-phenyloxane while suppressing these impurities.

Module 1: Troubleshooting Regioselectivity (Phenyl vs. Oxane Ring)

User Question: "I am seeing significant chlorination on the phenyl ring (para/ortho isomers) rather than the oxane ring. How do I stop this?"

Root Cause: You are likely operating under Electrophilic rather than Radical conditions.[1]

  • Mechanism: Chlorine (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) without radical initiation acts as an electrophile. The phenyl ring is electron-rich, making it susceptible to Electrophilic Aromatic Substitution (EAS), especially if trace metal impurities (acting as Lewis acids) are present.

Corrective Protocol:

  • Switch Reagent: Move from

    
     gas to N-Chlorosuccinimide (NCS) . NCS is a poor electrophile but an excellent radical chlorine source.[1]
    
  • Add Initiator: Use AIBN (Azobisisobutyronitrile) or UV light to drive the radical mechanism.[1]

  • Remove Metals: Ensure your solvent is free of iron or aluminum traces, which catalyze EAS.[1]

Regioselectivity Decision Tree:

Regioselectivity Start Observed Side Product Phenyl_Cl Phenyl-Cl (Aromatic Subst.) Start->Phenyl_Cl Electrophilic Cond. Oxane_Cl Desired C2-Chloro Product Start->Oxane_Cl Radical Cond. Action1 Switch to NCS + AIBN Phenyl_Cl->Action1 Action2 Check for Metal Impurities Phenyl_Cl->Action2

Figure 1: Decision tree for correcting aromatic substitution errors.

Module 2: Troubleshooting Decomposition (Ring Opening)

User Question: "My reaction goes dark/tarry, and NMR shows aldehydes or alcohols instead of the cyclic ether. What is happening?"

Root Cause: Acid-Catalyzed Hydrolysis. The product, 2-chloro-2-phenyloxane, is an


-chloroether. These are chemically equivalent to internal acetal chlorides.[1] In the presence of the byproduct HCl (generated during chlorination) and any trace moisture, the ring spontaneously opens to form acyclic aldehydes or ketones.[1]

Corrective Protocol:

  • Scavenge Acid: You must neutralize HCl in situ.[1]

    • Recommendation: Add solid, anhydrous Potassium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      directly to the reaction flask (1.1 equivalents).[1]
    • Alternative: Use a non-nucleophilic base like 2,6-lutidine (though solid bases are easier to filter).

  • Strict Anhydrous Conditions: Use dry solvents (DCM or

    
     substitute). The workup must not involve aqueous washes if the product is to be isolated intact.[1]
    

Pathway Analysis:

RingStability Substrate 2-Phenyloxane Radical C2 Radical Intermediate Substrate->Radical NCS/Radical Product 2-Chloro-2-phenyloxane Radical->Product Cl Transfer SideProduct Open Chain Aldehyde/Alcohol Product->SideProduct + HCl / + H2O (Ring Opening) Control PREVENTION: Solid Base (K2CO3) Control->Product Stabilizes

Figure 2: The critical instability pathway of


-chloroethers.

Module 3: Optimized Experimental Protocol

Objective: Selective Monochlorination at C2.

Reagents:

  • Substrate: 2-Phenyloxane (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if permitted)

  • Buffer: Anhydrous

    
     (1.1 eq)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend 2-phenyloxane (10 mmol) and anhydrous

    
     (11 mmol) in dry DCM (50 mL).
    
  • Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Reflux gently (40°C for DCM) for 2–4 hours.

    • Checkpoint: Monitor by NMR (mini-workup: filter aliquot through dry celite). Look for the disappearance of the benzylic proton signal.

  • Workup (CRITICAL):

    • Do NOT wash with water.[1]

    • Cool the mixture to 0°C.

    • Filter off the solid succinimide and salts through a pad of Celite under an inert atmosphere if possible.[1]

    • Concentrate the filtrate in vacuo at low temperature (<30°C).

  • Storage: The product is kinetically unstable. Store in a freezer under inert gas or use immediately for the next step (e.g., nucleophilic substitution).[1]

Data Summary: Reagent Comparison

ParameterChlorine Gas (

)
Sulfuryl Chloride (

)
NCS (Recommended)
Primary Mechanism Electrophilic / Radical (Mixed)RadicalRadical
Byproducts HCl (Gas)

(Gas) + HCl (Gas)
Succinimide (Solid)
Ring Opening Risk High (Strong Acid)High (Strong Acid)Low (Neutral/Solid byproduct)
Selectivity Poor (Aromatic + Ring)ModerateHigh (C2 Specific)
Handling Toxic GasCorrosive LiquidStable Solid

References

  • Mechanism of Ether Chlorination

    • Giri, B. R., et al. (2015).[1] "Reaction of chlorine radical with tetrahydrofuran: A theoretical investigation on mechanism and reactivity." Journal of Chemical Sciences.

    • Key Finding: Confirms

      
      -axial H-abstraction is the dominant degradation pathway for cyclic ethers.[2]
      
  • NCS Protocol for Benzylic/Alpha Chlorination

    • Paquette, L. A. (Ed.).[1] (1995).[1] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1]

    • Key Finding: Establishes NCS as the standard for mild radical chlorin
  • Stability of Alpha-Chloroethers

    • Dilman, A. D., et al. (2008).[1] "Organozinc Reagents from Alpha-Chloroethers." Journal of Organic Chemistry.

    • Key Finding: Describes the hydrolytic instability of these intermediates and the necessity of anhydrous handling.

Sources

Purification strategies for 3-Chloro-2-phenyloxane via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-2-phenyloxane

Case ID: 3-Cl-2-Ph-THP-Purification Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify This compound (also known as 3-chloro-2-phenyltetrahydropyran).[1] This molecule presents specific challenges due to the


-halo ether motif , which renders the system sensitive to acid-catalyzed elimination (dehydrohalogenation) or hydrolysis. Furthermore, the presence of two chiral centers (C2 and C3) typically results in a mixture of cis and trans diastereomers requiring high-resolution separation.

This guide provides a validated workflow to isolate your target compound with high purity (>95%) while mitigating on-column decomposition.

Part 1: Pre-Purification Diagnostics (Triage)

Q: Before I pack my column, how do I determine if my compound will survive the purification?

A: You must perform a 2D-TLC Stability Test . This compound is prone to HCl elimination on acidic silica, forming the corresponding dihydropyran (enol ether).

Protocol: The 2D-TLC Stability Check

  • Spotting: Spot your crude mixture on the corner of a silica TLC plate.

  • First Run: Elute the plate in 10% EtOAc/Hexanes.

  • Incubation: Allow the plate to dry and sit in open air for 10–15 minutes. This exposes the compound to the acidic silica surface and atmospheric moisture.

  • Second Run: Rotate the plate 90° and elute again in the same solvent system.

  • Analysis:

    • Stable: All spots appear on a diagonal line (

      
      ).
      
    • Unstable: New spots appear off the diagonal. If your product spot shows a "tail" or a new spot below it (more polar hydrolysis product) or above it (less polar elimination product), the compound is degrading on silica.

Decision Matrix:

  • Stable: Proceed with Standard Silica Gel (Part 2).

  • Unstable: Use Neutralized Silica or Neutral Alumina (See Part 3).

Part 2: Stationary Phase Selection & Preparation

Q: The stability test showed minor decomposition. How do I modify the stationary phase?

A: You must buffer the silica gel to neutralize its inherent acidity (pH ~4-5).

Option A: Triethylamine (Et


N) Passivation (Recommended) 
This method creates a basic environment that inhibits acid-catalyzed elimination.
  • Slurry Preparation: Suspend your silica gel in the mobile phase (e.g., Hexanes) containing 1% Triethylamine (v/v) .

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes (CV) of the mobile phase without Et

    
    N before loading your sample. This leaves the silica deactivated but removes excess amine that could streak or contaminate the product.
    

Option B: Neutral Alumina If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) . Note that alumina has lower resolution than silica, so diastereomer separation may be more difficult.

Part 3: Mobile Phase Optimization

Q: I have a mixture of cis and trans isomers. Which solvent system yields the best separation?

A: Separation of diastereomers requires maximizing the "selectivity" (


) of the system. While Hexane/EtOAc is standard, chlorinated solvents often interact better with the chloro-substituent of your target.

Recommended Solvent Systems:

SystemCompositionApplicationSelectivity Note
Standard Hexanes / EtOAc (Gradient 0%

10%)
General CleanupGood for removing polar impurities (diols).
High-Res Hexanes / DCM (Isocratic ~20-30%)Diastereomer SeparationDCM interacts with the Cl-substituent, often improving cis/trans resolution.
Alternative Toluene / Hexanes (Gradient)Difficult Separations

-

interactions between Toluene and the Phenyl ring can alter retention significantly.

Technical Insight: The cis isomer (typically thermodynamic) and trans isomer (kinetic) possess different dipole moments. On silica, the more polar isomer (often the one with axial-equatorial conflict or aligned dipoles) will elute later.

Part 4: Troubleshooting & FAQs

Q: My product is streaking significantly. Is this overloading? A: If you used the Et


N method, streaking is rare. If you are using bare silica, streaking indicates decomposition during elution.
  • Fix: Switch to the Et

    
    N-buffered column immediately.
    
  • Check: Ensure your crude sample is fully soluble in the loading solvent. Use a "sandwiched" liquid load or dry load on Celite if solubility is poor.

Q: I see a new spot appearing after the column that wasn't in the crude NMR. A: This is a classic sign of on-column hydrolysis. The this compound has converted to the corresponding lactol or open-chain aldehyde.

  • Validation: Check the NMR for a loss of the characteristic C2-H doublet (approx. 4.5-5.0 ppm) and appearance of aldehyde peaks (~9.5 ppm).

  • Prevention: Ensure solvents are anhydrous. Use the Et

    
    N passivation method.
    

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for purifying acid-sensitive halo-ethers.

PurificationStrategy Start Crude this compound TLC_Test Step 1: 2D-TLC Stability Test (10 min wait on silica) Start->TLC_Test Decision Is decomposition observed? TLC_Test->Decision Path_Stable No Decomposition Decision->Path_Stable Stable Path_Unstable Decomposition (New Spots) Decision->Path_Unstable Unstable Method_A Method A: Standard Flash Silica Gel 60 Hex/EtOAc Gradient Path_Stable->Method_A Method_B Method B: Buffered Silica Pre-wash with 1% Et3N/Hex Elute with Hex/DCM Path_Unstable->Method_B Analysis Step 3: Fraction Analysis (NMR/TLC for Diastereomers) Method_A->Analysis Method_C Method C: Neutral Alumina (If Method B fails) Method_B->Method_C Still degrading? Method_B->Analysis Method_C->Analysis

Figure 1: Decision tree for selecting the appropriate stationary phase based on compound stability.

Part 6: Detailed Experimental Protocol

Protocol: Buffered Silica Column for 1.0 g Crude Material

  • Column Sizing: Select a column diameter of ~2.5 cm (approx 30-40 g silica).

  • Slurry: In a flask, mix 40 g Silica Gel 60 with 100 mL Hexanes containing 1 mL Triethylamine. Swirl gently to degas.

  • Packing: Pour slurry into the column. Allow solvent to drain until the level is just above the sand/silica interface.

  • Equilibration: Carefully add 50 mL of pure Hexanes (no Et

    
    N) to flush excess amine.
    
  • Loading: Dissolve 1.0 g of crude this compound in minimal DCM/Hexanes (1:4). Load carefully onto the sand bed.

  • Elution:

    • Fractions 1-10: 100% Hexanes (Elutes unreacted styrene).

    • Fractions 11-30: 5% EtOAc in Hexanes (Target compound usually elutes here).

    • Fractions 31+: 20% EtOAc in Hexanes (Elutes polar alcohols/diols).

  • Monitoring: Spot fractions on TLC. Visualize using UV (254 nm). The phenyl ring provides strong absorbance.

References

  • Prins Cyclization Overview

    • Yadav, J. S., et al. "BiCl3-catalyzed microwave-assisted Prins cyclization."[2] Tetrahedron Letters, vol. 45, no. 12, 2004.

  • Purification of Acid-Sensitive Compounds

    • Reich, H. J.[3] "Chromatography Tips: Deactivation of Silica Gel." University of Wisconsin-Madison Chemistry Guidelines.

  • Diastereomer Separation Strategies

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, vol. 43, no. 14, 1978.

  • Halo-Ether Stability

    • Crosby, S. R., et al. "Prins cyclizations: synthesis of 4-chlorotetrahydropyrans." Organic & Biomolecular Chemistry, vol. 8, 2010.

Sources

Preventing hydrolysis of 3-Chloro-2-phenyloxane during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct response from a Technical Support Center for specialized organic intermediates. It prioritizes actionable, high-level scientific advice for preserving the integrity of 3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran).

Compound: this compound CAS Category: Halogenated Cyclic Ethers / Prins Reaction Intermediates Support Ticket: #ST-CP-2024-HYDROLYSIS Status: Resolved / Protocol Issued

Critical Technical Alert

Immediate Action Required: If you have just received or synthesized this compound, do not store it at room temperature under ambient atmosphere.

This compound is a kinetically labile acetal-like system . While the tetrahydropyran (oxane) ring is generally stable, the presence of the C2-Phenyl group (benzylic position) and the C3-Chlorine (electron-withdrawing) creates a specific vulnerability to acid-catalyzed hydrolysis.

The Failure Mode: Atmospheric moisture + Trace Acid


 Ring Opening 

Irreversible Degradation.

The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, you must understand the mechanism driving it. This molecule is not just an ether; it behaves chemically like a benzylic hemiacetal ether .

Mechanistic Insight

The degradation is driven by the stability of the carbocation intermediate.

  • Protonation: Trace acid (or even slightly acidic silica from purification) protonates the ring oxygen.

  • Ring Opening: The bond between O(1) and C(2) breaks. This is energetically favorable because the resulting positive charge at C(2) is benzylic —stabilized by resonance with the phenyl ring.

  • Water Attack: Atmospheric moisture attacks the carbocation, forming an acyclic chlorohydrin (diol).

Visualization: Hydrolysis Pathway

The following diagram details the precise bond-breaking events you are preventing.

HydrolysisMechanism cluster_conditions Catalysts for Failure Compound This compound (Intact Ring) Protonation Protonation (Trace Acid/H+) Compound->Protonation + H+ Transition Ring Opening (Benzylic Cation) Protonation->Transition C2-O Bond Cleavage WaterAttack Nucleophilic Attack (H2O) Transition->WaterAttack + H2O Product Degradation Product (Acyclic Chlorodiol) WaterAttack->Product Irreversible

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound showing the critical ring-opening step driven by benzylic stabilization.

Storage Protocol (Standard Operating Procedure)

Follow this protocol to ensure shelf-life stability >6 months.

A. The "Dry-Cold-Base" System

We recommend a three-tier protection strategy:

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of the ring-opening reaction (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) for re-sealing vials.
Stabilizer K₂CO₃ (Trace) Critical: Add trace anhydrous Potassium Carbonate to the vial. This acts as an "acid scavenger" to neutralize any HCl generated from minor decomposition.
Container Amber Glass + Teflon Liner Amber glass prevents photo-initiated radical dechlorination. Teflon liners prevent leaching of plasticizers.
B. Handling Workflow

Do not open the cold vial immediately upon removal from the freezer.

StorageWorkflow Step1 Remove from -20°C Step2 Equilibrate to Room Temp (30-60 mins) Step1->Step2 PREVENTS moisture condensation inside Step3 Wipe Condensation from Exterior Step2->Step3 Step4 Open under Inert Gas (Glovebox or Cone) Step3->Step4 Step5 Reseal with Parafilm & Return to Cold Step4->Step5

Figure 2: Thermal equilibration workflow to prevent condensation-induced hydrolysis during usage.

Troubleshooting & FAQs

Direct answers to common issues reported by researchers.

Q1: My sample has turned from a clear oil/white solid to a yellow liquid. Is it usable?

Diagnosis: The yellowing indicates the formation of conjugated double bonds, likely due to HCl elimination (dehydrohalogenation) followed by polymerization. Solution:

  • Mild Yellowing: Purify immediately via rapid filtration through a basic alumina plug (neutralizes acid) using dry hexane/ether.

  • Dark Orange/Brown: The sample is degraded. Discard. The acid generated accelerates further decomposition (autocatalysis).

Q2: Can I store this compound in solution?

Answer: Yes, but solvent choice is critical .

  • Recommended: Anhydrous Toluene or Benzene (non-polar, no protons to donate).

  • Strictly Avoid: Chloroform or Dichloromethane (DCM). Over time, these solvents can form trace HCl, which will catalyze the ring opening of your compound [1].

  • Avoid: Alcohols (Methanol/Ethanol). These will react with the compound via trans-acetalization, swapping the ring oxygen for the alcohol alkoxy group.

Q3: The NMR shows a new triplet at ~9.8 ppm or broad peaks at ~4-5 ppm.

Answer:

  • ~9.8 ppm: This suggests an aldehyde proton. The ring has opened, and the resulting alcohol has likely oxidized or rearranged to an aldehyde species (e.g., 3-chloro-3-phenylpropanal derivatives).

  • Broad peaks: often indicate hydrogen bonding from newly formed hydroxyl groups (the open-chain diol).

  • Action: The sample is hydrolyzed.[1][2][3] Do not use for sensitive steps.

Q4: I need to ship this to a collaborator. How?

Protocol:

  • Dissolve in anhydrous toluene with 1% triethylamine (as a stabilizer).

  • Seal in a borosilicate ampoule under Argon.

  • Ship on dry ice. Note: The triethylamine prevents acid catalysis during transit thermal excursions.

Quality Control & Validation

Before committing this intermediate to a high-value synthesis (e.g., Phenmetrazine analogs), validate its integrity.

Validation Checklist
  • Visual Inspection: Must be colorless to very pale yellow.

  • Solubility Test: Dissolve a small aliquot in dry CCl₄ or Toluene. Turbidity implies moisture contamination or polymerized solids.

  • Karl Fischer (KF) Titration:

    • Pass: < 100 ppm water.

    • Fail: > 500 ppm water (Dry immediately over MgSO₄).

  • 1H-NMR Check: Focus on the C2-H benzylic proton (usually a doublet/dd around 4.5-5.5 ppm depending on stereochemistry). Sharp peaks indicate an intact ring. Broadening indicates exchange/hydrolysis.

References

  • Hall, C. D., & Le, V. T. (1998). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2, 1483-1488.[3] Link

  • Bach, T., & Löbel, J. (2002).[4] Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane.[4] Synthesis, 2521-2526.[4] Link

  • BenchChem Technical Support. (2025). Storage conditions for long-term stability of sensitive glycosides and ethers. BenchChem Troubleshooting Guide. Link

  • Carbodiimide.com. (2024). Three types of hydrolysis and ways to prevent hydrolysis: Storage of moisture-sensitive intermediates. Technical Blog. Link

Sources

Overcoming steric hindrance in 3-Chloro-2-phenyloxane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers attempting to functionalize the sterically compromised 3-Chloro-2-phenyloxane scaffold.

Ticket ID: #THP-Cl-Ph-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostics: The "Locked Chair" Problem

Before attempting any protocol, you must understand why your standard SN2 conditions (e.g., NaN3/DMF, 80°C) are likely failing or stalling.

The this compound scaffold presents a classic conformational lock scenario. The bulky phenyl group at C2 anchors the tetrahydropyran (THP) ring into a specific chair conformation where the phenyl group is equatorial to minimize 1,3-diaxial strain. This dictates the orientation of your chlorine leaving group (LG) at C3:

  • Scenario A (Trans-isomer): Phenyl is Equatorial (

    
    ), Chlorine is Equatorial (
    
    
    
    ).
    • The Problem: SN2 requires axial attack . The incoming nucleophile must approach through the 1,3-diaxial channel, which is crowded by the axial hydrogens at C5.

  • Scenario B (Cis-isomer): Phenyl is Equatorial (

    
    ), Chlorine is Axial (
    
    
    
    ).
    • The Problem: SN2 requires equatorial attack . The nucleophile must approach from the periphery of the ring. However, the adjacent equatorial phenyl group at C2 acts as a "steric wall," blocking this trajectory.

Visualization: Steric & Conformational Analysis

ConformationalAnalysis Start Start: this compound Isomer Determine Stereochemistry Start->Isomer Trans Trans-Isomer (Ph-Eq, Cl-Eq) Isomer->Trans J(H2-H3) ~ 8-10 Hz Cis Cis-Isomer (Ph-Eq, Cl-Ax) Isomer->Cis J(H2-H3) ~ 2-4 Hz PathA Trajectory: Axial Attack Trans->PathA Req. Backside Attack PathB Trajectory: Equatorial Attack Cis->PathB Req. Backside Attack ResultA HINDERED (1,3-Diaxial Clash) PathA->ResultA ResultB BLOCKED (Vicinal Phenyl Wall) PathB->ResultB

Figure 1: Conformational decision tree determining the steric barrier based on relative stereochemistry.

Troubleshooting Guide (Q&A)

Q1: My SN2 reaction with sodium azide is stuck at 15% conversion after 24 hours. Increasing temperature just causes decomposition. What is happening?

A: You are likely fighting the Cis-isomer (Axial-Cl) or competing with elimination.

  • Root Cause: In the Cis-isomer, the trajectory for the nucleophile is physically blocked by the phenyl ring. Heating pushes the system towards E2 elimination , forming the enol ether (3-phenyl-3,4-dihydro-2H-pyran), which is unstable and polymerizes/decomposes.

  • Solution: Switch to "Explosion" Nucleophilicity or Radical Pathways .

    • Solvent Switch: Move from DMF to HMPA (or DMPU if safety restricted). The cation sequestration significantly boosts the "naked" reactivity of the azide anion.

    • Catalytic Finkelstein: Add 10 mol% TBAI (Tetrabutylammonium iodide) . The iodide displaces the chloride (reversible) to form the more reactive iodide intermediate, or simply helps solubilize the anion in non-polar transition states.

Q2: How do I functionalize C3 without triggering E2 elimination?

A: You must decouple nucleophilicity from basicity.

  • Avoid: Alkoxides (NaOMe, KOtBu), Hydroxide. These will exclusively eliminate to the enol ether due to the acidity of the H2 proton (activated by the adjacent Phenyl and Oxygen).

  • Use:

    • Soft Nucleophiles: Azides (

      
      ), Thiolates (
      
      
      
      ), Cyanide (
      
      
      ).
    • Radical Precursors: If you need to install a carbon group, do not use Grignards. Use Photoredox/Nickel catalysis (see Protocol B). This mechanism proceeds via a Single Electron Transfer (SET), turning the

      
       bond into a radical, which is not subject to the same steric constraints as the SN2 backside attack.
      
Q3: Can I use the ring oxygen to assist the reaction (Neighboring Group Participation)?

A: No. The oxygen is at position 1. The chloride is at position 3.[1][2] NGP typically requires a heteroatom at the


-position (C2) to form an episulfonium/aziridinium-like intermediate. Here, the oxygen is 

to the leaving group. It actually deactivates the SN2 reaction inductively (pulling electron density), making the C3 center more electrophilic but the transition state higher in energy due to dipole repulsion.

Experimental Protocols

Protocol A: Optimized SN2 Displacement (For Trans-Isomers)

Use this for installing small heteroatoms (


) when you have the favorable Trans-isomer.
ParameterSpecificationRationale
Solvent DMSO (Anhydrous)High dielectric constant stabilizes the transition state; poor solvation of anions maximizes nucleophilicity.
Concentration 0.5 M - 1.0 MHigh concentration drives bimolecular kinetics (

).
Nucleophile NaN3 (3.0 equiv)Excess equivalents compensate for slow kinetics.
Additive 15-Crown-5 (1.0 equiv)Critical: Complexes

, leaving "naked" azide ions. More effective than TBAI for sodium salts.
Temperature 60°CThreshold temperature. Above 80°C, E2 elimination dominates.

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add 15-Crown-5 (1.0 equiv) and stir for 10 minutes at RT.

  • Add NaN3 (3.0 equiv) in one portion.

  • Heat to 60°C under Argon for 18–24 hours.

  • Workup: Dilute with Et2O (not DCM, to avoid emulsion with DMSO) and wash 5x with water to remove DMSO/Crown ether.

Protocol B: Ni-Catalyzed Cross-Coupling (The "Steric Bypass")

Use this for C-C bond formation or when SN2 fails completely. This method uses a radical mechanism to bypass steric hindrance.

Mechanism:


 Oxidative Addition 

Radical Formation

Ni-Capture.

Reagents:

  • Catalyst: NiCl2(glyme) (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Mn powder (3.0 equiv)

  • Electrophile: Aryl Iodide or Alkyl Bromide (1.5 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Workflow Visualization:

CrossCoupling Setup Mix: Substrate + Ar-I + Ni/Ligand + Mn Solvent: DMA Activation Activation: R-Cl → R• (Radical) (Bypasses Steric Wall) Setup->Activation SET Mechanism Coupling Ni-Cycle: Radical Capture & Reductive Elimination Activation->Coupling Product Product: 3-Aryl-2-phenyloxane Coupling->Product

Figure 2: Radical cross-coupling workflow to bypass SN2 steric constraints.

References & Validation

  • Conformational Analysis of 2,3-Disubstituted Tetrahydropyrans:

    • Explains the "anomeric-like" stabilizations and steric locks in substituted THPs.

    • Source: Ayala, L., et al. "Conformational Preferences in 2-Substituted-3-Halotetrahydropyrans." Journal of Organic Chemistry. (Generalized citation based on principles).

  • Steric Hindrance in SN2 Reactions:

    • Foundational physical organic chemistry regarding the trajectory of nucleophiles in cyclohexyl-like systems.

    • Source: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.

  • Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides:

    • Validation for Protocol B, demonstrating the viability of cross-coupling on sterically hindered unactivated alkyl chlorides.

    • Source: Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides." Journal of the American Chemical Society.

  • Solvent Effects in Nucleophilic Substitution:

    • Data supporting the use of HMPA/DMSO and Crown Ethers to enhance nucleophilicity.

    • Source: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Disclaimer: This guide assumes standard laboratory safety protocols. This compound derivatives may be biologically active; handle with appropriate PPE. HMPA is a known carcinogen; substitute with DMPU where possible.

Sources

Technical Support Center: Optimizing 3-Chloro-2-phenyloxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Maximizing Atom Economy

Welcome to the technical support center for the synthesis of 3-chloro-2-phenyloxane. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and sustainability of their synthetic routes. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of how to improve atom economy, troubleshoot common issues, and implement robust, field-proven strategies in your laboratory.

The principle of atom economy, developed by Barry Trost, is a cornerstone of green chemistry.[1] It challenges chemists to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product.[2] This shift in perspective from focusing solely on chemical yield to considering the generation of waste is critical for developing sustainable, cost-effective, and environmentally responsible chemical processes.[3][4]

This guide is structured to address your challenges directly, providing both high-level strategic advice in our FAQs and specific, actionable solutions in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What is atom economy, and why is it a critical metric for the synthesis of this compound?

Answer: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the percentage of reactant atoms that are incorporated into the desired product.[5] The formula is:

% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of all Reactants) x 100

For a molecule like this compound, which is a common structural motif in biologically active compounds, improving atom economy is paramount for several reasons:

  • Reduced Waste: High atom economy reactions inherently generate less waste, minimizing the environmental impact and the costs associated with waste disposal.[1]

  • Cost-Effectiveness: By maximizing the conversion of raw materials into the product, you reduce the need for expensive starting materials and reagents.

  • Process Simplification: Atom-economical reactions are often simpler, involving fewer steps. This reduces the consumption of solvents, energy for heating/cooling, and purification materials (e.g., silica gel for chromatography), leading to a more streamlined and scalable process.[6][7]

Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so, as they always generate byproducts.[4] The goal is to design synthetic routes that favor the former.

Q2: Which synthetic strategies offer the best atom economy for preparing substituted tetrahydropyrans like this compound?

Answer: To maximize atom economy, we must move away from classical multi-step sequences that use stoichiometric reagents and protecting groups. The most effective strategies are catalytic, one-pot cyclization reactions. Two powerful methods stand out for tetrahydropyran (oxane) synthesis:

  • Prins Cyclization: This is a highly efficient reaction that combines an aldehyde (e.g., benzaldehyde) with a homoallylic alcohol.[8][9] In the presence of a Lewis acid and a chloride source, it can form the tetrahydropyran ring and install the chlorine atom in a single, concerted step. The only byproduct is water, leading to a very high atom economy.

  • Electrophilic Cyclization of Homoallylic Alcohols: This strategy involves the reaction of a homoallylic alcohol with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). The electrophile activates the double bond, triggering a nucleophilic attack from the hydroxyl group to form the oxane ring.[10] This method is also highly atom-economical as all atoms from the chlorinating agent (minus a proton and the succinimide byproduct) are incorporated or used catalytically.

Both approaches represent a significant improvement over traditional methods that might involve epoxidation, ring-opening, and subsequent cyclization, generating significant waste at each stage.

Q3: How do catalytic methods fundamentally improve atom economy over stoichiometric approaches?

Answer: Catalytic methods are a cornerstone of green chemistry and offer a profound advantage in atom economy.[4]

  • Stoichiometric Reagents: These are consumed in the reaction and become part of the waste stream. For example, a classic Wittig reaction to form an alkene, while high-yielding, has a terrible atom economy because a full equivalent of triphenylphosphine oxide is generated as waste.[1]

  • Catalytic Reagents: A catalyst, by definition, is not consumed and is required in only a small (sub-stoichiometric) amount. It facilitates the reaction and is regenerated at the end of the cycle. Therefore, the mass of the catalyst does not contribute significantly to the denominator of the atom economy calculation, drastically increasing the overall efficiency.

In the context of this compound synthesis, using a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, Bi(OTf)₃) to promote a Prins cyclization avoids the use of stoichiometric amounts of a dehydrating agent or other activators that would ultimately become waste.[8]

Visualizing Synthesis Efficiency

The following diagram illustrates the stark contrast between a traditional, low-economy pathway and a modern, atom-economical catalytic approach for synthesizing the 2-phenyloxane core.

G cluster_0 Traditional Low-Economy Pathway cluster_1 High Atom-Economy Pathway (Catalytic) A1 Starting Material A (e.g., Phenyl Grignard) A3 Step 1: Grignard Reaction (Waste: MgX₂ salts) A1->A3 A2 Starting Material B (e.g., Protected Aldehyde) A2->A3 A4 Step 2: Deprotection (Waste: Protecting group fragments) A3->A4 A5 Step 3: Halogenation (e.g., with SOCl₂) (Waste: SO₂, HCl) A4->A5 A6 Step 4: Cyclization (e.g., Williamson Ether Synthesis) (Waste: NaX salts) A5->A6 A7 Product + Significant Byproducts A6->A7 B1 Starting Material C (e.g., Benzaldehyde) B3 Catalytic One-Pot Reaction (e.g., Prins Cyclization) Catalyst: Lewis Acid Reagent: HCl source B1->B3 B2 Starting Material D (e.g., Homoallylic Alcohol) B2->B3 B4 Product + H₂O B3->B4

Caption: Comparison of low vs. high atom economy synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via atom-economical methods like the Prins or electrophilic cyclization.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Catalyst Inactivation: The Lewis acid catalyst may be poisoned by water or other impurities in the reagents or solvent. 2. Insufficient Catalyst Loading: The catalytic amount may be too low for the scale of the reaction. 3. Incorrect Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Use freshly distilled solvents and flame-dried glassware. Consider adding molecular sieves. 2. Optimize Catalyst Loading: Perform a small-scale optimization study, increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%). 3. Adjust Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
Low Yield of this compound with Formation of Elimination Byproduct (Dihydropyran) 1. Chloride Nucleophile Concentration: If the concentration of the chloride source (e.g., from HCl) is too low, the intermediate oxocarbenium ion may eliminate a proton before it can be trapped.[8] 2. Excessively High Temperature: Higher temperatures can favor elimination pathways (E1) over nucleophilic substitution (SN1).1. Increase Chloride Source: Use a solvent that is a source of chloride (e.g., dichloromethane with a Lewis acid can sometimes provide chloride) or add a stoichiometric chloride source like lithium chloride (LiCl) or a tetraalkylammonium chloride salt. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
Poor Diastereoselectivity (Formation of both cis and trans isomers) 1. Reaction Mechanism & Thermodynamics: The formation of the thermodynamically more stable isomer is often favored. The trans isomer, with the bulky phenyl group in an equatorial position, is typically more stable.[8] 2. Choice of Catalyst/Solvent: The coordination of the catalyst and solvent can influence the transition state geometry, affecting the stereochemical outcome.1. Allow for Equilibration: If possible, run the reaction for a longer period or at a slightly elevated temperature to allow the kinetic product to equilibrate to the more stable thermodynamic product. 2. Screen Catalysts and Solvents: Different Lewis acids and solvents can have a significant impact on diastereoselectivity. Screen a panel of catalysts (e.g., In(OTf)₃, Sc(OTf)₃, FeCl₃) and solvents of varying polarity.
Formation of Regioisomers (e.g., 4-chlorooxane) 1. Carbocation Stability: In the Prins cyclization, the oxocarbenium ion is stabilized at the benzylic position, strongly directing the C-O bond formation to C2. Regioisomer formation is less common but could indicate an alternative, undesired reaction pathway. 2. Starting Material Impurities: Isomeric impurities in the homoallylic alcohol could lead to different products.1. Confirm Reaction Mechanism: Ensure reaction conditions strongly favor the desired mechanistic pathway. Using a strong Lewis acid should robustly form the stabilized benzylic oxocarbenium ion. 2. Verify Starting Material Purity: Analyze the homoallylic alcohol starting material by ¹H NMR, ¹³C NMR, and GC-MS to ensure its isomeric purity.

Experimental Protocol: Atom-Economical Synthesis via Prins Cyclization

This protocol provides a robust, step-by-step method for the synthesis of this compound with high atom economy.

Objective: To synthesize this compound from benzaldehyde and a suitable homoallylic alcohol using a catalytic amount of Indium(III) Chloride.

Materials:

  • Benzaldehyde (freshly distilled)

  • 4-Penten-1-ol (homoallylic alcohol)

  • Indium(III) Chloride (InCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (50 mL).

  • Addition of Reagents: Add benzaldehyde (1.0 eq) and 4-penten-1-ol (1.1 eq) to the flask via syringe. Stir the solution at room temperature for 5 minutes.

  • Catalyst Addition: Add anhydrous Indium(III) Chloride (0.05 eq, 5 mol%) to the stirring solution. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour until the benzaldehyde is consumed (typically 4-8 hours). The reaction generates HCl in situ, which acts as the chloride source.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Self-Validation:

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • The diastereomeric ratio can be determined from the integration of characteristic peaks in the ¹H NMR spectrum.

References

  • Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]

  • Atom Economy: A Measure of The Efficiency of A Reaction. Scribd.[Link]

  • Green Chemistry – The atom economy. University of York.[Link]

  • The economies of synthesis. PubMed Central, NIH.[Link]

  • green chemistry – the atom economy. University of York.[Link]

  • Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Royal Society of Chemistry.[Link]

  • 12 Principles of Green Chemistry. American Chemical Society.[Link]

  • Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Green Chemistry (RSC Publishing).[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH).[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate.[Link]

  • Combining Pot, Atom and Step Economy (PASE) in Organic Synthesis. Synthesis of Tetrahydropyran-4-ones. ResearchGate.[Link]

  • the 12 principles of - Green Chemistry Toolkit. University of Toronto.[Link]

  • Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. White Rose Research Online.[Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals.[Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 3-chloro-2-phenyloxane, a substituted tetrahydropyran derivative. By comparing its spectral features with those of key analogues—2-phenyloxane and 3-chlorooxane—we will dissect the influence of both the phenyl and chloro substituents on the chemical environment of the oxane ring. This comparative approach, supported by detailed spectral interpretation and predicted data, offers a robust framework for understanding the structure-spectra relationship in this class of compounds.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide information about the structure of molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides information about the connectivity of atoms. In the context of substituted oxanes, 1H and 13C NMR are indispensable for determining the stereochemistry and conformation of the molecule. The oxane ring can adopt various conformations, primarily chair and boat forms, and the orientation of substituents (axial vs. equatorial) significantly impacts the observed chemical shifts and coupling constants.

Experimental and Predictive Methodologies

To provide a comprehensive analysis, this guide utilizes a combination of established principles of NMR spectroscopy and predicted spectral data generated from advanced computational models. The predicted data for this compound and its analogues were obtained using commercially available NMR prediction software, which employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, trained on vast databases of experimental spectra.

Experimental Protocol for NMR Data Acquisition (General)

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Structural Overview and Atom Numbering

To facilitate the discussion of the NMR spectra, the following atom numbering scheme will be used for this compound and its analogues.

Figure 1. Atom numbering for this compound.

In-depth Spectral Analysis of this compound

The presence of two stereocenters at C2 and C3 in this compound gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The NMR spectra of these diastereomers (cis and trans) are expected to be distinct. For the purpose of this guide, we will focus on the general spectral features and the expected chemical shift ranges, highlighting the key differences anticipated between the diastereomers where appropriate.

1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is characterized by signals corresponding to the phenyl group protons and the protons on the oxane ring.

  • Phenyl Protons (H-Ph): These protons typically appear as a multiplet in the aromatic region, around δ 7.2-7.5 ppm . The exact chemical shifts and multiplicity will depend on the specific electronic environment.

  • H2 (methine proton at C2): This proton is adjacent to both the oxygen atom and the phenyl group, and is therefore expected to be significantly deshielded. Its signal is anticipated to be a doublet or a doublet of doublets in the range of δ 4.5-5.0 ppm . The coupling constant with H3 will be crucial for determining the relative stereochemistry. A larger coupling constant (typically 8-10 Hz) would suggest a trans-diaxial relationship between H2 and H3, while a smaller coupling constant (2-4 Hz) would indicate a cis or equatorial-axial relationship.

  • H3 (methine proton at C3): This proton is attached to the carbon bearing the electronegative chlorine atom, leading to a downfield shift. Its signal is expected to be a multiplet around δ 4.0-4.5 ppm . The multiplicity will depend on its coupling to H2 and the two protons at C4.

  • H6 (methylene protons at C6): These two protons are diastereotopic and are adjacent to the ring oxygen. They are expected to appear as two separate multiplets in the range of δ 3.5-4.2 ppm .

  • H4 and H5 (methylene protons at C4 and C5): These protons will appear as complex multiplets in the more upfield region of the spectrum, typically between δ 1.5-2.5 ppm . The significant overlap in this region often makes definitive assignment challenging without 2D NMR techniques.

13C NMR Spectrum of this compound

The 13C NMR spectrum will show signals for the six carbons of the oxane ring and the carbons of the phenyl group.

  • Phenyl Carbons (C-Ph): The carbons of the phenyl ring will resonate in the aromatic region (δ 125-140 ppm ). The ipso-carbon (the carbon attached to the oxane ring) will have a distinct chemical shift from the ortho, meta, and para carbons.

  • C2 (methine carbon at C2): Being attached to both the oxygen and the phenyl group, this carbon will be significantly deshielded, with an expected chemical shift in the range of δ 80-90 ppm .

  • C3 (methine carbon at C3): The attachment of the electronegative chlorine atom will cause a substantial downfield shift for this carbon, likely in the range of δ 60-70 ppm .

  • C6 (methylene carbon at C6): This carbon, being adjacent to the oxygen atom, will also be deshielded, with a chemical shift expected around δ 65-75 ppm .

  • C4 and C5 (methylene carbons at C4 and C5): These carbons are in a more alkane-like environment and will therefore resonate at higher field, typically in the range of δ 20-35 ppm .

Comparative Spectral Analysis

To understand the specific effects of the phenyl and chloro substituents, we will now compare the predicted spectral data of this compound with that of 2-phenyloxane and 3-chlorooxane.

Comparison with 2-Phenyloxane

2-phenyloxane provides a baseline for understanding the influence of the phenyl group at the C2 position.

Figure 2. Structure of 2-phenyloxane.

  • 1H NMR Comparison: In 2-phenyloxane, the H2 proton signal is expected to be in a similar region as in this compound (δ 4.5-5.0 ppm ). However, the protons at C3 in 2-phenyloxane will be in a simple methylene environment and are expected to resonate significantly upfield (around δ 1.6-2.0 ppm ) compared to the H3 proton in this compound, which is deshielded by the chlorine atom.

  • 13C NMR Comparison: The C2 and C6 carbons in 2-phenyloxane will show similar chemical shifts to those in this compound. The most significant difference will be at C3. In 2-phenyloxane, C3 is a simple methylene carbon with a predicted chemical shift around δ 25-30 ppm , whereas in this compound, the C3 methine carbon is shifted downfield to δ 60-70 ppm due to the inductive effect of the chlorine atom.

Comparison with 3-Chlorooxane

3-chlorooxane allows for the isolation of the effect of the chlorine atom at the C3 position without the influence of the phenyl group at C2.

Figure 3. Structure of 3-chlorooxane.

  • 1H NMR Comparison: In 3-chlorooxane, the H3 proton is expected in a similar downfield region as in this compound (δ 4.0-4.5 ppm ). The key difference lies at the C2 position. In 3-chlorooxane, the C2 protons are part of a methylene group adjacent to the oxygen and will resonate around δ 3.5-4.0 ppm . This is significantly upfield compared to the H2 methine proton in this compound, which is deshielded by the additional phenyl group.

  • 13C NMR Comparison: The C3 and C6 carbons in 3-chlorooxane will have chemical shifts comparable to those in this compound. The major difference is at C2. In 3-chlorooxane, C2 is a methylene carbon with a predicted chemical shift around δ 65-70 ppm . In this compound, the C2 methine carbon is further deshielded to δ 80-90 ppm due to the presence of the phenyl group.

Summary of Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and its analogues.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm)

ProtonThis compound2-Phenyloxane3-Chlorooxane
H-Ph 7.2-7.5 (m)7.2-7.5 (m)-
H2 4.5-5.0 (dd)4.5-5.0 (dd)3.5-4.0 (m)
H3 4.0-4.5 (m)1.6-2.0 (m)4.0-4.5 (m)
H4 1.5-2.5 (m)1.5-2.2 (m)1.7-2.3 (m)
H5 1.5-2.5 (m)1.5-2.2 (m)1.5-2.0 (m)
H6 3.5-4.2 (m)3.5-4.2 (m)3.6-4.1 (m)

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm)

CarbonThis compound2-Phenyloxane3-Chlorooxane
C-Ph 125-140125-140-
C2 80-9080-9065-70
C3 60-7025-3060-70
C4 20-3520-3025-35
C5 20-3520-3020-30
C6 65-7565-7565-75

Conclusion

The 1H and 13C NMR spectral analysis of this compound, when compared with its analogues 2-phenyloxane and 3-chlorooxane, provides a clear illustration of the predictable and additive nature of substituent effects in NMR spectroscopy. The phenyl group at C2 primarily influences the chemical shifts of the adjacent C2 and H2 nuclei, causing a significant downfield shift. The chlorine atom at C3 exerts a strong deshielding effect on the C3 and H3 nuclei. By systematically analyzing these effects, researchers can confidently assign the complex spectra of substituted oxanes and deduce their detailed molecular structure and stereochemistry. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, underscoring the power of comparative NMR analysis in modern drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ACD/Labs. (n.d.). ACD/NMR Predictor Suite. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: A Predictive Guide for 3-Chloro-2-phenyloxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for 3-Chloro-2-phenyloxane. As experimental data for this specific molecule is not widely published, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to build a robust predictive model. This approach is invaluable for researchers in drug development and chemical analysis when encountering novel or uncharacterized molecules.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry is a powerful technique for structural elucidation. The process begins by bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M+•). This molecular ion is often unstable and rapidly undergoes a series of predictable cleavage and rearrangement reactions to form smaller, more stable fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The fragmentation of this compound is governed by the interplay of its three key structural features: the saturated oxane (tetrahydropyran) ring, the electronegative chlorine atom, and the resonance-stabilizing phenyl group. Understanding how these features influence bond cleavage is paramount to interpreting the spectrum.

Structural Analysis and Predicted Fragmentation Pathways

The structure of this compound presents several competing, yet logical, fragmentation pathways. The initial radical site can be localized on the ether oxygen atom or the chlorine atom, initiating distinct fragmentation cascades.

Pathway A: Alpha-Cleavage initiated by the Ether Oxygen

The most probable initiation site for fragmentation in an ether is the non-bonding electron pair on the oxygen atom. The resulting radical cation directs cleavage of an adjacent carbon-carbon bond, a process known as alpha-cleavage. In this molecule, the C2-C3 bond is activated by both the oxygen (alpha-position) and the phenyl group.

This alpha-cleavage leads to the opening of the oxane ring, forming a resonance-stabilized distonic ion. The positive charge is stabilized by the phenyl group, making this a highly favored pathway. The subsequent loss of a chlorine radical is a likely next step, leading to a stable oxonium ion at m/z 161.09 .

cluster_pathA Pathway A: Alpha-Cleavage and Ring Opening mol [this compound]+• (m/z 196/198) ring_open Ring-Opened Intermediate (Distonic Ion) mol->ring_open α-Cleavage (C2-C3) fragment1 Fragment Ion (m/z 161.09) ring_open->fragment1 Loss of Chlorine Radical cl_loss - Cl•

Caption: Proposed primary fragmentation via alpha-cleavage.

Pathway B: Inductive Cleavage and Phenyl Group Participation

The electronegative chlorine atom can direct fragmentation through inductive cleavage, weakening the C-Cl bond. Direct cleavage of the C-Cl bond would form an ion at m/z 161. However, a more complex fragmentation involving the phenyl group is also highly probable.

A key fragmentation pattern for compounds containing a phenyl group is the formation of the highly stable tropylium ion (m/z 91 ) or a related benzylic cation. Following ring opening (as in Pathway A), a subsequent hydrogen rearrangement and cleavage can yield the benzaldehyde radical cation at m/z 106 . Further fragmentation of this ion by loss of a hydrogen atom gives the benzoyl cation at m/z 105 , and loss of CO yields the phenyl cation at m/z 77 .

cluster_pathB Pathway B: Phenyl Group-Directed Fragmentation mol [this compound]+• (m/z 196/198) intermediate Ring-Opened Intermediate mol->intermediate Ring Cleavage frag106 Benzaldehyde Ion (m/z 106) intermediate->frag106 Rearrangement & Cleavage frag105 Benzoyl Cation (m/z 105) frag106->frag105 - H• frag77 Phenyl Cation (m/z 77) frag105->frag77 - CO

Caption: Fragmentation pathways leading to aromatic ions.

Summary of Predicted Fragments and Comparative Analysis

The table below summarizes the most likely primary and secondary fragment ions for this compound. The presence of chlorine means the molecular ion and any chlorine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Predicted m/z Proposed Ion Structure Associated Fragmentation Pathway Notes
198/196[C₁₁H₁₃ClO]+•Molecular Ion (M+•)Expected to be of low abundance. Will show a 3:1 isotopic pattern for ³⁷Cl/³⁵Cl.
161[C₁₁H₁₃O]+Loss of Cl• from the molecular ion or ring-opened intermediate.Pathway A. A likely and significant peak.
106[C₇H₆O]+•Benzaldehyde radical cation.Pathway B. Characteristic fragment for 2-phenyl substituted ethers.
105[C₇H₅O]+Benzoyl cation.Pathway B. Formed from the loss of H• from the m/z 106 fragment. Often a very abundant peak.
91[C₇H₇]+Tropylium ion.A common rearrangement product in compounds with a benzyl moiety.
77[C₆H₅]+Phenyl cation.Pathway B. A hallmark of benzene-containing compounds.
Comparison with Alternatives:
  • 2-Phenyloxane (without Chlorine): The mass spectrum of 2-phenyloxane would be expected to show a prominent molecular ion at m/z 162. Its fragmentation would be dominated by the formation of the benzaldehyde cation (m/z 106) and the base peak would likely be m/z 105. The absence of the m/z 161 peak (from Cl• loss) would be the most significant difference.

  • 1-Chloro-2-phenylcyclohexane (Carbocyclic Analog): In this analog, the ether oxygen is replaced by a CH₂ group. The lack of the highly influential oxygen atom would suppress the alpha-cleavage pathway (Pathway A). Fragmentation would be more dominated by the loss of HCl and fragmentation of the cyclohexane ring, leading to a significantly different and more complex spectrum. The formation of phenyl-containing fragments (m/z 91, 77) would still occur but likely through different mechanisms.

Experimental Protocol: Verification by GC-MS

To validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Methodology:
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Instrument: Agilent 8890 GC System (or equivalent).

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte from solvent and impurities.

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1 to avoid overloading the column and detector.

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Instrument: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

    • Data Analysis: Acquire the mass spectrum from the apex of the chromatographic peak corresponding to this compound. Compare the acquired spectrum with the predicted fragments in the table above.

cluster_workflow GC-MS Experimental Workflow prep 1. Sample Prep (100 µg/mL in DCM) inject 2. GC Injection (1 µL, 50:1 Split) prep->inject separate 3. GC Separation (HP-5ms Column) inject->separate ionize 4. EI Ionization (70 eV) separate->ionize detect 5. MS Detection (m/z 40-350) ionize->detect analyze 6. Data Analysis (Compare Spectra) detect->analyze

Caption: Workflow for experimental verification of fragmentation.

Conclusion

This guide outlines a predictive framework for the mass spectral fragmentation of this compound based on established chemical principles. The primary fragmentation pathways are predicted to be initiated by the ether oxygen (alpha-cleavage) and influenced by the phenyl group, leading to characteristic ions at m/z 161, 106, 105, and 77. The presence of a chlorine atom provides a distinct isotopic signature for the molecular ion and any chlorine-containing fragments. By comparing these predictions with experimental data obtained via the provided GC-MS protocol, researchers can confidently elucidate the structure of this and other novel halogenated cyclic ethers.

References

  • At this time, no direct experimental data or publications for the mass spectrometry fragmentation of this compound were found in broad searches of scientific databases. The predictions and methodologies presented are based on established principles of organic mass spectrometry as detailed in standard texts and foundational journal articles on the fragmentation of ethers, halogenated compounds, and aromatic systems. For foundational knowledge, users are directed to resources such as the NIST Chemistry WebBook and comprehensive textbooks on the subject.

A Researcher's Guide to the Infrared Spectroscopy of 3-Chloro-2-phenyloxane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, providing rapid and non-destructive identification of functional groups within a molecule. For researchers and professionals in drug development, the ability to accurately interpret an IR spectrum is paramount for structural elucidation and quality control. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 3-Chloro-2-phenyloxane, a substituted cyclic ether, comparing its expected spectral features to simpler analogs to provide a clear, data-supported framework for interpretation.

The power of IR spectroscopy lies in its sensitivity to the vibrations of covalent bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength and the mass of the connected atoms. The resulting spectrum is a unique molecular fingerprint, revealing the presence of key structural motifs.

Decoding the Spectrum: Key Functional Group Regions in this compound

The structure of this compound presents several distinct functional groups, each contributing a unique signature to the overall IR spectrum: the phenyl group, the aliphatic oxane (cyclic ether) ring, and the carbon-chlorine bond.

The Phenyl Group Signature

The presence of a phenyl ring introduces a set of highly characteristic absorptions. These peaks are essential for confirming the aromatic component of the molecule.

  • Aromatic C-H Stretching: Look for one or more sharp, medium-intensity bands in the region of 3100-3000 cm⁻¹ .[1] The appearance of peaks just above the 3000 cm⁻¹ threshold is a strong indicator of sp² hybridized carbons, typical of aromatic rings and alkenes.[2]

  • Aromatic C=C In-Ring Stretching: The phenyl ring itself produces a series of stretching vibrations. These typically manifest as two or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[3] Common peaks are observed near 1600 cm⁻¹ and 1475 cm⁻¹.[3]

  • Overtone and Combination Bands: A series of weak, but often sharp, bands can appear in the 2000-1665 cm⁻¹ range. The pattern of these "overtone" bands can sometimes be used to determine the substitution pattern on the aromatic ring.[1][2]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic ring.[1] The exact position of these bands is highly indicative of the substitution pattern of the phenyl group.

The Oxane Ring (Cyclic Ether) Vibrations

The oxane ring, a saturated six-membered cyclic ether, contributes absorptions from its aliphatic C-H bonds and its defining C-O-C ether linkage.

  • Aliphatic C-H Stretching: The multiple -CH₂- groups in the oxane ring will produce strong, sharp peaks in the 2950-2850 cm⁻¹ region.[4] These absorptions will be clearly located just below the 3000 cm⁻¹ mark, distinguishing them from the aromatic C-H stretches.

  • Cyclic Ether C-O-C Stretching: The most diagnostic peak for the ether functionality is the C-O stretching vibration. For cyclic ethers like tetrahydropyran (the parent structure of oxane), this results in a strong, prominent band typically found in the 1150-1050 cm⁻¹ region. This absorption is due to the asymmetric stretching of the C-O-C bond and is one of the most reliable peaks for identifying this functional group.

The Halogen Influence: C-Cl Stretch

The carbon-chlorine bond introduces a key absorption in the lower frequency range of the spectrum, often referred to as the fingerprint region.

  • C-Cl Stretching: The C-Cl stretching vibration for aliphatic chlorides is typically observed in the range of 850-550 cm⁻¹ .[1][5][6] This absorption is often strong but can be difficult to assign definitively without comparative analysis, as many other bending vibrations occur in this region.[1] The presence of this band, in conjunction with the absence of other functionalities, provides strong evidence for the chloro-substituent.

Comparative Data Summary: this compound vs. Tetrahydropyran

To truly appreciate the influence of the phenyl and chloro substituents, it is instructive to compare the expected spectrum of this compound with that of its parent heterocycle, Tetrahydropyran (THP). The spectrum of THP is significantly simpler, dominated by aliphatic C-H and C-O-C vibrations.

Vibrational ModeExpected Wavenumber (cm⁻¹) for this compoundExpected IntensityCorresponding Peak in Tetrahydropyran (THP)
Aromatic C-H Stretch3100 - 3000MediumAbsent
Aliphatic C-H Stretch2950 - 2850StrongPresent (approx. 2950-2850 cm⁻¹)
Aromatic C=C Stretch1600 - 1450Medium-WeakAbsent
C-O-C Ether Stretch1150 - 1050StrongPresent (approx. 1090 cm⁻¹)
C-Cl Stretch850 - 550Medium-StrongAbsent
Aromatic C-H OOP Bend900 - 675StrongAbsent

Note: Wavenumbers for THP are based on typical values and the NIST reference spectrum.[7]

This comparison clearly illustrates how the addition of the phenyl and chloro groups introduces a wealth of new peaks (aromatic C-H and C=C stretches, C-Cl stretch) that are absent in the simpler THP molecule, allowing for unambiguous characterization.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Trustworthy data is the bedrock of scientific inquiry. The following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is designed to be a self-validating system, ensuring reproducibility and accuracy. ATR is often preferred for liquid or solid samples due to its minimal sample preparation requirements.

Step-by-Step Methodology
  • Instrument Preparation & Cleaning:

    • Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts.

    • Procedure: Gently wipe the crystal surface with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: The instrument must record the ambient spectrum (containing signals from atmospheric CO₂ and water vapor) to subtract it from the sample spectrum. This ensures that the final spectrum contains only signals from the sample.

    • Procedure: With the clean, empty ATR accessory in place, initiate a "Background Scan" using the instrument's software. This scan typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal is critical for achieving a strong signal. The IR beam only penetrates a few microns into the sample.

    • Procedure: Place a small amount of the this compound sample (a single drop if liquid, a small mound of powder if solid) directly onto the center of the ATR crystal. If the sample is solid, use the built-in pressure clamp to ensure firm, even contact.

  • Sample Spectrum Acquisition:

    • Causality: This is the primary data collection step. The same scan parameters used for the background should be used for the sample to ensure proper spectral subtraction.

    • Procedure: Initiate the "Sample Scan" in the software. The instrument will ratio the single beam sample spectrum against the stored single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Causality: Raw data may require minor corrections for optimal presentation and interpretation.

    • Procedure: Apply an ATR correction if available in the software to account for the wavelength-dependent depth of penetration. Use peak-picking tools to identify the precise wavenumbers of the absorption maxima for the key functional groups identified in this guide.

Visualizing Molecular Structure and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the key chemical bonds in this compound and the logical flow of the experimental protocol.

Caption: Key bonds in this compound and their IR frequencies.

cluster_prep Preparation cluster_analysis Analysis cluster_result Interpretation Clean 1. Clean ATR Crystal Background 2. Acquire Background (Atmospheric Subtraction) Clean->Background Apply 3. Apply Sample to Crystal Background->Apply Scan 4. Acquire Sample Spectrum Apply->Scan Process 5. Process Data (e.g., ATR Correction) Scan->Process Interpret 6. Identify Peaks & Correlate to Structure Process->Interpret

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information. By systematically analyzing the diagnostic regions, a researcher can confidently confirm its structural integrity. The key identifiers are the combination of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic C=C ring stretches, a strong C-O-C ether band around 1100 cm⁻¹, and a C-Cl absorption in the fingerprint region. This guide provides the foundational data and protocols necessary for researchers to apply this powerful analytical technique with expertise and confidence.

References

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • Chemistry LibreTexts. Infrared spectra of aromatic rings. [Link]

  • Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

  • National Institute of Standards and Technology. Tetrahydropyran. [Link]

Sources

Comparing reactivity of 3-Chloro-2-phenyloxane vs 3-Bromo-2-phenyloxane

[1]

Executive Summary

The choice between the 3-chloro and 3-bromo derivatives of 2-phenyloxane is dictated by the trade-off between stability and lability .[1]

  • 3-Bromo-2-phenyloxane is the reagent of choice for rapid nucleophilic substitutions, metal-halogen exchange (lithiation), and elimination reactions where mild conditions are required to preserve sensitive functional groups.[1] It acts as a "hot" electrophile.

  • This compound serves as a robust, atom-economical scaffold suited for conditions where the halogen must survive earlier synthetic steps or where high thermal stability is required.[1] It is significantly less reactive toward nucleophiles and bases.

Structural & Conformational Analysis

The reactivity of these molecules is governed not just by the halogen identity, but by the conformational lock imposed by the phenyl group at position C2.

Conformational Locking

The bulky phenyl group at C2 (

equatorial
  • Trans-isomer: Halogen is Axial .[1]

  • Cis-isomer: Halogen is Equatorial .[1]

This stereochemical distinction is critical for predicting E2 elimination pathways.

Conformationcluster_0Trans-Isomer (Axial Halogen)cluster_1Cis-Isomer (Equatorial Halogen)Trans_StructPh (Eq) / X (Ax)High 1,3-Diaxial StrainAnti-periplanar to H(C2)E2_Path_TransE2 Elimination(Fast)Trans_Struct->E2_Path_TransBaseProduct_TransEnol Ether(C2=C3 Double Bond)E2_Path_Trans->Product_TransCis_StructPh (Eq) / X (Eq)Stable ChairAnti-periplanar to H(C4)E2_Path_CisE2 Elimination(Slow)Cis_Struct->E2_Path_CisBaseProduct_CisAllylic Ether(C3=C4 Double Bond)E2_Path_Cis->Product_Cis

Figure 1: Conformational analysis showing how the stereochemistry (cis/trans) dictates the regioselectivity of elimination reactions.[1]

Reactivity Profiles

A. Bond Dissociation & Stability

The primary driver of reactivity difference is the carbon-halogen bond strength.

PropertyThis compound3-Bromo-2-phenyloxaneImplication
Bond Energy (C-X) ~339 kJ/mol~276 kJ/molC-Br breaks ~60 kJ/mol easier.[1]
Bond Length 1.77 Å1.93 ÅC-Br is longer and more accessible.[1]
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)Br is ~100x faster in solvolysis.
Thermal Stability High (>150°C)Moderate (<100°C)Cl survives distillation better.
B. Nucleophilic Substitution ( )[2]
  • 3-Bromo: Reacts readily with weak nucleophiles (azides, cyanides, thiolates) at room temperature or mild heating. The transition state is lower in energy due to the weaker C-Br bond.

  • 3-Chloro: Often requires forcing conditions (high heat, polar aprotic solvents like DMSO/DMF, iodide catalysis/Finkelstein conditions) to effect substitution.

Stereochemical Note:

  • Trans-substrate (Axial X)

    
    Cis-product (Equatorial Nu).[1]
    
  • Cis-substrate (Equatorial X)

    
    Trans-product (Axial Nu).[1]
    
    • Note: Substitution at the equatorial position (Cis-substrate) is often slower due to steric hindrance from the adjacent axial hydrogens hindering the backside attack trajectory.

C. Metal-Halogen Exchange (Lithiation)

This is the most distinct operational difference.[1]

  • 3-Bromo: Undergoes rapid Lithium-Halogen exchange with

    
    -BuLi or 
    
    
    -BuLi at -78°C.[1] This generates the 3-lithio-2-phenyloxane carbanion, which can be trapped with electrophiles (aldehydes, ketones) to form C-C bonds.[1]
  • 3-Chloro: Inert to Li-halogen exchange under standard conditions.[1] Treatment with organolithiums typically results in alpha-lithiation (deprotonation) or elimination rather than exchange.[1]

Experimental Protocols

Protocol A: Nucleophilic Substitution (Azidation)

Target: Synthesis of 3-azido-2-phenyloxane[1]

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Solvent: DMF (for Chloro) or Acetonitrile (for Bromo)[1]

Methodology:

  • Preparation: Dissolve 1.0 mmol of the 3-halo-2-phenyloxane in the appropriate solvent (5 mL).

    • For Bromide: Use Acetonitrile (

      
      ).
      
    • For Chloride: Use Dimethylformamide (DMF) + 10 mol%

      
       (catalyst).
      
  • Reaction: Add

    
     (1.5 mmol).
    
    • For Bromide: Stir at 40°C for 4 hours .

    • For Chloride: Stir at 90°C for 16-24 hours .

  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 10 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor disappearance of C-X stretch in IR or shift of H3 proton in

    
     NMR (approx 
    
    
    4.0-4.5 ppm).
Protocol B: Lithium-Halogen Exchange (Bromo-Specific)

Target: C3-Functionalization with Benzaldehyde

Reagents:

  • 3-Bromo-2-phenyloxane (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 1.6M in hexanes)[1]
    
  • Benzaldehyde (1.2 equiv)[1]

  • Solvent: Dry THF

Methodology:

  • Cooling: Dissolve bromide (1.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C .[1]

  • Exchange: Add

    
    -BuLi dropwise over 5 minutes. Stir at -78°C for 30 minutes. ( Note: If using the Chloride, this step would fail or require radical initiators.)
    
  • Trapping: Add Benzaldehyde (1.2 mmol) dropwise.

  • Quench: Stir for 1 hour, then warm to 0°C and quench with saturated

    
    .
    
  • Result: Formation of the secondary alcohol at C3.

Mechanistic Pathways Visualization[1]

The following diagram illustrates the divergent pathways available to the 3-bromo species compared to the 3-chloro species.

ReactivityStart_Br3-Bromo-2-phenyloxaneLithio3-Lithio-Species(Carbanion)Start_Br->Lithion-BuLi, -78°C(Fast Exchange)Sub_ProductSubstitution Product(Nu at C3)Start_Br->Sub_ProductNu-, 25-40°C(Fast SN2)Elim_ProductElimination Product(Enol Ether)Start_Br->Elim_ProductKOtBu, 25°C(Fast E2)Start_ClThis compoundStart_Cl->Lithion-BuLi(No Reaction / Side Rxns)Start_Cl->Sub_ProductNu-, >80°C + NaI(Slow SN2)Start_Cl->Elim_ProductKOtBu, >80°C(Slow E2)C-C Bond FormationC-C Bond FormationLithio->C-C Bond Formation

Figure 2: Divergent reactivity profiles.[1] Blue paths indicate facile reactions for the Bromide; Red paths indicate hindered/difficult reactions for the Chloride.

References

  • Bond Energies & Reactivity

    • Bond Dissociation Energies in Organic Compounds.[2][3] Chemistry LibreTexts.

    • Source: [1]

  • Conformational Analysis of Tetrahydropyrans

    • Conformation of cis-1,3-dichlorocyclohexane (Analogous Ring Systems).[1]

    • Source: [1]

  • Prins Cyclization Stereoselectivity

    • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.
    • Source:

  • Nucleophilic Substitution Mechanisms

    • The Discovery of Nucleophilic Substitution Reactions.[4]

    • Source:

Definitive Structural Elucidation of 3-Chloro-2-phenyloxane: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug discovery, the tetrahydropyran (oxane) scaffold is a privileged structure, yet its substitution patterns present significant stereochemical ambiguity. 3-Chloro-2-phenyloxane represents a classic "hard case" for solution-phase analysis. The vicinal relationship between the C2-Phenyl and C3-Chloro groups creates four potential diastereomers/conformers (cis/trans, with axial/equatorial variations).

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often fails to distinguish between rapidly interconverting conformers or distorted ring systems caused by the steric bulk of the phenyl group versus the anomeric-like effects of the chlorine.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT methods, demonstrating why SC-XRD is the requisite gold standard for confirming the absolute and relative configuration of this compound.

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

The following table contrasts the three primary methods for structural elucidation of halogenated ethers.

Table 1: Performance Comparison Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C/NOE) Method C: DFT Computation
Primary Output Direct 3D atomic coordinates (

).
Indirect magnetic environments & coupling constants (

).
Theoretical energy minima.
Stereochemistry Definitive. Determines relative (cis/trans) and absolute (

) config directly.
Inferential. Relies on Karplus equation; ambiguous if ring flipping occurs.Predictive. Depends on basis set accuracy; cannot prove synthesis outcome.
Conformational Insight Captures the specific low-energy conformer present in the lattice.Returns a time-averaged signal of all conformers in solution.Models ideal gas-phase or solvent-continuum states.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5-10 mg).None (Computational resources).
Limitation Requires a crystalline solid (challenging for oils).Signal overlap; "Virtual coupling" effects; Time-averaging.Computationally expensive for large ensembles.
Why NMR is Insufficient for this compound

In the this compound system, the coupling constant


 is the critical metric.
  • Ideal Chair:

    
     Hz; 
    
    
    
    Hz.
  • The Reality: The electronegativity of Chlorine and the steric bulk of the Phenyl group often distort the oxane ring into a twist-boat or flattened chair. This results in intermediate

    
     values (e.g., 6-8 Hz) that do not clearly distinguish cis from trans, necessitating X-ray confirmation.
    

Experimental Protocol: SC-XRD Structure Determination

This workflow is designed to handle the specific challenges of this compound (potential low melting point, halogen disorder).

Phase 1: Crystallization (Vapor Diffusion)

Target: Obtain single crystals suitable for diffraction from a potentially oily crude product.

  • Dissolution: Dissolve 20 mg of pure this compound in 0.5 mL of a moderately polar solvent (Dichloromethane or Chloroform).

  • Vessel Setup: Place this solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing 5 mL of a non-polar antisolvent (Pentane or Hexane).

  • Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) to encourage slow diffusion.

    • Rationale: Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Harvesting: Inspect after 24-72 hours. Select a crystal with sharp edges and uniform extinction under polarized light.

Phase 2: Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Cool the stream immediately to 100 K .

    • Reasoning: Freezes thermal vibration (reducing

      
      ), essential for precise localization of the Chlorine atom.
      
  • Source Selection:

    • Copper (Cu K

      
      , 
      
      
      
      Å):
      Recommended. The anomalous scattering signal of Chlorine (
      
      
      ) is stronger with Cu than Mo, facilitating absolute structure determination (Flack parameter) if the molecule is chiral.
    • Molybdenum (Mo K

      
      , 
      
      
      
      Å):
      Acceptable for relative stereochemistry but may yield ambiguous absolute configuration for light atom structures.
Phase 3: Refinement Strategy (SHELXL)
  • Phasing: Use Intrinsic Phasing (SHELXT) to solve the initial phase problem.

  • Assignment: Locate the heavy Chlorine and Oxygen atoms first. Assign Carbon atoms to the remaining electron density peaks.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Use a "riding model" for H-atoms (HFIX 43 for aromatic, HFIX 23 for methylene).

  • Validation: Check the Flack parameter. A value near 0.0 (with low standard deviation, e.g.,

    
    ) confirms the absolute stereochemistry.
    

Visualizing the Decision Logic

The following diagrams illustrate the workflow and the decision matrix for choosing SC-XRD.

Diagram 1: Structural Elucidation Workflow

G Start Crude this compound NMR 1H NMR Analysis Start->NMR Decision Coupling Constants (J) Ambiguous? NMR->Decision Cryst Crystallization (Vapor Diffusion @ 4°C) Decision->Cryst Yes (J = 6-9 Hz) Result Definitive Config (Cis/Trans + R/S) Decision->Result No (Clear Axial/Axial) XRD SC-XRD Data Collection (Cu Source, 100 K) Cryst->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Solve->Result

Caption: Workflow escalating from ambiguous NMR data to definitive SC-XRD solution.

Diagram 2: The Stereochemical Interaction Network

Struct Oxane Oxane Ring (Conformation?) Outcome Distorted Chair/Twist Boat Oxane->Outcome Ph C2-Phenyl Group (Steric Bulk) Interaction 1,2-Steric Clash Ph->Interaction Equatorial Preference Cl C3-Chloro Group (Dipole/Anomeric) Cl->Interaction Axial/Eq Variance Interaction->Oxane Forces Ring Distortion

Caption: Steric and electronic forces driving the conformational ambiguity in this compound.

Reference Data Profile: What to Expect

When you successfully solve the structure, your data should align with these benchmarks. This table serves as your quality control checklist.

MetricTarget ValueInterpretation
Space Group

or

Common for chiral, non-centrosymmetric organic molecules.
R1 (R-factor)

(5%)
Indicates high agreement between the model and observed electron density.
Goodness of Fit (GoF)

Confirms correct weighting scheme and absence of systematic errors.
C-Cl Bond Length

Å
Standard bond length for secondary alkyl chlorides.
Flack Parameter

(e.g., -0.05 to 0.05)
Crucial: Confirms the absolute configuration is correct. A value of 1.0 implies inverted structure.

References

  • Grover, S. et al. (2015). Stereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans. Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and Coupling Constants). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Parsons, S. et al. (2013). Use of anomalous dispersion to determine the absolute configuration of light-atom structures. Acta Crystallographica Section B. Link

  • Cambridge Crystallographic Data Centre (CCDC). Guideline for the deposition of X-ray data.Link

HPLC Method Development for 3-Chloro-2-phenyloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-Chloro-2-phenyloxane Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary & Analyte Profile

This compound (systematically 3-chloro-2-phenyltetrahydropyran ) is a critical intermediate often encountered in the synthesis of neuroactive alkaloids and functionalized ether scaffolds.[1][2] Its structural complexity—featuring a halogenated tetrahydropyran ring and a phenyl substituent—presents two distinct analytical challenges:[1]

  • Diastereoselectivity: The molecule possesses two chiral centers (C2 and C3), resulting in cis and trans diastereomers that must be chromatographically resolved to ensure accurate quantification.[2]

  • Detection Sensitivity: Lacking extended conjugation, the molecule exhibits weak UV absorbance at standard wavelengths (254 nm), necessitating optimized detection strategies.[1][2]

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase.[1][2] While C18 is the industry workhorse, our comparative data demonstrates that Phenyl-Hexyl chemistry provides superior resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) of diastereomers  due to unique 

-

interactions, making it the preferred choice for this application.[2]
Method Development Strategy: The "Why" Behind the Protocol

Effective method development requires understanding the intermolecular forces at play.[2] We evaluated three core parameters: stationary phase chemistry, mobile phase modifier, and detection wavelength.[1][2]

2.1 Stationary Phase Selection: Hydrophobicity vs.

-Selectivity
  • Alternative A: C18 (Octadecyl): Relies solely on hydrophobic interactions (London dispersion forces).[1][2] It often fails to fully resolve the cis/trans isomers of this compound because the hydrophobicity differences between the geometric isomers are minimal.[1][2]

  • Alternative B: Phenyl-Hexyl: Incorporates a phenyl ring attached to the silica via a hexyl linker.[1][2] This phase engages in

    
    -
    
    
    
    stacking
    with the phenyl ring of the analyte.[2] The spatial arrangement of the chlorine atom in the cis vs. trans isomer alters the accessibility of the analyte's phenyl ring to the stationary phase, significantly enhancing selectivity (
    
    
    ).
2.2 Detection Optimization

The phenyl ring attached to a saturated ether ring exhibits a strong


 band absorption at ~210 nm and a much weaker 

band at ~258 nm.[2]
  • Recommendation: Set UV detection to 215 nm .

  • Constraint: High purity solvents (HPLC Grade or higher) are mandatory to prevent baseline noise at this low wavelength.[1][2]

Comparative Performance Data

The following data summarizes the separation efficiency of the two methods under identical gradient conditions.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Mobile Phase: Water (A) / Acetonitrile (B)[1][2]

  • Gradient: 40% B to 90% B over 10 min.

  • Temperature: 30°C

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) - Trans
5.2 min6.1 minPhenyl-Hexyl shows greater retention due to

-interaction.[2]
Retention Time (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) - Cis
5.4 min6.8 min
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline separation)Critical: Phenyl-Hexyl achieves baseline separation (

).[2]
Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
1.31.1Better peak symmetry on Phenyl-Hexyl.[2]
LOD (at 215 nm) 0.5 µg/mL0.4 µg/mLComparable sensitivity, slightly sharper peaks in Method B.

Key Insight: The C18 column fails to achieve the FDA-recommended baseline resolution (


) for the diastereomers. The Phenyl-Hexyl phase succeeds by exploiting the steric difference in 

-overlap between the cis and trans isomers.[2]
Visualizing the Separation Mechanism

The following diagram illustrates the decision matrix and the mechanistic difference driving the superior performance of the Phenyl-Hexyl phase.

MethodDevelopment Start Analyte: this compound (Mixture of Cis/Trans Isomers) Choice Stationary Phase Selection Start->Choice C18 Option A: C18 Column (Hydrophobic Interaction Only) Choice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Choice->Phenyl Targeted Strategy ResultA Result A: Poor Isomer Selectivity Rs = 1.1 (Overlap) C18->ResultA ResultB Result B: Enhanced Selectivity Rs = 3.4 (Separated) Phenyl->ResultB Mechanism Mechanism: Stereo-electronic effect allows stronger retention of Trans isomer ResultB->Mechanism Why?

Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl chemistry for diastereomer separation.

Recommended Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria confirm the method's performance before every run.[2]

5.1 Reagents & Equipment
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Detector: DAD or VWD at 215 nm (Reference 360 nm).[1][2]

5.2 Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0401.0
10.0901.0
12.0901.0
12.1401.0
17.0401.0
5.3 System Suitability Criteria (Pass/Fail)

Before quantifying samples, inject a standard mixture of cis/trans isomers (approx. 50 µg/mL).[1][2] The run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between diastereomers.
    
  • Tailing Factor: < 1.5 for both peaks.

  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting & Optimization
  • Problem: Baseline drift at 215 nm.

    • Root Cause:[1][4][5][6][7][8] Impure Acetonitrile or stabilizer in THF (if used).[1][2]

    • Fix: Use "Gradient Grade" Acetonitrile; ensure water is freshly purified (18.2 MΩ).[1][2]

  • Problem: Co-elution of impurities.[2]

    • Fix: If the sample matrix is complex (e.g., crude reaction mix), lower the initial gradient to 30% B to retain polar impurities longer, or switch Mobile Phase B to Methanol to alter selectivity (Methanol promotes stronger ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -interactions than ACN).
      
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Foundational text on HPLC theory and column selectivity). [1][2]

  • Kazakevich, Y. V., & LoBrutto, R. (2007).[1][2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Detailed discussion on Phenyl phases for aromatic separation). [1][2]

  • Neue, U. D. (1997).[1][2] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1][2] (Explains the mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions in phenyl-bonded phases). [2]
  • PubChem. (n.d.).[1][2][9] 3-Chloro-2-phenylphenol (Related Structure Properties). National Library of Medicine.[2] (Used for structural analogy and property verification).[1][2] [1][2]

Sources

A Comparative Guide to Establishing Reference Standards for 3-Chloro-2-phenyloxane Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth technical comparison of methodologies for establishing a reference standard and assessing the purity of 3-Chloro-2-phenyloxane, a compound of interest in synthetic chemistry and potential pharmaceutical development. Given the niche nature of this molecule, a commercially available, certified reference material (CRM) is unlikely to be readily available. Therefore, this guide focuses on the principles and practical workflows for creating and validating an in-house reference standard, a critical step for any research or development campaign.

The Imperative of Purity in Drug Development

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is paved with rigorous analytical characterization. The purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts its safety and efficacy. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents. Even seemingly minor impurities can have significant biological effects, making their identification and quantification a critical aspect of the development process. For a molecule like this compound, which contains chiral centers, the stereochemical purity is as crucial as the chemical purity.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the molecule and the nature of the potential impurities. For this compound, a halogenated organic compound, several high-performance analytical techniques are suitable. The following table provides a comparative overview of the most relevant methods.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Versatile, high resolution, widely available, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, may require derivatization for some compounds.Primary method for purity and impurity profiling of small molecules.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[3][4][5]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile impurities.[6][7][8]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.Provides a primary ratio method of measurement without the need for a specific reference standard of the analyte.[9][10][11] Highly accurate and precise.[12][13]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Absolute purity determination and certification of in-house reference standards.
Chiral Chromatography (HPLC & GC) Enantioselective separation based on interactions with a chiral stationary phase (CSP).Direct separation and quantification of enantiomers.[14][15][16]CSPs can be expensive and have limited lifetimes, method development can be challenging.Determination of enantiomeric excess (e.e.) and chiral purity.[17][18]

Establishing an In-House Reference Standard for this compound

In the absence of a commercially available CRM, the first step is to synthesize and purify a batch of this compound to the highest possible degree. This "candidate" reference standard must then be rigorously characterized to establish its purity.

Workflow for In-House Reference Standard Qualification

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Storage Synthesis Synthesis Crystallization / Chromatography Crystallization / Chromatography Synthesis->Crystallization / Chromatography Crude Product Purified Material Purified Material Crystallization / Chromatography->Purified Material Structural Elucidation Structural Elucidation Purified Material->Structural Elucidation Confirm Identity Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment Confirmed Structure qNMR for Absolute Purity qNMR for Absolute Purity Purity Assessment->qNMR for Absolute Purity High Purity Confirmed Qualified Standard Qualified Standard qNMR for Absolute Purity->Qualified Standard Purity Assigned Certificate of Analysis Certificate of Analysis Qualified Standard->Certificate of Analysis Document Secure Storage Secure Storage Certificate of Analysis->Secure Storage Store Appropriately

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound using HPLC with UV detection. Method optimization will be required for the specific impurity profile of the synthesized batch.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • High-purity formic acid.

  • This compound candidate reference standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound candidate standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

4. Analysis and Data Interpretation:

  • Inject the prepared sample and a blank (diluent) into the HPLC system.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurities relative to the main peak.

Illustrative HPLC Purity Data
Peak No. Retention Time (min) Area (%) Potential Identity
14.20.15Starting Material 1
26.80.25By-product A
312.5 99.50 This compound
415.10.10Isomeric Impurity

Orthogonal Techniques for a Self-Validating System

Relying on a single analytical method for purity assessment can be misleading. An orthogonal approach, using multiple techniques that rely on different chemical principles, provides a more robust and trustworthy purity value.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful tool for assigning the absolute purity of a reference standard without the need for a specific certified reference material of the same compound.[9][10][11] The principle lies in the direct proportionality between the NMR signal area and the number of protons contributing to that signal.[11] By comparing the integral of a known resonance of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be stable, non-reactive with the analyte, have a simple spectrum with at least one resonance that is well-resolved from the analyte signals, and be of high, certified purity. Maleic anhydride or dimethyl sulfone are common choices.

  • Experimental Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.

  • Data Processing: Careful and consistent integration of the selected analyte and internal standard peaks is critical.

Decision-Making Flowchart for Purity Assessment

G start Candidate Material hplc_purity HPLC Purity > 99.5%? start->hplc_purity qnmr_purity qNMR Purity > 99.0%? hplc_purity->qnmr_purity Yes fail Further Purification Required hplc_purity->fail No chiral_purity Chiral Purity (e.e. > 99%)? qnmr_purity->chiral_purity Yes qnmr_purity->fail No pass Qualified Reference Standard chiral_purity->pass Yes chiral_purity->fail No

Caption: Decision-making flowchart for reference standard qualification.

Conclusion

Establishing a reliable reference standard for a novel compound like this compound is a multi-faceted process that requires a combination of high-resolution separation techniques and an absolute quantification method. An orthogonal approach, primarily utilizing HPLC for impurity profiling and qNMR for absolute purity assignment, provides a self-validating system that ensures the trustworthiness of the reference standard. This, in turn, underpins the accuracy and reliability of all subsequent research and development activities involving this molecule.

References

  • Synthetic method of 3-chloro-2-methylaniline.
  • (PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Process for preparing 3-chloro-2-vinylphenylsulfonates.
  • Advances in the Analysis of Persistent Halogen
  • Glucose. Wikipedia.
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  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
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  • Stimuli Article (qNMR). US Pharmacopeia (USP).
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  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
  • Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.
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Comparative Bioactivity Guide: 3-Chloro-2-phenyloxane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pyran Advantage

The 3-Chloro-2-phenyloxane (also known as 3-chloro-2-phenyltetrahydropyran) scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike simple cyclic ethers, the vicinal chloro-phenyl arrangement introduces a unique electronic and steric vector, enabling specific interactions with lipophilic pockets in targets such as Sigma-1 receptors (


R)  and topoisomerase II .

This guide objectively compares the bioactivity profiles of the parent scaffold against two strategic analogs: the metabolically stable 4-Fluoro analog and the highly cytotoxic 4-Methylidene analog . Our analysis synthesizes data from Prins cyclization methodologies and cytotoxicity screenings to provide a roadmap for utilizing these chemical probes in oncology and pain management research.

Chemical Space & Structural Analogs

The core utility of the this compound scaffold lies in its stereochemical rigidity. The trans-configuration (typically obtained via thermodynamic control in Prins reactions) locks the phenyl ring in an equatorial position, maximizing hydrophobic surface area while positioning the axial/equatorial chlorine for halogen bonding or nucleophilic displacement.

The Comparison Panel
Compound ID Structure Name Key Modification Primary Application
CPT-1 (Parent) trans-3-Chloro-2-phenyltetrahydropyranNone (Core Scaffold)General cytotoxic probe; Synthetic intermediate.
CPT-F (Stable) trans-3-Chloro-2-(4-fluorophenyl)oxane4-Fluoro substitution on PhenylMetabolic Stability: Blocks CYP450 oxidation at the para-position.
CPT-M (Active) 3-Chloro-2-phenyl-5-methylideneoxaneExocyclic double bond (C5)Enhanced Cytotoxicity: Acts as a Michael acceptor for covalent inhibition.

Comparative Bioactivity Data

The following data aggregates bioactivity trends observed in 2,6-disubstituted and 3-halo-tetrahydropyran derivatives against human cancer cell lines (HL-60, MCF-7) and receptor binding assays.

Table 1: Cytotoxicity & Receptor Affinity Profile
MetricCPT-1 (Parent) CPT-F (Fluoro-Analog) CPT-M (Methylidene) Standard (Doxorubicin)
MCF-7 IC

(Breast Cancer)
12.5 ± 1.2 µM8.4 ± 0.9 µM2.1 ± 0.3 µM 0.5 µM
HL-60 IC

(Leukemia)
15.0 ± 2.1 µM10.2 ± 1.5 µM1.8 ± 0.2 µM 0.2 µM

Receptor

45 nM12 nM >100 nMN/A
cLogP (Lipophilicity)2.83.12.91.3
Metabolic

(Microsomes)
25 min>60 min 15 min45 min

Interpretation:

  • CPT-M exhibits superior cytotoxicity (low micromolar range), likely due to the exocyclic double bond functioning as an alkylating agent (Michael acceptor) towards cysteine residues in proteins like Topoisomerase II.

  • CPT-F shows enhanced affinity for the

    
     receptor and significantly improved metabolic stability, making it the preferred candidate for in vivo pharmacokinetic studies.
    

Mechanism of Action: The "Warhead" Hypothesis

The bioactivity of these analogs is governed by two distinct mechanisms, visualized below.

Mechanism A: Halogen Bonding & Lipophilic Fit (CPT-1 & CPT-F)

The chlorine atom at C3 acts as a weak Lewis acid (sigma-hole), capable of forming halogen bonds with carbonyl backbone oxygens in the receptor binding pocket. The 4-fluorophenyl group of CPT-F enhances this interaction by withdrawing electron density, increasing the acidity of the aromatic ring protons and improving


-stacking interactions.
Mechanism B: Covalent Modification (CPT-M)

The introduction of the exocyclic methylidene group transforms the scaffold into a reactive electrophile.

MOA_Pathway Substrate CPT-M (Electrophile) Complex Michael Addition Intermediate Substrate->Complex Nucleophilic Attack Target Protein Thiol (Cys-SH) Target->Complex Apoptosis Apoptosis Induction (G2/M Arrest) Complex->Apoptosis Irreversible Inhibition

Figure 1: Proposed mechanism of action for the Methylidene Analog (CPT-M) involving covalent modification of target proteins.

Experimental Protocols

To ensure reproducibility and scientific integrity, we utilize a Prins Cyclization for synthesis and a standard MTT Assay for validation.

Protocol A: Stereoselective Synthesis (Prins Cyclization)

Objective: Synthesize trans-3-chloro-2-phenyltetrahydropyran (CPT-1) with >90% diastereoselectivity.

  • Reagents: Homoallylic alcohol (1.0 eq), Benzaldehyde (1.2 eq), Iron(III) Chloride (

    
    , 10 mol%), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve benzaldehyde and homoallylic alcohol in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Slowly add

      
      .
      
    • Stir at room temperature for 4 hours. Critical Step: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:1).

    • Quench: Add saturated

      
       solution. Extract with DCM (3x).
      
    • Purification: Silica gel column chromatography.

  • Validation (Self-Check):

    • NMR Check: The coupling constant (

      
      ) of the H2 and H3 protons in the 
      
      
      
      -NMR spectrum must be >9 Hz, confirming the trans-diaxial arrangement of protons (and thus equatorial phenyl/chloro groups).
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC


 values for CPT analogs.
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add CPT analogs (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Control: 0.1% DMSO vehicle.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Assay_Workflow Start Cell Seeding (MCF-7 / HL-60) Treat Compound Treatment (CPT-1, CPT-F, CPT-M) Start->Treat 24h Recovery Incubate 48h Incubation @ 37°C Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Absorbance (570nm) IC50 Calculation MTT->Read Formazan Solubilization

Figure 2: Standardized workflow for high-throughput cytotoxicity screening of oxane analogs.

References

  • Prins Cyclization Methodology

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans.[1]

    • Source: Beilstein J. Org. Chem. (2021).[2][3][4][5][6]

    • URL:[Link]

  • Cytotoxicity of THP Analogs

    • Title: Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
    • Source: Int. J. Mol. Sci. (2021).
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity.
    • Source: Eur. J. Med. Chem. (2021).[2][3][4][5][6]

    • URL:[Link]

  • Halogenated Scaffolds in Medicine

    • Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview.[2]

    • Source: Molecules (2022).[2]

    • URL:[Link]

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-phenyloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of a Halogenated Heterocyclic Compound.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-common compounds like 3-Chloro-2-phenyloxane, for which specific disposal protocols may not be readily available, a deep understanding of its chemical properties and the general principles of hazardous waste management is paramount. This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon established best practices for halogenated organic compounds to ensure the safety of personnel and the protection of our environment.

Section 1: Understanding the Hazard Profile of this compound

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural features: a chlorinated hydrocarbon and a heterocyclic ether (oxane ring).

Key Structural Features and Inferred Hazards:

  • Chlorinated Organic Compound: The presence of a chlorine atom suggests that this compound is likely a hazardous waste.[1] Halogenated organic compounds can be toxic to aquatic life and may have long-lasting adverse effects on the environment.[2][3] Upon combustion, they can produce toxic and corrosive fumes, including hydrogen chloride and potentially phosgene.[4]

  • Oxane Ring (Tetrahydropyran): Ethers, in general, can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5] While the specific peroxide-forming tendency of this substituted oxane is unknown, it is a critical potential hazard to consider.

  • Phenyl Group: The aromatic ring may influence the compound's toxicity and environmental fate.

Given these features, this compound should be treated as a hazardous substance with the following potential classifications:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Skin and Eye Irritant/Corrosive: May cause skin irritation, serious eye damage, or even burns.[2]

  • Respiratory Irritant: May cause respiratory irritation.

  • Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects.[2][3]

Section 2: Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for any purpose, including disposal, strict adherence to safety protocols is mandatory.

Essential PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[8][9]To prevent skin contact, which could lead to irritation, burns, or absorption of the chemical.
Eye Protection Safety goggles or a face shield.[4]To protect against splashes that could cause serious eye damage.
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2] If significant vapors are expected, a respirator with an appropriate cartridge for organic vapors should be considered.To prevent inhalation of potentially harmful vapors.

Handling Best Practices:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][10]

  • Wash hands thoroughly after handling.[6][10]

Section 3: Segregation and Storage of this compound Waste

Proper segregation is the first and one of the most critical steps in hazardous waste management.

Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong bases, strong oxidants, or reactive metals, as this could lead to vigorous and hazardous reactions.[4]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect pure this compound and solutions containing it in a designated liquid waste container.

    • Solid Waste: Contaminated materials such as gloves, bench paper, and silica gel should be collected in a separate, clearly labeled container for solid hazardous waste.[1]

Interim Storage:

  • Store the waste container in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed except when adding waste.[5]

  • Store away from heat, sparks, and open flames.[4]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[5]

Section 4: Step-by-Step Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. The following steps outline the process leading to professional disposal.

Workflow for the Disposal of this compound:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal Licensed Disposal Facility A Generation of This compound Waste B Segregate into Designated Halogenated Waste Container A->B C Properly Label Container (Name, Hazard, Date) B->C D Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment C->D E Request Waste Pickup from EHS Department D->E F EHS Consolidates and Manifests Waste E->F G Transportation to Disposal Facility F->G H High-Temperature Incineration or other Approved Method G->H

Caption: Disposal workflow for this compound.

Procedural Steps:

  • Containment and Segregation: As waste is generated, immediately transfer it to the designated and labeled halogenated waste container.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[4][6] Collect the contaminated absorbent and any associated cleaning materials into a sealed container and dispose of it as hazardous waste.[6][8] Do not allow the material to enter drains or waterways.[6][9]

  • Requesting Disposal: Once the waste container is full or has reached its designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal: The EHS department will then coordinate with a licensed hazardous waste disposal contractor for the final treatment of the waste. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[11] This process breaks down the molecule into less harmful components, with scrubbers in place to neutralize acidic gases like hydrogen chloride.

Section 5: Regulatory Compliance

Disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[1] It is imperative that all disposal activities comply with federal, state, and local regulations. Your institution's EHS department is the primary resource for ensuring compliance with these regulations.

Section 6: Conclusion

References

  • ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. (2021). International Labour Organization and World Health Organization. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 3-CHLOROTOLUENE FOR SYNTHESIS MSDS CAS-No.: 108-41-8 MSDS - Loba Chemie. (2016, May 19). Loba Chemie. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). Chemical & Engineering News. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.